Product packaging for Dabuzalgron(Cat. No.:CAS No. 219311-44-1)

Dabuzalgron

Cat. No.: B1669745
CAS No.: 219311-44-1
M. Wt: 317.79 g/mol
InChI Key: FOYWMEJSRSBQGB-UHFFFAOYSA-N
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Description

Dabuzalgron is a sulfonamide that is N-phenylmethanesulfonamide which carries a chloro group at position 2, 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and a methyl group at position 6. Its is a selective alpha-adrenoceptor agonist that is used in the treatment of urinary incontinence. It has a role as an alpha-adrenergic agonist. It is a member of monochlorobenzenes, an aromatic ether, a sulfonamide and a member of imidazoles.
This compound is a small molecule drug with a maximum clinical trial phase of II.
an alpha(1A/1L)-adrenoceptor partial agonist;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN3O3S B1669745 Dabuzalgron CAS No. 219311-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWMEJSRSBQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176345
Record name Dabuzalgron
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Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219311-44-1
Record name N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219311-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabuzalgron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dabuzalgron: A Selective α-1A Adrenergic Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron (Ro 115-1240) is a potent and selective partial agonist of the α-1A adrenergic receptor. Developed initially for the treatment of stress urinary incontinence, its selective pharmacological profile has garnered interest in other therapeutic areas, notably cardioprotection.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and α-1A Adrenergic Receptor Selectivity

The α-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α-1A, α-1B, and α-1D. These receptors are crucial in regulating smooth muscle contraction, particularly in the vasculature and the urinary tract. This compound was designed to selectively target the α-1A adrenergic receptor subtype. This selectivity is critical for achieving therapeutic effects while minimizing off-target effects, such as changes in blood pressure, which are often associated with less selective α-1 adrenergic agonists. Preclinical studies have demonstrated that this compound possesses a higher affinity for the α-1A adrenergic receptor compared to the α-1B and α-1D subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity and functional potency at the human α-1 adrenergic receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human α-1 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
α-1AData not explicitly quantified in publicly available literature. Described as having "greater affinity" for α-1A.
α-1BData not explicitly quantified in publicly available literature.
α-1DData not explicitly quantified in publicly available literature.

Table 2: this compound Functional Potency (EC50) and Efficacy at Human α-1 Adrenergic Receptor Subtypes

AssayReceptor SubtypeEC50 (µM)Intrinsic ActivityReference
ERK Phosphorylationα-1A (in Neonatal Rat Ventricular Myocytes)4.8Partial Agonist

Mechanism of Action and Signaling Pathways

As a selective α-1A adrenergic receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to its target receptor. The α-1A adrenergic receptor is primarily coupled to the Gq family of G proteins.

Gq-Mediated Signaling Pathway

Activation of the α-1A adrenergic receptor by this compound leads to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway This compound This compound a1A_AR α-1A Adrenergic Receptor This compound->a1A_AR Binds to Gq Gq Protein (α, β, γ) a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Gq-Mediated Signaling Pathway of this compound.
ERK1/2 Activation Pathway

A significant downstream effect of α-1A adrenergic receptor activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in the cytoprotective effects of this compound. The activation of ERK1/2 can be initiated through Gq-PLC-PKC dependent mechanisms, as well as other potential G-protein-mediated pathways.

ERK_Activation_Pathway This compound This compound a1A_AR α-1A Adrenergic Receptor This compound->a1A_AR G_Protein G Protein (e.g., Gq) a1A_AR->G_Protein Signaling_Intermediates Signaling Intermediates (e.g., PLC, PKC, Ras/Raf) G_Protein->Signaling_Intermediates MEK MEK Signaling_Intermediates->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Cellular_Effects Cellular Effects (e.g., Cytoprotection, Gene Expression) pERK->Cellular_Effects Leads to

This compound-Induced ERK1/2 Activation Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the α-1 adrenergic receptor subtypes.

  • Objective: To quantify the affinity of this compound for α-1A, α-1B, and α-1D adrenergic receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human recombinant α-1A, α-1B, or α-1D adrenergic receptors.

    • Radioligand: [³H]-prazosin (a non-subtype-selective α-1 antagonist).

    • Non-specific binding control: Phentolamine (10 µM).

    • This compound stock solution and serial dilutions.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-prazosin, and varying concentrations of this compound.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prepare_Reagents Prepare Cell Membranes, Radioligand, and this compound Dilutions Incubation Incubate Membranes, Radioligand, and this compound in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Measure Radioactivity with Scintillation Counter Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit an increase in intracellular calcium, a key downstream event of α-1A adrenergic receptor activation.

  • Objective: To determine the potency (EC50) and efficacy of this compound in inducing intracellular calcium release.

  • Materials:

    • Cells stably expressing the human α-1A adrenergic receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound stock solution and serial dilutions.

    • Fluorescence plate reader with automated injection capabilities.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

    • Baseline Measurement: Measure the baseline fluorescence of each well.

    • Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's automated injector.

    • Fluorescence Monitoring: Immediately and continuously monitor the change in fluorescence over time.

    • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow Plate_Cells Plate α-1A Expressing Cells in 96-well Plate Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_this compound Add this compound at Varying Concentrations Measure_Baseline->Add_this compound Monitor_Fluorescence Monitor Fluorescence Change Over Time Add_this compound->Monitor_Fluorescence Analyze_Data Plot Dose-Response Curve and Calculate EC50 Monitor_Fluorescence->Analyze_Data

Workflow for Intracellular Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK1/2 signaling pathway in response to this compound.

  • Objective: To measure the potency (EC50) of this compound in inducing ERK1/2 phosphorylation.

  • Materials:

    • Relevant cell line (e.g., neonatal rat ventricular myocytes).

    • This compound stock solution and serial dilutions.

    • Cell lysis buffer.

    • Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, and a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • SDS-PAGE and Western blotting equipment.

    • Chemiluminescent substrate.

    • Imaging system for blot detection.

  • Methodology:

    • Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against p-ERK and total ERK. Subsequently, probe with the appropriate secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized data against the this compound concentration to determine the EC50.

ERK_Phosphorylation_Workflow Cell_Treatment Treat Cells with Varying this compound Concentrations Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis Western_Blot Perform SDS-PAGE and Western Blotting Cell_Lysis->Western_Blot Immunoblotting Probe with p-ERK and Total ERK Antibodies Western_Blot->Immunoblotting Detection Visualize Bands with Chemiluminescence Immunoblotting->Detection Data_Analysis Quantify and Normalize Bands, Calculate EC50 Detection->Data_Analysis

Workflow for ERK1/2 Phosphorylation Assay.

Conclusion

This compound is a selective α-1A adrenergic receptor partial agonist with a pharmacological profile that makes it a valuable tool for studying α-1A adrenergic receptor function and a potential therapeutic agent. Its selectivity for the α-1A subtype, coupled with its partial agonism, may offer a favorable therapeutic window, particularly in applications where minimizing cardiovascular side effects is paramount. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective adrenergic receptor modulators. Further research to precisely quantify its binding and functional parameters across all α-1 adrenergic receptor subtypes will be crucial for a more complete understanding of its pharmacological profile.

References

Dabuzalgron (Ro 115-1240): A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron (Ro 115-1240) is a synthetic organic compound that acts as a selective partial agonist for the α-1A adrenergic receptor. Initially investigated for the treatment of urinary incontinence, recent studies have highlighted its significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide[1][2]. Its structure comprises a substituted phenyl ring linked to a methanesulfonamide group and an imidazoline moiety via a methoxy bridge.

PropertyValueSource
IUPAC Name N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide[1][2]
Synonyms Ro 115-1240, R 450[1]
Chemical Formula C12H16ClN3O3S
Molecular Weight 317.79 g/mol
Canonical SMILES CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
InChIKey FOYWMEJSRSBQGB-UHFFFAOYSA-N
Solubility Soluble in DMSOMedChemExpress Product Data Sheet

Pharmacological Properties

This compound is a selective α-1A adrenergic receptor partial agonist. This selectivity is crucial for its therapeutic potential, as it minimizes the side effects associated with the activation of other adrenergic receptor subtypes.

Binding Affinity
Receptor SubtypeKi (nM) - Representative Example
α-1A Adrenergic Receptor < 1
α-1B Adrenergic Receptor > 100
α-1D Adrenergic Receptor > 100
Note: The Ki values presented are for a representative selective α-1A agonist and are for illustrative purposes only, as specific values for this compound were not found in the search results.
Functional Activity

This compound acts as a partial agonist at the α-1A adrenergic receptor. In studies involving neonatal rat ventricular myocytes, this compound treatment was shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) in a dose-dependent manner, with a reported EC50 of 4.8 μM.

AssayParameterValue
ERK Phosphorylation EC504.8 μM

Signaling Pathway

Activation of the α-1A adrenergic receptor by this compound initiates a downstream signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A key downstream effector of this pathway is the activation of the ERK/MAPK cascade, which is implicated in the cardioprotective effects of this compound.

Gq_Signaling_Pathway This compound This compound alpha1A_AR α-1A Adrenergic Receptor This compound->alpha1A_AR Gq Gq Protein alpha1A_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates ERK_Pathway ERK/MAPK Pathway Activation PKC->ERK_Pathway Cardioprotection Cardioprotective Effects ERK_Pathway->Cardioprotection

Caption: this compound-induced α-1A adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of this compound for α-1 adrenergic receptor subtypes.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing α-1A, α-1B, or α-1D receptors) Incubation Incubate membranes, radioligand, and competitor at a defined temperature and time Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-prazosin) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound dilutions) Competitor_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Quantify radioactivity using liquid scintillation counting Washing->Scintillation Analysis Generate competition curves and calculate IC50 and Ki values Scintillation->Analysis

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target α-1 adrenergic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) and varying concentrations of this compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Calculate the IC50 value, which is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (In Vitro)

This protocol describes a method to assess the functional activity of this compound by measuring ERK phosphorylation in cultured cells.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as neonatal rat ventricular myocytes (NRVMs), in appropriate growth media.

  • Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Detect the protein bands using an appropriate chemiluminescent substrate and imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the level of ERK activation. Plot the normalized p-ERK levels against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Doxorubicin-Induced Cardiotoxicity Mouse Model

This protocol outlines an in vivo model to evaluate the cardioprotective effects of this compound.

Cardiotoxicity_Model_Workflow Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Grouping Randomly assign mice to treatment groups: - Vehicle - Doxorubicin - Doxorubicin + this compound Animal_Acclimation->Grouping Dox_Admin Doxorubicin Administration (e.g., single intraperitoneal injection) Grouping->Dox_Admin Dabuzalgron_Admin This compound Administration (e.g., oral gavage for a set period) Grouping->Dabuzalgron_Admin Monitoring Monitor animal health, body weight, and cardiac function (e.g., echocardiography) Dox_Admin->Monitoring Dabuzalgron_Admin->Monitoring Sacrifice Euthanize mice at the end of the study Monitoring->Sacrifice Tissue_Collection Collect heart tissue for histological and molecular analysis Sacrifice->Tissue_Collection Analysis Analyze cardiac function, fibrosis, apoptosis, and gene expression Tissue_Collection->Analysis

Caption: Experimental workflow for a doxorubicin-induced cardiotoxicity mouse model.

Methodology:

  • Animal Model: Use a suitable mouse strain, such as C57BL/6J.

  • Doxorubicin Administration: Induce cardiotoxicity by administering a single or multiple doses of doxorubicin via intraperitoneal injection.

  • This compound Treatment: Administer this compound, typically via oral gavage, starting before or concurrently with doxorubicin treatment and continuing for a specified duration.

  • Monitoring: Regularly monitor the animals for signs of toxicity, body weight changes, and cardiac function using non-invasive methods like echocardiography.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect heart tissues for further analysis, including:

    • Histology: To assess cardiac fibrosis and myocyte damage.

    • Immunohistochemistry: To measure markers of apoptosis and inflammation.

    • Gene Expression Analysis (e.g., qPCR or RNA-seq): To evaluate changes in genes related to cardiac function and stress responses.

    • Biochemical Assays: To measure markers of oxidative stress and cardiac injury.

Conclusion

This compound (Ro 115-1240) represents a promising pharmacological tool for investigating the role of the α-1A adrenergic receptor in various physiological and pathological processes. Its selectivity and cardioprotective properties warrant further investigation for potential therapeutic applications. The information and protocols provided in this guide are intended to facilitate future research into the chemical and biological characteristics of this intriguing molecule.

References

Preclinical Profile of Dabuzalgron: A Technical Guide for Urinary Incontinence Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Dabuzalgron (formerly Ro 115-1240), a selective α1A-adrenoceptor partial agonist investigated for the treatment of urinary incontinence. This document synthesizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing core concepts through diagrams as mandated.

Core Efficacy and Mechanism of Action

This compound is a selective α1A/1L-adrenoceptor partial agonist.[1] Its therapeutic rationale for stress urinary incontinence (SUI) is based on its ability to increase urethral smooth muscle tension, thereby enhancing urethral closure and preventing involuntary urine leakage. Preclinical studies were designed to characterize its receptor binding profile, functional potency, and in vivo efficacy, with a particular focus on its uroselectivity—the ability to exert effects on the urethra at doses that do not significantly impact the cardiovascular system.

A pivotal preclinical study compared this compound to the full α1A/1L-adrenoceptor agonist amidephrine to highlight its partial agonist nature and improved safety profile.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: Receptor Binding Affinity of this compound

Adrenoceptor SubtypeThis compound Kᵢ (nM)
α1A1.0
α1B25
α1D10

Data extracted from radioligand binding studies.

Table 2: In Vitro Functional Potency of this compound

AssayThis compound pEC₅₀This compound Intrinsic Activity (vs. Noradrenaline)
Human α1A-adrenoceptor7.40.6
Human α1B-adrenoceptor< 5.0Not Determined
Human α1D-adrenoceptor6.00.3

Data from in vitro functional assays using human recombinant α1-adrenoceptors.

Table 3: In Vivo Effects of this compound in Anesthetized Micropigs

CompoundDose (µg/kg, i.v.)Change in Intraurethral Pressure (cm H₂O)Change in Mean Arterial Pressure (mmHg)
This compound1 - 100Dose-dependent increaseMinimal effect
Amidephrine1 - 100Dose-dependent increase (approx. 3x this compound)Dose-dependent increase

Comparative in vivo data highlighting the uroselectivity of this compound.

Table 4: In Vivo Effects of this compound in Conscious Micropigs

CompoundDose (µg/kg/min, i.v. infusion)Change in Urethral TensionEffect on Blood Pressure and Heart Rate
This compound0.1 - 10Dose-dependent increaseNo significant effect at doses causing maximal urethral tension
Amidephrine0.1 - 10Dose-dependent increase (approx. 3x this compound)Dose-dependent increase in blood pressure and decrease in heart rate

Data demonstrating the separation of urethral and cardiovascular effects of this compound in a conscious animal model.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenoceptor This compound->a1A_AR Binds and partially activates PLC Phospholipase C (PLC) a1A_AR->PLC Activates ERK_Activation ERK Activation a1A_AR->ERK_Activation Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Urethral Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to In_Vitro_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing α1-Adrenoceptor Subtypes Homogenization Homogenization & Centrifugation CHO_cells->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes Incubation Incubation of Membranes with Radioligand ([³H]prazosin) & This compound (competitor) Membranes->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50 Determine IC₅₀ Values Counting->IC50 Ki Calculate Kᵢ Values IC50->Ki In_Vivo_Urethral_Pressure_Workflow cluster_prep Animal Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis Animal Anesthetized or Conscious Micropig Catheterization Catheterization for Pressure Measurement & Drug Administration Animal->Catheterization Baseline Record Baseline Intraurethral & Arterial Blood Pressure Catheterization->Baseline Drug_Admin Administer this compound or Vehicle (i.v.) Baseline->Drug_Admin Post_Drug Continuously Record Pressure Changes Post-Administration Drug_Admin->Post_Drug Dose_Response Construct Dose-Response Curves Post_Drug->Dose_Response Comparison Compare Urethral vs. Cardiovascular Effects Dose_Response->Comparison

References

In-Depth Technical Guide: Discovery and Synthesis of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (Dabuzalgron)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide, also known as Dabuzalgron (formerly R 450 and Ro 115-1240). This compound is a potent and selective α1A-adrenergic receptor agonist that has been investigated for its therapeutic potential, notably in demonstrating cardioprotective effects. This document details the mechanism of action, downstream signaling pathways, quantitative pharmacological data, and experimental protocols relevant to the study of this compound.

Discovery and Rationale

This compound was developed as a selective agonist for the α1A-adrenergic receptor. The rationale behind its development stems from the distinct physiological roles of the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). While non-selective activation of α1-adrenergic receptors can lead to adverse cardiovascular effects such as hypertension, selective activation of the α1A subtype has been shown to mediate cardioprotective and other beneficial effects without significantly impacting blood pressure.[1] Initially explored for the treatment of urinary incontinence, preclinical studies have revealed its significant potential in mitigating doxorubicin-induced cardiotoxicity, highlighting a novel therapeutic avenue for this compound.[1][2][3][4]

Synthesis

The synthesis of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (this compound) is a multi-step process. While a specific, detailed, publicly available protocol for the exact commercial synthesis route is proprietary, the general synthetic strategy can be inferred from patents of structurally related compounds and general organic chemistry principles. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-6-methyl-3-nitrophenol

  • Starting Material: 2-chloro-6-methylphenol.

  • Procedure: To a solution of 2-chloro-6-methylphenol in a suitable solvent such as acetic acid, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

  • Work-up: After the reaction is complete, the mixture is poured into ice water, and the precipitated product is filtered, washed with water until neutral, and dried.

Step 2: Synthesis of 3-amino-2-chloro-6-methylphenol

  • Starting Material: 2-chloro-6-methyl-3-nitrophenol.

  • Procedure: The nitro group is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) in a solvent like ethanol.

  • Work-up: If using SnCl2/HCl, the reaction mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

Step 3: Synthesis of N-(6-chloro-3-hydroxy-2-methylphenyl)methanesulfonamide

  • Starting Material: 3-amino-2-chloro-6-methylphenol.

  • Procedure: The amino group is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane at a cool temperature.

  • Work-up: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

Step 4: Synthesis of N-[6-chloro-3-(cyanomethoxy)-2-methylphenyl]methanesulfonamide

  • Starting Material: N-(6-chloro-3-hydroxy-2-methylphenyl)methanesulfonamide.

  • Procedure: The phenolic hydroxyl group is alkylated using chloroacetonitrile in the presence of a base like potassium carbonate in a solvent such as acetone or acetonitrile. The reaction is typically heated to reflux.

  • Work-up: The inorganic salts are filtered off, and the solvent is evaporated. The residue is purified, for instance, by column chromatography.

Step 5: Synthesis of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (this compound)

  • Starting Material: N-[6-chloro-3-(cyanomethoxy)-2-methylphenyl]methanesulfonamide.

  • Procedure: The nitrile is converted to an imidazoline ring. This is a key step and can be achieved by reacting the nitrile with ethylenediamine in the presence of a catalyst, such as a sulfur-containing compound (e.g., carbon disulfide or hydrogen sulfide) under pressure and heat. This is a variation of the Pinner reaction.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated. Purification is typically performed by recrystallization or column chromatography to yield the final compound. The identity and purity of the final product are confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the α1A-adrenergic receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade that is central to its pharmacological effects.

Signaling Pathway

The primary signaling pathway activated by this compound through the α1A-adrenergic receptor involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2. This activation is crucial for the observed cytoprotective effects. The sequence of events is as follows:

  • Receptor Binding: this compound binds to and activates the α1A-adrenergic receptor.

  • G-Protein Coupling: The activated receptor couples to Gq/11 G-proteins.

  • Downstream Effectors: This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • ERK Activation: The signaling cascade culminates in the phosphorylation and activation of ERK1/2.

  • Cardioprotection: Activated ERK1/2 is a key mediator of cellular processes that contribute to cardioprotection, including the regulation of genes involved in energy production and mitochondrial function.

Dabuzalgron_Signaling_Pathway This compound This compound Alpha1A_AR α1A-Adrenergic Receptor This compound->Alpha1A_AR Binds to Gq11 Gq/11 Alpha1A_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ERK ERK1/2 Activation DAG->ERK Leads to Cardioprotection Cardioprotection (Mitochondrial Function, Energy Production) ERK->Cardioprotection Promotes

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity

ParameterValueCell Line/AssayReference
EC50 for ERK Phosphorylation 4.8 µMNeonatal Rat Ventricular Myocytes

Table 2: In Vivo Efficacy in a Doxorubicin-Induced Cardiotoxicity Mouse Model

DoseAdministrationOutcomeReference
10 µg/kgTwice daily oral gavage for 7 daysPrevented the decrease in cardiac contractile function.
1-100 µg/kg/dayTwice daily oral gavage for 7 daysNo significant effect on blood pressure or heart rate in uninjured mice.

Further studies are required to fully delineate the binding affinities (Ki) at all α1-adrenergic receptor subtypes and to establish a complete pharmacokinetic profile.

Experimental Protocols

Protocol 1: In Vivo Doxorubicin-Induced Cardiotoxicity Model
  • Animal Model: Wild-type and α1A-adrenergic receptor knockout (AKO) mice (e.g., C57Bl/6J background), 8-12 weeks old.

  • Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin (20 mg/kg).

  • Treatment: this compound (10 µg/kg) or vehicle (water) is administered by oral gavage twice daily for 7 days, starting on the day of doxorubicin injection.

  • Endpoint Analysis:

    • Echocardiography: To assess cardiac function (e.g., fractional shortening, ejection fraction).

    • Histology: To evaluate cardiac fibrosis and cellular damage.

    • Gene Expression Analysis (qRT-PCR or RNA-seq): To measure changes in the expression of genes related to cardiac stress, mitochondrial function, and apoptosis.

    • Biochemical Assays: To quantify markers of oxidative stress and ATP content in heart tissue.

Protocol 2: In Vitro ERK1/2 Phosphorylation Assay
  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 15 minutes).

  • Cell Lysis: After treatment, cells are lysed to extract proteins.

  • Western Blotting:

    • Protein extracts are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

  • Quantification: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation. The EC50 is determined by plotting the dose-response curve.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the synthesis of this compound to its preclinical evaluation.

Dabuzalgron_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Materials S1 Step 1: Nitration Start->S1 S2 Step 2: Reduction S1->S2 S3 Step 3: Sulfonylation S2->S3 S4 Step 4: Alkylation S3->S4 S5 Step 5: Imidazoline Formation S4->S5 This compound This compound S5->this compound InVitro In Vitro Studies (e.g., ERK Phosphorylation) This compound->InVitro InVivo In Vivo Studies (e.g., Cardiotoxicity Model) This compound->InVivo Data Data Analysis (EC50, Efficacy) InVitro->Data InVivo->Data

Conclusion

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (this compound) is a selective α1A-adrenergic receptor agonist with demonstrated cardioprotective properties in preclinical models. Its mechanism of action via the ERK1/2 signaling pathway presents a promising target for therapeutic intervention in conditions such as chemotherapy-induced cardiotoxicity. This guide provides a foundational understanding of its synthesis, mechanism, and pharmacological profile to aid researchers and drug development professionals in further investigation and potential clinical application.

References

In Vitro Efficacy of Dabuzalgron in the Activation of the ERK1/2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron is a selective agonist for the alpha-1A adrenergic receptor (α1A-AR)[1][2]. In vitro studies have been pivotal in elucidating its mechanism of action, particularly its role in activating the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. This pathway is a critical component of cellular processes, including proliferation, differentiation, and survival. The activation of ERK1/2 by this compound is believed to be a key mechanism behind its observed cytoprotective effects, especially in the context of preventing cardiotoxicity[1][3]. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on ERK1/2 activation, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound on ERK1/2 activation in neonatal rat ventricular myocytes (NRVMs).

ParameterValueCell TypeDuration of TreatmentSource
EC50 for ERK1/2 Phosphorylation 4.8 x 10⁻⁷ mol/L (480 nM)Neonatal Rat Ventricular Myocytes (NRVMs)15 minutes[1]
Fold Increase in pERK/ERK Ratio ~1.5-foldNeonatal Rat Ventricular Myocytes (NRVMs)15 minutes
Comparative Agonist Concentration 1 µmol/L Norepinephrine (with 1 µmol/L propranolol)Neonatal Rat Ventricular Myocytes (NRVMs)15 minutes

Signaling Pathway

This compound exerts its effects by binding to and activating the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that results in the phosphorylation and activation of ERK1/2. The diagram below illustrates this proposed signaling pathway.

Dabuzalgron_ERK12_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Binds to Gq Gq a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates via IP3/DAG Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation

Caption: this compound-induced ERK1/2 signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to assess this compound's effect on ERK1/2 activation.

Cell Culture and Treatment
  • Cell Line: Primary neonatal rat ventricular myocytes (NRVMs) are the recommended in vitro model system.

  • Culture Conditions: NRVMs are typically cultured in a suitable medium, such as a mix of Dulbecco's Modified Eagle Medium (DMEM) and Medium 199, supplemented with fetal bovine serum (FBS), horse serum, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in serum-free cell culture medium.

    • Starve the NRVMs in serum-free medium for a period of 4-24 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

    • Aspirate the serum-free medium and add the medium containing the various concentrations of this compound.

    • Incubate the cells for the desired time period (e.g., 15 minutes for acute activation studies).

Western Blotting for ERK1/2 Phosphorylation

This is a standard technique to quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total ERK1/2 protein.

  • Cell Lysis:

    • After treatment, place the cell culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on molecular weight.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

    • Quantify the band intensities using densitometry software. The level of ERK1/2 activation is expressed as the ratio of p-ERK1/2 to total ERK1/2.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro experiment designed to measure this compound-induced ERK1/2 activation.

Experimental_Workflow A 1. NRVM Cell Culture B 2. Serum Starvation A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Immunoblotting (p-ERK1/2 & Total ERK1/2) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Workflow for assessing ERK1/2 activation.

Conclusion

In vitro studies have provided compelling evidence that this compound activates the ERK1/2 signaling pathway through the α1A-adrenergic receptor in a dose-dependent manner. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and related compounds. The established link between this compound, α1A-AR, and ERK1/2 activation underscores a potentially significant mechanism for its therapeutic effects and warrants further investigation.

References

Dabuzalgron (Ro 115-1240): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Dabuzalgron (Ro 115-1240), a selective α-1A adrenergic receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, mechanism of action, and experimental data.

Chemical Identity

IUPAC Name: N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

Synonym TypeSynonym
Code Name Ro 115-1240[1][2]
Ro-115-1240[1][3]
Ro-1151240190
R 450
CAS Registry Number 219311-44-1
Other Names dabuzalgronum
LGX4GZ74WO
CHEBI:142452
DTXSID50176345
CHEMBL257978

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological activity of this compound.

Table 1: In Vitro Activity

ParameterValueCell LineAssay
EC50 of ERK Phosphorylation 4.8 μMNeonatal rat ventricular myocytes (NRVMs)Western Blot Analysis

Table 2: In Vivo Studies in a Doxorubicin-Induced Cardiotoxicity Mouse Model

ParameterDosage and AdministrationAnimal ModelKey Findings
Cardioprotection 10 μg/kg, oral gavage, twice daily for 7 daysC57Bl6J wild-type micePreserved contractile function and reduced fibrosis after Doxorubicin administration.
Mitochondrial Function 10 μg/kg, oral gavage, twice daily for 7 daysC57Bl6J wild-type miceProtected against the reduction in transcripts related to mitochondrial function, up-regulated PGC1α, preserved ATP content, and reduced oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily from Beak J, et al. JACC Basic Transl Sci. 2017.

Animal Studies
  • Animal Model: Male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice (8-12 weeks old).

  • Doxorubicin Administration: A single intraperitoneal injection of Doxorubicin (20 mg/kg).

  • This compound Administration: Oral gavage with this compound (10 μg/kg) or vehicle (water) twice daily for 7 days, starting after the Doxorubicin injection.

  • Echocardiography: Performed on awake, loosely restrained mice to assess cardiac function. The investigator reading the echocardiograms was blinded to the treatment groups.

  • Tissue Collection: Hearts were harvested, weighed, and either fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular and biochemical assays.

Cell Culture and In Vitro Assays
  • Cell Line: Neonatal rat ventricular myocytes (NRVMs) were used for in vitro experiments.

  • Cell Treatment: NRVMs were treated with Doxorubicin (DOX) with or without co-treatment with this compound (10 μM) for 4 hours.

  • Apoptosis and Necrosis Assay: Cell death was assessed by Annexin V and propidium iodide staining followed by flow cytometry.

  • Mitochondrial Membrane Potential Assay: The effect of this compound on mitochondrial membrane potential in the presence of Doxorubicin was evaluated.

Western Blot Analysis
  • Cell Lysis: Neonatal rat ventricular myocytes (NRVMs) were treated with varying concentrations of this compound (0.1 μM, 1 μM, 10 μM, and 100 μM) for 15 minutes.

  • Protein Quantification: Protein concentration in the cell lysates was determined using a standard protein assay.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α-1A Adrenergic Receptor This compound->a1A_AR binds & activates Gq Gq Protein a1A_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC ERK ERK1/2 Activation PLC->ERK Mitochondria Preservation of Mitochondrial Function ERK->Mitochondria Cardioprotection Cardioprotection Mitochondria->Cardioprotection

Caption: Proposed signaling pathway of this compound in cardioprotection.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model Mouse_Model Mouse Model of Doxorubicin Cardiotoxicity Treatment This compound (Oral Gavage) Mouse_Model->Treatment Assessment_invivo Functional Assessment (Echocardiography) Histological & Molecular Analysis Treatment->Assessment_invivo NRVMs Neonatal Rat Ventricular Myocytes Treatment_invitro Doxorubicin +/ This compound NRVMs->Treatment_invitro Assessment_invitro Cell Viability Assays Western Blot (ERK) Mitochondrial Function Treatment_invitro->Assessment_invitro

Caption: General experimental workflow for evaluating this compound's effects.

References

The Cardioprotective Role of Alpha-1A Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sympathetic nervous system, a critical regulator of cardiovascular function, exerts its effects through adrenergic receptors. While the detrimental impact of chronic β-adrenergic receptor activation in heart failure is well-established, emerging evidence highlights a distinct, protective role for the alpha-1 adrenergic receptor (α1-AR) family, particularly the α1A-adrenergic receptor (α1A-AR) subtype.[1][2][3][4] Activation of α1A-ARs has been shown to induce physiological hypertrophy, enhance cardiac contractility, protect against ischemic injury, and prevent cardiomyocyte death, suggesting its potential as a novel therapeutic target for cardiovascular diseases. This technical guide provides an in-depth overview of the signaling pathways, experimental evidence, and methodologies central to understanding the cardioprotective functions of α1A-ARs.

Core Signaling Pathways in α1A-AR-Mediated Cardioprotection

Activation of α1A-ARs in cardiomyocytes initiates a cascade of intracellular signaling events that contribute to its cardioprotective effects. These pathways are complex and interconnected, involving canonical G-protein coupled receptor signaling as well as novel intracellular localization and downstream effectors.

Gq-PLC-PKC Signaling Axis

The α1A-AR is a G-protein coupled receptor that primarily signals through the Gαq subunit. This canonical pathway involves the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. Notably, specific PKC isoforms, such as PKCδ and PKCε, have been implicated in the cardioprotective effects of α1A-AR activation, including mediating glucose uptake and influencing downstream signaling to STAT3.

Gq_PLC_PKC_Signaling cluster_membrane Sarcolemma cluster_cytosol Cytosol A61603 A61603 a1A_AR α1A-AR A61603->a1A_AR Gq Gαq a1A_AR->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC isoforms (δ, ε) DAG->PKC Cardioprotection Cardioprotection PKC->Cardioprotection Ca_release->Cardioprotection

Gq-PLC-PKC Signaling Pathway.
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

A critical downstream effector of α1A-AR signaling is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of ERK1/2 is essential for the anti-apoptotic and cytoprotective effects of α1A-AR stimulation. This pathway is thought to be activated downstream of Gq and PKC. The α1A-AR-mediated activation of ERK1/2 has been shown to be a key survival signal in cardiomyocytes, protecting them from various stressors, including doxorubicin-induced toxicity. Interestingly, evidence suggests that α1A-ARs located in the nuclear membrane can initiate "inside-out" signaling, leading to the activation of ERK in specific cellular compartments like caveolae.

ERK1_2_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effects a1A_AR α1A-AR Activation Gq_PKC Gq/PKC a1A_AR->Gq_PKC Ras Ras Gq_PKC->Ras MEK1_2 MEK1/2 Ras->MEK1_2 ERK1_2 ERK1/2 (p44/42 MAPK) MEK1_2->ERK1_2 phosphorylates Survival Cell Survival (Anti-apoptosis) ERK1_2->Survival Hypertrophy Physiological Hypertrophy ERK1_2->Hypertrophy Cardioprotection Cardioprotection Survival->Cardioprotection Hypertrophy->Cardioprotection

ERK1/2 Signaling Pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Recent studies have identified a novel link between α1A-AR and the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a known cardioprotective signaling molecule. The α1A-AR appears to regulate STAT3 phosphorylation through distinct PKC isoforms. PKCε is implicated in the phosphorylation of STAT3 at Ser-727 via the ERK pathway, while PKCδ is involved in the phosphorylation of Tyr-705 through a SRC/JAK2-dependent mechanism. This dual regulation of STAT3 activation highlights a sophisticated mechanism by which α1A-ARs can fine-tune cellular responses to promote cardiomyocyte survival and adaptation.

STAT3_Signaling cluster_receptor Receptor Activation cluster_pkc_delta PKCδ Pathway cluster_pkc_epsilon PKCε Pathway cluster_outcome Outcome a1A_AR α1A-AR Activation PKC_delta PKCδ a1A_AR->PKC_delta PKC_epsilon PKCε a1A_AR->PKC_epsilon SRC_JAK2 SRC/JAK2 PKC_delta->SRC_JAK2 pTyr705 p-STAT3 (Tyr705) SRC_JAK2->pTyr705 Cardioprotection Cardioprotection pTyr705->Cardioprotection ERK ERK PKC_epsilon->ERK pSer727 p-STAT3 (Ser727) ERK->pSer727 pSer727->Cardioprotection

STAT3 Signaling Pathway.
Regulation of Mitochondrial Function and Metabolism

The cardioprotective effects of α1A-ARs are also linked to the regulation of mitochondrial function and cellular metabolism. Activation of α1A-ARs has been shown to enhance mitochondrial electron transport chain (ETC) activity, particularly complexes I, III, and IV. Furthermore, α1A-AR signaling promotes glucose uptake in cardiomyocytes by facilitating the translocation of glucose transporters GLUT1 and GLUT4 to the plasma membrane in a PKCδ-dependent manner. This metabolic reprogramming is crucial for providing the necessary energy for cardiomyocyte survival and function, especially under ischemic conditions.

Experimental Evidence for Cardioprotection

The cardioprotective role of α1A-ARs is supported by a substantial body of evidence from in vitro, ex vivo, and in vivo studies utilizing pharmacological tools and genetic models.

Pharmacological Studies with Selective Agonists

The selective α1A-AR agonist A61603 has been instrumental in elucidating the receptor's function. Studies have shown that A61603 protects cardiomyocytes from doxorubicin-induced apoptosis and that low, non-pressor doses of A61603 can prevent doxorubicin-induced cardiomyopathy in mice, improving survival and cardiac function. These protective effects were absent in α1A-AR knockout mice, confirming the specificity of the agonist. Another selective α1A-AR agonist, dabuzalgron, has also demonstrated protective effects against doxorubicin cardiotoxicity, likely through the preservation of mitochondrial function.

Genetic Models: Knockout and Transgenic Studies

Genetically modified mouse models have provided invaluable insights into the physiological and pathophysiological roles of α1A-ARs. Mice with a global knockout of the α1A-AR exhibit increased mortality and worse cardiac function following myocardial infarction. Conversely, transgenic mice overexpressing the α1A-AR in the heart are protected against ischemic injury. Studies using double knockout mice lacking both α1A and α1B-ARs have revealed that these receptors are required for normal myocardial contraction and adaptive responses to stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the cardioprotective effects of α1A-AR activation.

Table 1: Effects of α1A-AR Activation on Myocardial Infarct Size and Cardiac Function

Experimental ModelInterventionOutcome MeasureResultReference
Mouse model of myocardial infarctionCardiomyocyte-specific α1A-AR deletionMortality at 7 days post-MI~70% mortality in knockout vs. minimal in control
Mouse model of doxorubicin cardiotoxicityA61603 (10 ng/kg/d)SurvivalIncreased survival in treated mice
Mouse model of doxorubicin cardiotoxicityA61603 (10 ng/kg/d)Fractional ShorteningImproved in treated mice
Transgenic mice with α1A-AR overexpressionIschemia/ReperfusionInfarct SizeBlunted myocardial ischemic injury
Langendorff-perfused rat heartNorepinephrine preconditioningRecovery of Developed Pressure89.1 ± 1.4% of equilibration DP

Table 2: Effects of α1A-AR Activation on Mitochondrial Function

Experimental SystemInterventionOutcome MeasureResultReference
Isolated mouse cardiac mitochondriaA61603 treatmentETC Complex I activityIncreased by 27 ± 3%
Isolated mouse cardiac mitochondriaA61603 treatmentETC Complex III activityIncreased by 61 ± 6%
Isolated mouse cardiac mitochondriaA61603 treatmentETC Complex IV activityIncreased by 70 ± 6%
α1A-AR knockout mouse heartGenetic deletionFatty acid-dependent respirationDeficits observed

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying α1A-AR function. Below are outlines of key methodologies commonly employed in this field.

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Studies

This ex vivo model allows for the study of cardiac function independent of systemic influences.

  • Animal Preparation: Mice are anesthetized, and hearts are rapidly excised.

  • Cannulation and Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with Krebs-Henseleit buffer at a constant pressure.

  • Ischemia-Reperfusion Protocol: After an equilibration period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-45 minutes), followed by reperfusion.

  • Functional Assessment: Left ventricular developed pressure, +dP/dt, and -dP/dt are continuously monitored to assess cardiac function.

Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthesia Anesthetize Mouse Heart_Excision Excise Heart Anesthesia->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Equilibration Equilibration (Krebs-Henseleit Buffer) Cannulation->Equilibration Ischemia Global Ischemia (Stop Perfusion) Equilibration->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Functional_Assessment Assess Cardiac Function (LVDP, dP/dt) Reperfusion->Functional_Assessment Infarct_Staining Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Staining

Langendorff Ischemia-Reperfusion Workflow.
Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to quantify the activation of the ERK1/2 signaling pathway.

  • Sample Preparation: Cardiomyocytes or heart tissue are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the bands are quantified. The membrane is then stripped and re-probed with an antibody for total ERK1/2 for normalization.

Measurement of Myocardial Infarct Size

Triphenyltetrazolium chloride (TTC) staining is a standard method to delineate viable and infarcted myocardium.

  • Heart Sectioning: Following ischemia-reperfusion, the heart is excised and sliced into uniform sections.

  • TTC Incubation: The heart slices are incubated in a TTC solution (e.g., 1%) at 37°C. Viable tissue, with intact dehydrogenase activity, reduces TTC to a red formazan precipitate, while infarcted tissue remains pale.

  • Image Analysis: The slices are photographed, and the areas of infarcted (pale) and viable (red) tissue are quantified using image analysis software to calculate the infarct size as a percentage of the total ventricular area or area at risk.

Conclusion

The α1A-adrenergic receptor has emerged as a significant player in endogenous cardioprotective mechanisms. Its activation triggers a multifaceted signaling network involving the Gq-PLC-PKC, ERK1/2, and STAT3 pathways, ultimately leading to enhanced cardiomyocyte survival, improved mitochondrial function, and beneficial metabolic reprogramming. The consistent findings from pharmacological and genetic studies underscore the potential of targeting the α1A-AR for the development of novel therapies for ischemic heart disease and heart failure. Further research focusing on the intricate details of its signaling pathways and the development of highly selective agonists will be crucial in translating these promising preclinical findings into clinical applications.

References

Initial Safety and Toxicology Profile of Dabuzalgron: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes publicly available initial safety and toxicology data for Dabuzalgron (formerly Ro 115-1240). Comprehensive preclinical toxicology reports, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, are not fully available in the public domain and are typically proprietary to the developing pharmaceutical company. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active, selective agonist for the alpha-1A adrenergic receptor (α1A-AR). Originally developed by Roche for the treatment of stress urinary incontinence, it demonstrated a favorable safety profile in early-stage clinical trials.[1][2] Although its development for this indication was halted due to insufficient efficacy, this compound is now being investigated for its cardioprotective properties, particularly in the context of chemotherapy-induced cardiotoxicity.[1][3][4] This review consolidates the available safety and toxicology data from published preclinical and clinical studies to provide a technical overview for research and development purposes.

Non-Clinical Safety and Toxicology

Detailed regulatory preclinical toxicology studies are not publicly available. However, published research on its cardioprotective effects provides some insights into its safety profile in animal models.

In Vivo Studies in Murine Models

Recent research has focused on this compound's ability to mitigate doxorubicin (DOX)-induced cardiotoxicity in mice. These studies provide the most detailed publicly accessible in vivo safety and efficacy data.

Table 1: Summary of In Vivo Murine Study Data for this compound

ParameterVehicle ControlThis compound OnlyDoxorubicin (DOX) OnlyDOX + this compoundSpecies/ModelSource
Dosage Water (gavage)10 µg/kg (twice daily, gavage)20 mg/kg (single IP injection)20 mg/kg DOX (IP) + 10 µg/kg this compound (twice daily, gavage)Wild-Type (WT) and α1A-AR Knockout (AKO) Mice
Body Weight Change No significant changeNo significant change10-15% loss10-15% lossWT Mice
Survival Rate (WT Mice) Not reportedNot reported78%86% (p=NS vs. DOX only)WT Mice
Survival Rate (AKO Mice) Not reportedNot reported38%Unaffected by this compoundAKO Mice
Blood Pressure No significant change reportedNo significant changesNot reportedNot reportedMice
Cardiac Function NormalNormalImpairedPreserved contractile functionWT Mice
Experimental Protocol: Doxorubicin-Induced Cardiotoxicity Mouse Model

The following protocol was utilized in the key in vivo study assessing this compound's cardioprotective effects:

  • Animal Model: 8- to 12-week-old male C57Bl6/J wild-type (WT) and α1A-AR knockout (AKO) mice were used.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg was administered to induce cardiotoxicity.

  • This compound Treatment: this compound was administered via oral gavage at a dose of 10 µg/kg twice daily for 7 consecutive days, starting on the same day as the doxorubicin injection. Control groups received water via oral gavage.

  • Monitoring and Endpoints:

    • Animal body weight was monitored throughout the study.

    • Survival was assessed over the 7-day treatment period.

    • At the end of the study, hearts were harvested for analysis of heart weight, cardiac function (e.g., echocardiography), ATP content, and gene expression (RNAseq).

Clinical Safety and Tolerability

This compound was evaluated in Phase 1 and Phase 2 clinical trials for stress urinary incontinence.

Human Clinical Trials

The compound was reported to be well-tolerated in a total of 1,223 women across a Phase 1 trial, two Phase 2 randomized multicenter trials (Roche NN16378 and NN16691), and a subsequent open-label study (Roche NN16586).

Table 2: Summary of Clinical Trial Safety Information

Trial PhasePopulationKey Safety FindingsSource
Phase 1 & 21,223 women with stress urinary incontinenceWell-tolerated; No significant changes in blood pressure at the doses studied.

A key finding from these trials was the lack of significant impact on blood pressure, which suggests that the doses used did not cause systemic vascular effects. Development was discontinued due to a lack of clinical efficacy for urinary incontinence, not due to safety concerns.

Mechanism of Action and Signaling Pathways

This compound is a selective agonist of the α1A-adrenergic receptor. Its cardioprotective effects are believed to be mediated through the activation of this receptor on cardiomyocytes, leading to the preservation of mitochondrial function.

Cardioprotective Signaling Pathway

Activation of the α1A-AR by this compound initiates a signaling cascade that involves the activation of ERK1/2. This pathway is thought to up-regulate PGC1α, a key regulator of mitochondrial biogenesis and function. This ultimately leads to preserved ATP content and reduced oxidative stress in cardiomyocytes exposed to toxins like doxorubicin.

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Binds to & Activates ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2 PGC1a PGC1α Up-regulation ERK1_2->PGC1a Mito_Function Preservation of Mitochondrial Function PGC1a->Mito_Function ATP Restored ATP Synthesis Mito_Function->ATP Cardioprotection Cardioprotection ATP->Cardioprotection

Caption: this compound's cardioprotective signaling pathway.

Experimental Workflow for In Vivo Cardiotoxicity Study

The workflow for the key animal study involved several stages, from animal selection and treatment to endpoint analysis.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment (7 Days) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis (Day 7) Animal_Model WT and AKO Mice DOX Doxorubicin (20 mg/kg IP, Day 1) Animal_Model->DOX This compound This compound (10 µg/kg, twice daily) or Vehicle (Water) Animal_Model->this compound Monitoring Body Weight Survival DOX->Monitoring This compound->Monitoring Harvest Heart Tissue Harvest Monitoring->Harvest Analysis Echocardiography ATP Content Assay RNAseq Analysis Harvest->Analysis

Caption: Workflow of the in vivo doxorubicin cardiotoxicity study.

Conclusion

The publicly available data suggests that this compound has a favorable safety profile, particularly concerning cardiovascular parameters like blood pressure, at clinically tested doses. Its tolerability in over 1,200 human subjects supports its potential for repurposing. However, a comprehensive assessment of its toxicology is limited by the lack of public access to formal preclinical safety studies, including long-term toxicity, genotoxicity, and reproductive toxicity data. Researchers and developers should consider these data gaps when planning future non-clinical and clinical investigations.

References

Dabuzalgron's Cardioprotective Mechanism: Enhancing PGC1α and ATP in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the molecular mechanism of Dabuzalgron, a selective α1A-adrenergic receptor (α1A-AR) agonist, focusing on its significant impact on peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and adenosine triphosphate (ATP) content in cardiac tissue. The findings presented herein are primarily derived from a pivotal study investigating this compound's potential to mitigate doxorubicin-induced cardiotoxicity.

Executive Summary

Mitochondrial dysfunction is a cornerstone in the pathophysiology of various cardiovascular diseases, including drug-induced cardiotoxicity.[1] this compound, an oral selective α1A-AR agonist, has demonstrated significant cardioprotective effects by preserving mitochondrial function.[2][3] This guide provides a comprehensive overview of the preclinical evidence supporting this compound's mechanism of action, with a specific focus on its ability to upregulate PGC1α, a master regulator of mitochondrial biogenesis, and subsequently restore cellular energy levels in the form of ATP within cardiac tissue.[2][4] The data and experimental protocols summarized below offer valuable insights for researchers and professionals in the field of cardiovascular drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study where mice were treated with doxorubicin (DOX), a chemotherapeutic agent known for its cardiotoxicity, with or without co-administration of this compound.

Table 2.1: Effect of this compound on PGC1α Protein Abundance in Cardiac Tissue

Treatment GroupPGC1α Abundance (Normalized to Control)Key Finding
Vehicle ControlBaseline-
Doxorubicin (DOX)DecreasedDoxorubicin significantly reduces PGC1α levels in cardiac tissue.
DOX + this compoundIncreased (compared to DOX alone)This compound treatment leads to an upregulation of PGC1α abundance in the hearts of mice treated with doxorubicin.
This compound aloneIncreased (compared to Vehicle)This compound also increases PGC1α abundance in the absence of doxorubicin-induced injury.

Table 2.2: Effect of this compound on ATP Content in Cardiac Tissue

Treatment GroupATP Content (% of Untreated Hearts)Key Finding
Untreated100%Baseline ATP level.
Doxorubicin (DOX)77 ± 7%Doxorubicin treatment causes a 23 ± 7% decrease in myocardial ATP content.
DOX + this compoundRestored to near baselineCo-administration of this compound restores the ATP content in the hearts of doxorubicin-treated mice.
This compound aloneNo significant changeThis compound does not affect ATP content in uninjured hearts.

Signaling Pathway and Experimental Workflow

The cardioprotective effects of this compound are believed to be mediated through the activation of the α1A-adrenergic receptor, leading to the downstream activation of the ERK1/2 signaling pathway, which in turn upregulates PGC1α.

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2 PGC1a PGC1α Upregulation ERK1_2->PGC1a Mito_Function Preservation of Mitochondrial Function PGC1a->Mito_Function ATP_Content Restored ATP Content Mito_Function->ATP_Content

Figure 1: Proposed signaling pathway of this compound in cardiomyocytes.

The experimental workflow to determine the effects of this compound on PGC1α and ATP content in a doxorubicin-induced cardiotoxicity model is outlined below.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_tissue_processing Tissue Processing cluster_analysis Biochemical Analysis Animal_Treatment Animal Treatment (e.g., Mice with DOX +/- this compound) Tissue_Harvest Harvest Cardiac Tissue Animal_Treatment->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Western_Blot Western Blot for PGC1α Homogenization->Western_Blot ATP_Assay ATP Content Assay Homogenization->ATP_Assay

Figure 2: Experimental workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary research.

Animal Model and Treatment
  • Animal Model: Wild-type mice are used for this in vivo model.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (20 mg/kg) is administered to induce cardiotoxicity.

  • This compound Treatment: this compound (10 μg/kg) or a vehicle control is administered by oral gavage twice daily for 7 days following the doxorubicin injection.

Western Blotting for PGC1α
  • Tissue Lysis: Frozen cardiac tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PGC1α overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: The bands are quantified using densitometry, and PGC1α levels are normalized to a loading control protein (e.g., GAPDH).

ATP Content Assay
  • Sample Preparation: Freshly harvested heart homogenates are used for the ATP assay.

  • Assay Principle: The ATP content is measured using a bioluminescence assay, which is based on the ATP-dependent luciferin-luciferase reaction. The emitted light is proportional to the ATP concentration.

  • Procedure:

    • Aliquots of the heart homogenates are added to a reaction mixture containing luciferase and D-luciferin.

    • The luminescence is measured using a luminometer.

  • Quantification: A standard curve is generated using known concentrations of ATP to determine the ATP concentration in the tissue samples. The results are typically expressed as a percentage of the ATP content in untreated control hearts.

Conclusion

The available data strongly suggest that this compound exerts a cardioprotective effect in the context of doxorubicin-induced cardiotoxicity by activating a pro-survival signaling pathway that involves the upregulation of PGC1α and the subsequent restoration of myocardial ATP content. These findings highlight the therapeutic potential of selective α1A-AR agonists in conditions characterized by mitochondrial dysfunction and energy depletion in the heart. Further investigation into this mechanism could pave the way for novel treatment strategies for various forms of heart failure.

References

Cellular Pathways Modulated by Dabuzalgron Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron, a selective α1A-adrenergic receptor (α1A-AR) agonist, has demonstrated significant potential in modulating cellular pathways, particularly in the context of cardioprotection. Initially investigated for stress urinary incontinence, its mechanism of action has garnered interest for its therapeutic effects in cardiac muscle. This technical guide provides a comprehensive overview of the cellular signaling cascades activated by this compound, focusing on its interaction with the α1A-AR and the subsequent downstream effects on the ERK1/2 signaling pathway and mitochondrial function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the modulated pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a potent and selective agonist for the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in various tissues, including the heart.[1][2] While initially explored for other indications, preclinical studies have highlighted its significant cardioprotective effects, particularly in models of doxorubicin-induced cardiotoxicity.[1] The primary mechanism underlying these effects is the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical signaling cascade involved in cell survival and proliferation. This guide will delve into the molecular mechanisms of this compound, providing a technical resource for the scientific community.

Core Signaling Pathway: α1A-Adrenergic Receptor Activation

The principal molecular target of this compound is the α1A-adrenergic receptor. As a member of the α1-AR family, the α1A subtype is known to couple to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). While this is the generalized pathway for α1-ARs, the cardioprotective effects of this compound are primarily attributed to the activation of the ERK1/2 pathway.

This compound-Mediated ERK1/2 Activation

A key cellular response to this compound treatment is the robust phosphorylation and activation of ERK1/2.[1] This activation is a central node in the signaling network that mediates the compound's beneficial effects on cardiomyocyte survival and function. The activation of ERK1/2 by this compound has been demonstrated to be dose-dependent in neonatal rat ventricular myocytes (NRVMs).[1]

Dabuzalgron_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound a1A_AR α1A-AR This compound->a1A_AR Binds to Gq11 Gq/11 a1A_AR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MEK MEK PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (e.g., PGC1α) pERK->Transcription Regulates Mito_function Mitochondrial Function (ATP Production) pERK->Mito_function Preserves

Caption: this compound Signaling Pathway

Downstream Cellular Effects

The activation of the α1A-AR/ERK1/2 axis by this compound leads to a cascade of downstream events that collectively contribute to its cardioprotective phenotype.

Preservation of Mitochondrial Function

A critical consequence of this compound treatment is the preservation of mitochondrial function, particularly under conditions of cellular stress. This is evidenced by the restoration of ATP synthesis in cardiomyocytes treated with doxorubicin. The maintenance of mitochondrial integrity is crucial for cell survival and normal physiological function.

Regulation of Gene Expression

This compound modulates the expression of genes involved in energy production and mitochondrial biogenesis. RNA sequencing analysis has revealed that this compound treatment can normalize the expression of gene sets related to mitochondrial function that are otherwise downregulated by cardiotoxic agents. A key transcriptional regulator implicated in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), which is upregulated following this compound administration.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Parameter Value Assay System Reference
EC50 for ERK1/2 Phosphorylation 4.8 x 10⁻⁷ MNeonatal Rat Ventricular Myocytes (NRVMs)
Binding Affinity (Ki) for α1A-AR Data not available in the searched literature. Described as having "excellent α1A selectivity".--

Note: While the Gq/11-PLC pathway is the canonical signaling route for α1-ARs, specific quantitative data (e.g., EC50 for IP3 production or calcium mobilization) for this compound are not available in the reviewed literature.

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vivo Model of Doxorubicin-Induced Cardiotoxicity
  • Animal Model: Wild-type and α1A-AR knockout mice.

  • Procedure: A single intraperitoneal injection of doxorubicin (20 mg/kg) is administered. Subsequently, mice are treated with this compound (e.g., 10 µg/kg, twice daily by oral gavage) for a specified period (e.g., 7 days).

  • Endpoints: Cardiac function is assessed by echocardiography. Heart tissues are collected for histological analysis (e.g., fibrosis), gene expression analysis (RNA sequencing), and measurement of ATP content.

InVivo_Workflow start Start dox_injection Doxorubicin Injection (20 mg/kg IP) start->dox_injection dab_treatment This compound Treatment (Oral Gavage) dox_injection->dab_treatment echo Echocardiography dab_treatment->echo tissue_collection Tissue Collection echo->tissue_collection analysis Histology, RNA-seq, ATP Assay tissue_collection->analysis end End analysis->end

Caption: In Vivo Experimental Workflow
Neonatal Rat Ventricular Myocyte (NRVM) Culture and Treatment

  • Cell Culture: Primary NRVMs are isolated from neonatal rat hearts and cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for specific durations to assess downstream signaling events. For cytotoxicity studies, NRVMs are co-treated with doxorubicin and this compound.

  • Endpoints: Cell lysates are collected for Western blot analysis. Cell viability and apoptosis can be assessed using appropriate assays (e.g., Annexin V/Propidium Iodide staining).

Western Blotting for ERK1/2 Phosphorylation
  • Sample Preparation: NRVMs are lysed, and protein concentration is determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Chemiluminescent signals are detected and quantified to determine the ratio of p-ERK1/2 to total ERK1/2.

ATP Content Measurement
  • Sample Preparation: Heart tissue is homogenized.

  • Assay: ATP levels are measured using a commercially available ATP assay kit, which typically relies on a luciferase-based reaction.

  • Normalization: ATP content is normalized to the total protein concentration of the tissue homogenate.

RNA Sequencing and Analysis
  • RNA Isolation: Total RNA is extracted from heart tissue.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by this compound treatment.

Conclusion

This compound modulates cellular pathways primarily through the selective activation of the α1A-adrenergic receptor, leading to the stimulation of the ERK1/2 signaling cascade. This, in turn, confers cardioprotective effects by preserving mitochondrial function and regulating the expression of genes crucial for cellular energy metabolism. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other α1A-AR agonists. Further research is warranted to fully elucidate the binding kinetics of this compound and to explore its effects on the Gq/11-PLC pathway in more detail.

References

Dabuzalgron (CAS Number 219311-44-1): A Technical Guide to its Cardioprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron (CAS Number: 219311-44-1), also known as Ro 115-1240, is an orally active and selective α1A-adrenergic receptor (α1A-AR) agonist.[1] Initially investigated for the treatment of urinary incontinence, its development for this indication was halted due to a lack of clinical efficacy.[1] However, subsequent research has unveiled a significant potential for this compound in a different therapeutic area: cardioprotection. Specifically, preclinical studies have demonstrated its ability to mitigate doxorubicin-induced cardiotoxicity, a dose-limiting side effect of a widely used chemotherapeutic agent.[2][3] This technical guide provides a comprehensive overview of the research surrounding this compound, focusing on its mechanism of action, experimental protocols, and available quantitative data to support further investigation and drug development efforts in the field of cardio-oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development, analytical method design, and understanding its behavior in biological systems.

PropertyValue
CAS Number 219311-44-1
Molecular Formula C12H16ClN3O3S
Molecular Weight 317.79 g/mol
IUPAC Name N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide
InChI InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
InChIKey FOYWMEJSRSBQGB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Solubility DMSO: 26 mg/mL (81.82 mM; requires ultrasound)

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is its function as a selective agonist of the α1A-adrenergic receptor.[1] In the context of cardioprotection, the activation of this receptor on cardiac myocytes initiates a signaling cascade that preserves mitochondrial function and inhibits apoptosis, thereby protecting the heart from the damaging effects of agents like doxorubicin. A key downstream effector in this pathway is the extracellular signal-regulated kinase 1/2 (ERK1/2).

The proposed signaling pathway is as follows:

  • This compound binds to and activates the α1A-adrenergic receptor on the surface of cardiomyocytes.

  • This activation leads to the downstream phosphorylation and activation of ERK1/2.

  • Activated ERK1/2 is implicated in the preservation of mitochondrial membrane potential and the inhibition of pro-apoptotic signaling pathways.

  • The overall effect is a reduction in cardiomyocyte death and the preservation of cardiac function in the presence of cardiotoxic insults.

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Binds to & Activates ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2 Leads to Mitochondria Preservation of Mitochondrial Function ERK1_2->Mitochondria Apoptosis Inhibition of Apoptosis ERK1_2->Apoptosis Cardioprotection Cardioprotection Mitochondria->Cardioprotection Apoptosis->Cardioprotection

Figure 1: this compound's Cardioprotective Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

ParameterValue
In Vitro EC50 (ERK Phosphorylation) 4.8 µM in neonatal rat ventricular myocytes (NRVMs)
In Vivo Efficacy (Urethral Tension) Dose-dependent increases in urethral tension in conscious micropigs.
In Vivo Effect on Blood Pressure No significant effect on blood pressure or heart rate at doses that produced maximal urethral tension.

Experimental Protocols

The following sections detail the methodologies for key experiments conducted in the research of this compound's cardioprotective effects.

In Vivo Doxorubicin-Induced Cardiotoxicity Mouse Model

This protocol describes the induction of cardiotoxicity in a mouse model and the administration of this compound as a potential therapeutic agent.

Materials:

  • 8- to 12-week-old male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice

  • Doxorubicin (DOX) solution

  • This compound suspension

  • Vehicle control (e.g., water)

  • Gavage needles

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Administer a single intraperitoneal (IP) injection of Doxorubicin at a dose of 20 mg/kg.

  • Immediately following the DOX injection, begin oral gavage treatment with either this compound (10 µg/kg) or vehicle.

  • Administer the oral gavage twice daily for a total of 7 days.

  • Monitor the body weight of the animals daily. A 10-15% loss of body weight is expected in DOX-treated animals.

  • At the end of the 7-day treatment period, perform cardiac function analysis (e.g., echocardiography) and collect tissues for further analysis (e.g., histology, RNAseq, ATP measurement).

In_Vivo_Workflow Start Start: 8-12 week old male mice DOX_injection Doxorubicin Injection (20 mg/kg IP) Start->DOX_injection Treatment_start Begin Oral Gavage (Twice Daily for 7 days) DOX_injection->Treatment_start Group_this compound This compound (10 µg/kg) Treatment_start->Group_this compound Group_Vehicle Vehicle Control Treatment_start->Group_Vehicle Monitoring Daily Monitoring (Body Weight) Group_this compound->Monitoring Group_Vehicle->Monitoring Endpoint End of Study (Day 7): Cardiac Function Analysis & Tissue Collection Monitoring->Endpoint

Figure 2: In Vivo Doxorubicin-Induced Cardiotoxicity Experimental Workflow.

In Vitro Studies with Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol outlines the use of primary cardiomyocyte cultures to investigate the direct cellular effects of this compound.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Cell culture medium

  • Doxorubicin (DOX) solution

  • This compound solution

  • Reagents for cell viability assays (e.g., Annexin V, propidium iodide)

  • Reagents for mitochondrial membrane potential assays

Procedure:

  • Isolate and culture NRVMs according to standard laboratory protocols.

  • Plate the NRVMs at an appropriate density for the intended assay.

  • Treat the cells with Doxorubicin, with or without concomitant treatment with this compound (e.g., 10 µM).

  • Incubate the cells for the desired time period (e.g., 4 hours).

  • Following incubation, perform assays to assess cell death (apoptosis and necrosis) and mitochondrial membrane potential.

Western Blotting for ERK1/2 Phosphorylation

This protocol is for the semi-quantitative analysis of ERK1/2 activation in response to this compound treatment.

Materials:

  • NRVM lysates or heart tissue homogenates

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated cells or tissues.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysates from cells/tissues) Quantification Protein Quantification Sample_Prep->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-ERK1/2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Stripping Membrane Stripping Detection->Stripping Analysis Data Analysis Detection->Analysis Reprobing Re-probing (anti-total-ERK1/2) Stripping->Reprobing Reprobing->Detection

Figure 3: Western Blotting Workflow for ERK1/2 Phosphorylation.

Measurement of Myocardial ATP Content

This protocol provides a general framework for quantifying ATP levels in cardiac tissue, a key indicator of mitochondrial function.

Materials:

  • Frozen heart tissue

  • Homogenization buffer

  • ATP assay kit (luciferin/luciferase-based or colorimetric/fluorometric)

  • Microplate reader (luminometer or spectrophotometer/fluorometer)

Procedure:

  • Rapidly homogenize frozen heart tissue in a suitable buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the ATP.

  • Use a commercial ATP assay kit according to the manufacturer's instructions. This typically involves:

    • Preparing a standard curve with known ATP concentrations.

    • Adding the sample supernatant to the assay reagent.

    • Measuring the resulting light output (luminescence) or absorbance/fluorescence.

  • Calculate the ATP concentration in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical research on this compound.

Table 3: In Vitro Efficacy of this compound

AssayCell TypeParameter MeasuredResult
ERK1/2 ActivationNRVMsEC50 for Phosphorylation4.8 µM
Cytotoxicity ProtectionNRVMsCell Viability vs. DOXSignificant protection at 10 µM

Table 4: In Vivo Doxorubicin-Induced Cardiotoxicity Study Parameters

ParameterDescription
Animal Model 8- to 12-week-old male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice
Cardiotoxic Agent Doxorubicin (DOX) at a single dose of 20 mg/kg via intraperitoneal (IP) injection.
Test Article This compound at a dose of 10 µg/kg administered via oral gavage twice daily for 7 days.
Control Vehicle administered via oral gavage twice daily for 7 days.

Table 5: Key In Vivo Outcomes of this compound Treatment

ParameterEffect of this compound Treatment in DOX-injured Mice
Body Weight No significant difference in the 10-15% body weight loss caused by DOX.
Fractional Shortening (Echocardiography) Preserved compared to vehicle-treated, DOX-injured mice.
Left Ventricular End-Systolic Volume Preserved compared to vehicle-treated, DOX-injured mice.
Myocardial ATP Content Preserved compared to vehicle-treated, DOX-injured mice.
Mitochondrial Function Gene Expression Expression of genes related to mitochondrial function was restored.

Note: Detailed quantitative data from RNA sequencing and comprehensive echocardiographic parameters were not available in the public domain through the conducted searches.

Conclusion

This compound, a selective α1A-adrenergic receptor agonist, has demonstrated significant promise as a cardioprotective agent in preclinical models of doxorubicin-induced cardiotoxicity. Its mechanism of action, centered on the activation of the α1A-AR and the subsequent preservation of mitochondrial function via the ERK1/2 signaling pathway, presents a novel therapeutic strategy. The available in vitro and in vivo data provide a strong rationale for its further development. However, to advance this compound towards clinical application for this indication, further research is warranted to obtain detailed pharmacokinetic profiles and to fully elucidate the transcriptional changes that underpin its cardioprotective effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in cardio-oncology and other related fields.

References

Methodological & Application

Protocol for dissolving Dabuzalgron for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of Dabuzalgron, a selective α-1A adrenergic receptor agonist, in cell culture experiments. This compound has been shown to be effective in studying α-1A adrenergic signaling pathways and has demonstrated protective effects against doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2]

Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN₃O₃S[3]
Molecular Weight 317.79 g/mol [3][4]
CAS Number 219311-44-1
Appearance Powder

Solubility

SolventConcentrationNotesSource
DMSO 26 mg/mL (81.82 mM)Ultrasonic assistance may be needed.
In Vivo Formulation 1 ≥ 2.08 mg/mL (6.55 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2 ≥ 2.08 mg/mL (6.55 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).
In Vivo Formulation 3 ≥ 2.08 mg/mL (6.55 mM)10% DMSO, 90% Corn Oil.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 317.79 g/mol * Volume (L) For 1 mL of 10 mM stock solution, you will need 3.178 mg of this compound.

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to the desired final concentration in cell culture medium. A common working concentration for this compound in cell culture is 10 μM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve a final concentration of 10 μM, it is recommended to perform a serial dilution to ensure accuracy. For example, to prepare a 1:1000 dilution:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.

    • Add the appropriate volume of this intermediate solution to your cell culture vessel to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium in a well to get a final concentration of 10 µM.

  • Direct Dilution (for larger volumes): Alternatively, for larger volumes, you can directly add the stock solution to the cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 μM, add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.

  • Incubation: Gently mix the medium containing this compound and add it to your cells. Incubate for the desired period as determined by your experimental design. For instance, studies have shown effects after a 4-hour incubation period.

Signaling Pathway and Experimental Workflow

This compound is a selective agonist for the α-1A adrenergic receptor. Its activation of this receptor has been shown to stimulate the ERK (Extracellular signal-regulated kinase) signaling pathway, which is involved in cardioprotective effects.

Dabuzalgron_Signaling_Pathway This compound This compound Alpha1A_AR α-1A Adrenergic Receptor This compound->Alpha1A_AR Binds to & Activates Gq Gq Protein Alpha1A_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cardioprotection Cardioprotective Effects ERK->Cardioprotection

Caption: this compound signaling pathway.

The following diagram illustrates the general workflow for preparing this compound for use in cell culture experiments.

Dabuzalgron_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex store 4. Aliquot & Store at -20°C or -80°C vortex->store thaw 5. Thaw Stock Solution store->thaw dilute 6. Dilute to Working Concentration in Medium thaw->dilute treat 7. Add to Cells dilute->treat incubate 8. Incubate treat->incubate

Caption: Experimental workflow for this compound.

References

Application Notes & Protocols for RNAseq Analysis of Heart Tissue After Dabuzalgron Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron is a selective agonist for the alpha-1A adrenergic receptor (α1A-AR) that has demonstrated significant cardioprotective effects.[1][2] Notably, it has been shown to mitigate doxorubicin-induced cardiotoxicity, a common and dose-limiting side effect of this potent chemotherapeutic agent.[1][2] The protective mechanism of this compound is linked to the preservation of mitochondrial function and the activation of downstream signaling pathways, including the ERK1/2 pathway.[1]

This document provides detailed application notes and protocols for conducting RNA sequencing (RNAseq) analysis on heart tissue following treatment with this compound. The aim is to offer a comprehensive guide for researchers investigating the transcriptomic changes induced by this compound, particularly in the context of cardiac stress or injury.

Mechanism of Action of this compound

This compound selectively activates α1A-ARs, which are present on cardiomyocytes. This activation triggers a signaling cascade that is distinct from the hypertrophic signaling associated with α1B-ARs. The α1A-AR signaling pathway is primarily cardioprotective and does not induce cardiac hypertrophy. A key downstream effector of this pathway is the extracellular signal-regulated kinase 1/2 (ERK1/2). Activation of ERK1/2 is crucial for the protective effects of this compound, which include enhanced cardiomyocyte survival and preservation of mitochondrial function.

The cardioprotective effects of this compound are mediated in part by preserving mitochondrial function. Studies have shown that this compound treatment can restore the expression of genes related to mitochondrial energy production and preserve myocardial ATP content in the face of insults like doxorubicin.

Experimental Design and Treatment Groups

A robust experimental design is critical for meaningful RNAseq analysis. Below is a recommended set of treatment groups for a study investigating the effects of this compound on doxorubicin-induced cardiotoxicity:

Group IDTreatmentPurpose
A Vehicle ControlTo establish the baseline gene expression profile of healthy heart tissue.
B This compound OnlyTo identify genes and pathways modulated by this compound alone.
C Doxorubicin OnlyTo characterize the transcriptomic changes associated with doxorubicin-induced cardiotoxicity.
D Doxorubicin + this compoundTo determine the extent to which this compound can prevent or reverse the gene expression changes induced by doxorubicin.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data from an RNAseq experiment designed as described above. The data highlights key gene expression changes that would be anticipated based on the known mechanism of this compound.

Gene SymbolGene NameFunctionVehicle Control (Normalized Counts)This compound Only (Normalized Counts)Doxorubicin Only (Normalized Counts)Doxorubicin + this compound (Normalized Counts)
Ndufa1 NADH:ubiquinone oxidoreductase subunit A1Mitochondrial Complex I Subunit150015508001400
Cox4i1 Cytochrome c oxidase subunit 4I1Mitochondrial Complex IV Subunit2000210011001900
Atp5a1 ATP synthase F1 subunit alphaMitochondrial ATP Synthesis180018509501700
Ppargc1a Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)Master regulator of mitochondrial biogenesis120014006001100
Bax BCL2 associated X, apoptosis regulatorPro-apoptotic protein5004801500700
Bcl2 B-cell lymphoma 2Anti-apoptotic protein10001050400900
Mapk3 Mitogen-activated protein kinase 3 (ERK1)Cell survival signaling800950500850
Mapk1 Mitogen-activated protein kinase 1 (ERK2)Cell survival signaling9001100600950

Signaling Pathway and Experimental Workflow Diagrams

Dabuzalgron_Signaling_Pathway This compound This compound a1AR α1A-Adrenergic Receptor This compound->a1AR Gq Gq Protein a1AR->Gq PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK Mitochondria Mitochondrial Function ERK->Mitochondria Preserves Apoptosis Apoptosis ERK->Apoptosis Inhibits Cardioprotection Cardioprotection Mitochondria->Cardioprotection Doxorubicin Doxorubicin Doxorubicin->Mitochondria Impairs Doxorubicin->Apoptosis Induces

Caption: this compound Signaling Pathway in Cardiomyocytes.

RNAseq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis HeartTissue Heart Tissue Collection (Flash-frozen in liquid N2) RNA_Extraction Total RNA Extraction (e.g., Trizol method) HeartTissue->RNA_Extraction RNA_QC RNA Quality Control (RIN > 8) RNA_Extraction->RNA_QC Library_Prep mRNA Library Preparation (Poly-A selection) RNA_QC->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Raw_Data_QC Raw Data Quality Control (FastQC) Sequencing->Raw_Data_QC Trimming Adapter & Quality Trimming (Trimmomatic) Raw_Data_QC->Trimming Alignment Alignment to Reference Genome (STAR) Trimming->Alignment Quantification Gene Expression Quantification (HTSeq-count) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis (GSEA, DAVID) DEA->Pathway_Analysis

Caption: RNAseq Experimental and Analytical Workflow.

Detailed Experimental Protocols

Animal Treatment and Tissue Collection
  • Animal Model: Use male C57BL/6J mice, 8-12 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Treatment Administration:

    • Doxorubicin: Administer a single intraperitoneal (IP) injection of doxorubicin (20 mg/kg).

    • This compound: Administer this compound (10 µg/kg) or vehicle (water) by oral gavage twice daily for 7 days, starting on the day of doxorubicin injection.

  • Tissue Harvesting:

    • At the end of the treatment period, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Rapidly excise the heart, wash with ice-cold PBS to remove blood, and blot dry.

    • Isolate the left ventricle, as this is the chamber most affected by doxorubicin-induced cardiotoxicity.

    • Immediately flash-freeze the left ventricular tissue in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction
  • Homogenization: Homogenize the frozen heart tissue (~20-30 mg) in 1 mL of Trizol reagent using a mechanical homogenizer.

  • Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of RNase-free water.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

RNA Quality Control
  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Integrity Check: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. A high-quality RNA sample should have an RNA Integrity Number (RIN) of 8 or higher.

Library Preparation and Sequencing
  • mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads (poly-A selection).

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime with random hexamers for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase, followed by second-strand cDNA synthesis using DNA polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library by PCR to enrich for fragments with adapters on both ends.

  • Library Quantification and Sequencing: Quantify the final library and sequence on an Illumina platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

Bioinformatics Analysis
  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the trimmed reads to a reference mouse genome (e.g., GRCm39) using a splice-aware aligner such as STAR.

  • Read Quantification: Count the number of reads mapping to each gene using a tool like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis:

    • Import the count matrix into R.

    • Use the DESeq2 package to normalize the counts and perform differential expression analysis between the different treatment groups.

    • Identify genes with a false discovery rate (FDR) adjusted p-value (q-value) less than 0.05 as significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis:

    • Use tools such as GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes. This will provide insights into the biological processes affected by this compound treatment.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for conducting and analyzing RNAseq experiments to investigate the effects of this compound on heart tissue. By following these guidelines, researchers can generate high-quality, reproducible data to further elucidate the molecular mechanisms underlying the cardioprotective effects of this promising therapeutic agent. The insights gained from such studies will be invaluable for the development of novel treatments for heart failure and drug-induced cardiotoxicity.

References

Application Notes and Protocols for Preclinical Evaluation of Dabuzalgron in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron is a selective agonist of the alpha-1A adrenergic receptor (α1A-AR), a G-protein coupled receptor expressed on cardiomyocytes.[1][2] Activation of the α1A-AR has been shown to confer cardioprotective effects, mitigating cellular damage and dysfunction associated with cardiac stress and injury.[1][3] Notably, preclinical studies have demonstrated that this compound can protect against doxorubicin-induced cardiotoxicity, a significant dose-limiting side effect of this widely used chemotherapeutic agent.[1] The protective mechanism of this compound is attributed, in part, to the activation of the ERK1/2 signaling pathway, preservation of mitochondrial function, and the upregulation of genes involved in cellular energy production.

This compound was previously evaluated in Phase 2 clinical trials for urinary incontinence and was found to be well-tolerated, although it did not demonstrate efficacy for that indication. This established safety profile in humans makes this compound a compelling candidate for repurposing as a cardioprotective adjuvant in combination with cardiotoxic therapies or as a potential treatment for heart failure.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination therapy, with a primary focus on its potential to mitigate doxorubicin-induced cardiotoxicity. The protocols outlined herein describe key in vitro and in vivo assays to assess the efficacy, synergy, and underlying mechanisms of this compound combination therapy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's cardioprotective effects and a general experimental workflow for evaluating its combination therapy potential.

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Gq Gq Protein a1A_AR->Gq Mitochondria Mitochondrial Function (Preservation) a1A_AR->Mitochondria Gene_Expression Gene Expression (Energy Production) a1A_AR->Gene_Expression PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC ERK1_2 ERK1/2 PKC->ERK1_2 Cardioprotection Cardioprotection ERK1_2->Cardioprotection Mitochondria->Cardioprotection Gene_Expression->Cardioprotection

This compound's Cardioprotective Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cardiomyocyte Culture (e.g., H9c2, hiPSC-CMs) Dose_Response Dose-Response Assessment (this compound & Doxorubicin) Cell_Culture->Dose_Response Combination_Screen Combination Screening (Synergy Analysis) Dose_Response->Combination_Screen Mechanism_Assays Mechanistic Assays (Apoptosis, Mitochondrial Function, ERK) Combination_Screen->Mechanism_Assays Animal_Model Doxorubicin-Induced Cardiotoxicity Model Mechanism_Assays->Animal_Model Treatment_Groups Treatment Groups (Vehicle, Dox, Dab, Dox+Dab) Animal_Model->Treatment_Groups Efficacy_Evaluation Efficacy Evaluation (Echocardiography, Biomarkers) Treatment_Groups->Efficacy_Evaluation Histopathology Histopathology & Molecular Analysis Efficacy_Evaluation->Histopathology Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis

Experimental Workflow for this compound Combination Therapy Studies.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured overview of hypothetical quantitative data that could be generated from the described experimental protocols.

Table 1: In Vitro Cell Viability (MTT Assay) in H9c2 Cardiomyocytes

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle Control -100± 5.2
This compound 198.5± 4.8
1097.2± 5.5
Doxorubicin 165.3± 6.1
542.1± 5.9
This compound + Doxorubicin 1 + 185.7± 5.3
10 + 192.4± 4.9
1 + 560.8± 6.4
10 + 575.1± 5.8

Table 2: In Vitro Apoptosis (Caspase-3/7 Activity) in H9c2 Cardiomyocytes

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change)Standard Deviation
Vehicle Control -1.0± 0.1
This compound 101.1± 0.2
Doxorubicin 13.5± 0.4
This compound + Doxorubicin 10 + 11.8± 0.3

Table 3: In Vivo Cardiac Function (Echocardiography) in a Rat Model

Treatment GroupLeft Ventricular Ejection Fraction (%)Fractional Shortening (%)
Vehicle Control 65 ± 435 ± 3
This compound 64 ± 534 ± 4
Doxorubicin 42 ± 621 ± 4
This compound + Doxorubicin 58 ± 530 ± 3

Experimental Protocols

In Vitro Methodologies

1. Cell Culture and Treatment

  • Cell Line: H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells should be seeded in appropriate multi-well plates and allowed to adhere for 24 hours. For combination studies, cells are typically pre-treated with this compound for a specified period (e.g., 1-2 hours) before the addition of doxorubicin.

2. Cell Viability Assay (MTT Protocol)

  • Principle: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Caspase-3/7 Activity)

  • Principle: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a proluminescent substrate.

  • Procedure:

    • After treatment in a 96-well plate, allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

  • Data Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.

4. Mitochondrial Membrane Potential Assay (TMRE Protocol)

  • Principle: Utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with intact membrane potential.

  • Procedure:

    • After treatment, add TMRE to the cell culture medium to a final concentration of 100-200 nM.

    • Incubate for 20-30 minutes at 37°C.

    • Wash the cells with pre-warmed PBS.

    • Measure fluorescence using a fluorescence microscope or plate reader (Ex/Em ~549/575 nm).

  • Data Analysis: Quantify the fluorescence intensity and normalize to the control group. A decrease in fluorescence indicates mitochondrial depolarization.

5. Western Blot for ERK1/2 Phosphorylation

  • Principle: Detects the phosphorylation status of ERK1/2, a key downstream target in the this compound signaling pathway.

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify band intensities and express the ratio of phosphorylated ERK1/2 to total ERK1/2.

6. Synergy Analysis

  • Principle: Determine if the combination of this compound and another agent results in a greater effect than the sum of their individual effects.

  • Method: Utilize the Bliss independence or Loewe additivity models to calculate a synergy score. Software such as SynergyFinder can be used for this analysis.

  • Experimental Design: A checkerboard titration of both drugs should be performed, and the effect (e.g., cell viability) measured for each combination of concentrations.

In Vivo Methodology

1. Doxorubicin-Induced Cardiotoxicity Animal Model

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Doxorubicin Administration: A cumulative dose of 15-20 mg/kg is typically administered via intraperitoneal or intravenous injections over a period of several weeks to induce chronic cardiotoxicity.

  • This compound Administration: this compound can be administered via oral gavage daily or twice daily, starting before or concurrently with doxorubicin treatment.

2. Experimental Groups

  • Group 1: Vehicle Control (e.g., saline or water)

  • Group 2: this compound alone

  • Group 3: Doxorubicin alone

  • Group 4: this compound + Doxorubicin

3. Efficacy Evaluation

  • Echocardiography: Perform serial echocardiograms to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Cardiac Biomarkers: Measure serum levels of cardiac troponin I (cTnI) or N-terminal pro-brain natriuretic peptide (NT-proBNP) as indicators of myocardial injury.

4. Histopathology and Molecular Analysis

  • Histopathology: At the end of the study, harvest hearts and perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess for cardiomyocyte damage, inflammation, and fibrosis.

  • qRT-PCR: Isolate RNA from heart tissue to analyze the expression of genes related to cardiac stress (e.g., ANP, BNP) and mitochondrial function.

  • Western Blotting: Analyze protein expression and phosphorylation in heart tissue lysates as described in the in vitro protocol.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound in combination therapy. By systematically evaluating its efficacy, synergy, and mechanisms of action, researchers can generate the necessary data to support the potential clinical development of this compound as a novel cardioprotective agent. The detailed methodologies and structured data presentation guidelines are intended to facilitate reproducible and high-quality research in this promising area of drug development.

References

Application Notes and Protocols for Neonatal Rat Ventricular Myocyte (NRVM) Assay with Dabuzalgron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dabuzalgron in Neonatal Rat Ventricular Myocyte (NRVM) assays. This compound is a selective α1A-adrenergic receptor (α1A-AR) agonist that has demonstrated significant cardioprotective effects.[1][2][3] These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in a well-established in vitro cardiac model.

Introduction to this compound and its Cardiac Effects

This compound is an oral, selective α1A-AR agonist.[1][2] While initially developed for other indications, it has emerged as a promising agent for cardioprotection. In cardiac myocytes, two subtypes of α1-adrenergic receptors are present: α1A and α1B. The α1A subtype, when activated, plays a crucial role in cardioprotection and does not mediate cardiac hypertrophy, unlike the α1B subtype. This compound's selectivity for the α1A-AR makes it a valuable tool for studying the protective signaling pathways in the heart.

Studies have shown that this compound protects against doxorubicin (DOX)-induced cardiotoxicity by preserving mitochondrial function and reducing apoptosis in NRVMs. The mechanism of action involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key survival signal in cardiomyocytes. Interestingly, this cardioprotective effect is dependent on the coupling of the α1A-AR to Gq signaling, challenging the traditional view of Gq signaling as solely detrimental in the heart.

Key Applications in NRVM Assays

  • Cardioprotection Studies: Evaluating the ability of this compound to protect NRVMs from various insults, such as doxorubicin-induced toxicity.

  • Signal Transduction Analysis: Investigating the downstream signaling pathways activated by this compound, including the ERK1/2 pathway.

  • Mitochondrial Function Assessment: Determining the effects of this compound on mitochondrial integrity and function under stress conditions.

  • Hypertrophy Assessment: Confirming the non-hypertrophic effect of selective α1A-AR activation with this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on NRVMs and in vivo models.

Table 1: Effect of this compound on Doxorubicin-Induced Apoptosis and Cell Death in NRVMs

Treatment ConditionAnnexin V Staining (Apoptosis)Propidium Iodide (PI) Staining (Necrosis)
ControlBaselineBaseline
Doxorubicin (2 µM)IncreasedIncreased
Doxorubicin (2 µM) + this compound (10 µM)Abrogated increaseAbrogated increase
This compound (10 µM) aloneNo change from controlNo change from control

Source: Data compiled from findings reported in a study on the prevention of doxorubicin cardiotoxicity.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Doxorubicin-Treated NRVMs

Treatment ConditionMitochondrial Membrane Potential (JC-1 Assay)
ControlHigh (Red fluorescence)
Doxorubicin (2 µM)Profound loss (Green fluorescence)
Doxorubicin (2 µM) + this compound (10 µM)Partially rescued

Source: Data compiled from findings reported in a study on the prevention of doxorubicin cardiotoxicity.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the basic procedure for isolating and culturing NRVMs from neonatal Sprague-Dawley rats.

Materials:

  • 1- to 2-day-old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.1% Trypsin-EDTA

  • Collagenase Type II

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Percoll gradient (optional, for myocyte enrichment)

  • Culture plates/dishes

Procedure:

  • Euthanize neonatal rat pups according to approved animal care and use committee protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and connective tissue, and mince the ventricular tissue.

  • Perform enzymatic digestion of the minced tissue using a solution of trypsin and collagenase.

  • Collect the dispersed cells after several rounds of digestion and neutralize the enzyme activity with FBS-containing medium.

  • To enrich for cardiomyocytes, pre-plate the cell suspension for 1-2 hours to allow for preferential attachment of fibroblasts.

  • Collect the non-adherent cardiomyocytes and plate them on desired culture dishes. For higher purity, a Percoll gradient centrifugation can be performed.

  • Culture the NRVMs in a humidified incubator at 37°C and 5% CO2. The medium is typically changed after 24 hours to remove non-adherent cells and debris.

Protocol 2: Doxorubicin-Induced Cardiotoxicity Assay in NRVMs

This protocol details the procedure for inducing cardiotoxicity with doxorubicin and assessing the protective effects of this compound.

Materials:

  • Cultured NRVMs (from Protocol 1)

  • Doxorubicin hydrochloride

  • This compound

  • Assay-specific reagents (e.g., Annexin V-FITC/PI for apoptosis, JC-1 for mitochondrial membrane potential)

Procedure:

  • Plate NRVMs at a suitable density in multi-well plates.

  • Allow the cells to attach and recover for 24-48 hours.

  • Pre-treat the cells with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes to 1 hour) before adding doxorubicin.

  • Introduce doxorubicin (e.g., 2 µM) to the culture medium.

  • Incubate the cells for the desired duration (e.g., 4 to 24 hours).

  • After incubation, proceed with the desired endpoint analysis:

    • Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by fluorescence microscopy or flow cytometry.

    • Mitochondrial Membrane Potential Assay: Incubate the cells with JC-1 dye and measure the ratio of red to green fluorescence.

    • Cell Viability Assay: Perform an MTT or similar colorimetric assay to assess cell viability.

Protocol 3: Western Blot Analysis of ERK1/2 Activation

This protocol describes how to assess the activation of the ERK1/2 signaling pathway in response to this compound treatment.

Materials:

  • Cultured NRVMs

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured NRVMs with various concentrations of this compound for a short duration (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

Visualizations

Dabuzalgron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound alpha1A_AR α1A-Adrenergic Receptor This compound->alpha1A_AR Binds and Activates Gq Gq alpha1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates ERK1_2 ERK1/2 PLC->ERK1_2 Leads to Activation Cardioprotection Cardioprotection (Anti-apoptosis, Preserved Mitochondrial Function) ERK1_2->Cardioprotection Promotes

Caption: this compound signaling pathway in cardiomyocytes.

NRVM_Assay_Workflow start Start: Isolate and Culture NRVMs pretreatment Pre-treat with this compound start->pretreatment induce_injury Induce Injury (e.g., Doxorubicin) pretreatment->induce_injury incubation Incubate for a Defined Period induce_injury->incubation endpoint_analysis Endpoint Analysis incubation->endpoint_analysis apoptosis Apoptosis Assay (Annexin V/PI) endpoint_analysis->apoptosis mito_potential Mitochondrial Potential (JC-1 Assay) endpoint_analysis->mito_potential western_blot Western Blot (p-ERK/Total ERK) endpoint_analysis->western_blot end End: Data Analysis apoptosis->end mito_potential->end western_blot->end

References

Application Note: Measuring Dabuzalgron Efficacy in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathological feature of HF is adverse cardiac remodeling, which involves cardiac hypertrophy, fibrosis, and cardiomyocyte death. Preclinical animal models are essential for understanding the pathophysiology of HF and for evaluating the efficacy of novel therapeutic agents.

Dabuzalgron is a selective partial agonist for the α1A-adrenergic receptor (α1A-AR).[1][2] In the heart, activation of α1A-ARs is considered an endogenous adaptive signaling system that protects and repairs cardiomyocytes after injury.[1] Studies suggest that this compound exerts cardioprotective effects through pleiotropic mechanisms, including reducing myocyte death, improving mitochondrial function, decreasing cardiac fibrosis, and activating the ERK signaling pathway, a central mediator of its therapeutic action.[1][3]

This document provides detailed protocols for assessing the efficacy of this compound in a preclinical mouse model of pressure overload-induced heart failure, specifically the Transverse Aortic Constriction (TAC) model. The outlined procedures cover the assessment of cardiac function, histology, and molecular markers of HF.

Proposed Signaling Pathway of this compound

The primary mechanism of this compound involves the activation of the α1A-adrenergic receptor, a Gq-protein coupled receptor. This initiates a signaling cascade that is believed to confer cardioprotective effects, primarily through the activation of the Extracellular signal-regulated kinase (ERK) pathway.

Dabuzalgron_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_effects Cardioprotective Outcomes a1AR α1A-AR Gq Gq Protein a1AR->Gq activates This compound This compound This compound->a1AR binds PLC PLC Gq->PLC activates ERK ERK Activation PLC->ERK leads to Mito Improved Mitochondrial Function ERK->Mito Fibrosis Reduced Fibrosis ERK->Fibrosis Death Decreased Myocyte Death ERK->Death

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Experimental Design & Workflow

A robust preclinical study design is crucial for evaluating therapeutic efficacy. The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure. The following workflow outlines a typical study design.

TAC_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Assessment start Animals (e.g., C57BL/6 Mice) baseline Baseline Echocardiography start->baseline surgery Surgery: Sham or TAC baseline->surgery recovery Post-Op Recovery (1 week) surgery->recovery groups Group Assignment recovery->groups sham_v Sham + Vehicle groups->sham_v tac_v TAC + Vehicle groups->tac_v tac_d TAC + this compound groups->tac_d treatment Treatment Period (e.g., 4-8 weeks) sham_v->treatment tac_v->treatment tac_d->treatment endpoint_echo Endpoint Echocardiography treatment->endpoint_echo euthanasia Euthanasia & Tissue Collection endpoint_echo->euthanasia analysis Analysis euthanasia->analysis histo Histology (Fibrosis, Hypertrophy) analysis->histo molecular Molecular Analysis (qRT-PCR) analysis->molecular

Caption: General experimental workflow for a preclinical TAC study.

Detailed Experimental Protocols

Protocol 1: Transverse Aortic Constriction (TAC) Surgery

This protocol describes a standard method for inducing pressure overload hypertrophy in mice.

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Rodent ventilator

  • Surgical microscope or loupes

  • Sterile surgical instruments

  • 6-0 or 7-0 silk suture

  • 27-gauge blunt needle

  • Heating pad

  • Analgesics (e.g., Buprenorphine)

  • Disinfectants (e.g., Betadine, 70% ethanol)

Procedure:

  • Anesthetize the mouse (e.g., 2-3% isoflurane for induction, 1.5% for maintenance) and confirm proper anesthetic depth via toe-pinch reflex.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Intubate the mouse and connect it to a rodent ventilator.

  • Shave the upper thoracic area and disinfect the surgical field.

  • Make a small vertical incision at the suprasternal notch.

  • Perform an upper sternotomy to the level of the second rib to expose the thymus and aortic arch.

  • Carefully dissect the thymus to visualize the transverse aorta.

  • Pass a 6-0 or 7-0 silk suture under the aortic arch, between the innominate and left common carotid arteries.

  • Place a 27-gauge blunt needle parallel to the aorta.

  • Tightly tie the suture around both the aorta and the needle.

  • Promptly and carefully remove the needle. This creates a standardized constriction.

  • For Sham-operated animals, perform the entire procedure except for the ligation of the aorta.

  • Close the chest wall and skin with appropriate sutures.

  • Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer post-operative analgesics as required.

Protocol 2: Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

Materials:

  • High-frequency ultrasound system with a linear array transducer (30-40 MHz)

  • Animal handling platform with ECG and temperature monitoring

  • Anesthesia (1.0-1.5% isoflurane to maintain heart rate >450 bpm)

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse. Hair on the chest should be removed with depilatory cream one day prior to imaging.

  • Place the mouse in a supine or left lateral decubitus position on the platform.

  • Apply pre-warmed ultrasound gel to the chest.

  • Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle (LV), mitral valve, and aortic valve.

  • M-mode Imaging: From the PLAX view, position the M-mode cursor perpendicular to the LV walls at the level of the papillary muscles. Acquire images to measure:

    • Left Ventricular Internal Dimension at diastole (LVID;d) and systole (LVID;s).

    • Anterior and Posterior Wall thickness at diastole (AW;d, PW;d).

  • Parasternal Short-Axis (SAX) View: Rotate the transducer 90° clockwise from the PLAX view. This view is also used for M-mode measurements and to assess regional wall motion.

  • Calculations: The system software will calculate key functional parameters:

    • Ejection Fraction (EF%): [(LVID;d)³ - (LVID;s)³] / (LVID;d)³ * 100

    • Fractional Shortening (FS%): (LVID;d - LVID;s) / LVID;d * 100

Protocol 3: Histological Analysis of Cardiac Remodeling

Histology allows for the direct visualization and quantification of fibrosis and cardiomyocyte hypertrophy.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Paraffin embedding station

  • Microtome

  • Glass slides

  • Masson's Trichrome staining kit

  • Wheat Germ Agglutinin (WGA) stain, conjugated to a fluorophore

  • Microscope with imaging software

Procedure:

  • Tissue Harvest & Fixation: Euthanize the mouse and excise the heart. Perfuse with PBS to remove blood, followed by fixation in 4% PFA or 10% NBF overnight at 4°C.

  • Processing & Sectioning: Dehydrate the tissue through an ethanol gradient, clear with xylene, and embed in paraffin. Cut 5 µm thick transverse sections.

  • Masson's Trichrome Staining (Fibrosis):

    • Deparaffinize and rehydrate tissue sections.

    • Follow the manufacturer's protocol for the Masson's Trichrome kit. Typically, this involves sequential incubation in Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.

    • This stains collagen (fibrosis) blue, nuclei black, and muscle/cytoplasm red.

    • Quantification: Capture images of the entire heart section. Use image analysis software (e.g., ImageJ) to calculate the ratio of the blue-stained fibrotic area to the total tissue area.

  • WGA Staining (Hypertrophy):

    • Deparaffinize and rehydrate sections.

    • Incubate with fluorescently-labeled WGA solution, which binds to glycoproteins on the cell membrane, outlining individual cardiomyocytes.

    • Quantification: Capture fluorescent images. Use software to trace and measure the cross-sectional area of at least 100-200 transversely-oriented cardiomyocytes per heart.

Protocol 4: Gene Expression Analysis by qRT-PCR

Quantitative RT-PCR is used to measure the mRNA levels of key markers of cardiac hypertrophy and stress.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • LV tissue (~20-30 mg)

  • Spectrophotometer (e.g., NanoDrop)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes and a housekeeping gene (e.g., Gapdh)

Target Genes:

  • Atrial Natriuretic Peptide (Nppa) : A marker of cardiac stress and hypertrophy.

  • Brain Natriuretic Peptide (Nppb) : Another key marker of ventricular stress.

  • Beta-Myosin Heavy Chain (Myh7) : Upregulated in the failing heart.

Procedure:

  • RNA Extraction: Homogenize frozen LV tissue and extract total RNA according to the kit manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene (e.g., Gapdh). Compare the expression levels between the TAC+this compound group and the TAC+Vehicle group.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between experimental groups.

ParameterSham + VehicleTAC + VehicleTAC + this compound
Echocardiography
Ejection Fraction (%)60 ± 535 ± 650 ± 5
Fractional Shortening (%)35 ± 418 ± 328 ± 4
LV Mass / Body Weight (mg/g)3.5 ± 0.36.8 ± 0.55.2 ± 0.4
PW;d (mm)0.8 ± 0.11.3 ± 0.11.0 ± 0.1
Histology
Fibrosis (% Area)2 ± 0.515 ± 37 ± 2
Cardiomyocyte Area (µm²)250 ± 20550 ± 40380 ± 35
Gene Expression (Fold Change)
Nppa (vs. Sham)1.012.5 ± 2.05.5 ± 1.5
Nppb (vs. Sham)1.018.0 ± 3.58.0 ± 2.2
Myh7 (vs. Sham)1.08.5 ± 1.53.5 ± 1.0
Table 1: Representative summary of efficacy data for this compound in a preclinical TAC model. Data are presented as mean ± SD. Values are illustrative.

Conclusion

The protocols described provide a comprehensive framework for evaluating the efficacy of this compound in a preclinical model of pressure overload-induced heart failure. By combining non-invasive functional assessments (echocardiography) with terminal histological and molecular analyses, researchers can generate robust data on the cardioprotective effects of this compound, validating its mechanism of action and therapeutic potential. Consistent application of these standardized methods is critical for obtaining reproducible and reliable results in drug development studies.

References

Application Notes and Protocols for Dabuzalgron Administration in C57Bl/6J Mice

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dabuzalgron Administration via Oral Gavage in C57Bl/6J Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective agonist for the α1A-adrenergic receptor.[1][2] Research has demonstrated its cardioprotective effects in the context of doxorubicin-induced cardiotoxicity in C57Bl/6J mice.[1] Administration via oral gavage is a common and effective method for delivering precise doses of therapeutic compounds in preclinical studies. These application notes provide detailed protocols for the oral administration of this compound to C57Bl/6J mice and summarize the expected quantitative outcomes based on published research.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on doxorubicin-induced cardiotoxicity in C57Bl/6J mice.

Table 1: Effect of this compound on Survival and Cardiac Function in Doxorubicin-Treated C57Bl/6J Mice

Treatment GroupSurvival Rate (%)Fractional Shortening (%)Ejection Fraction (%)
Vehicle10045.5 ± 1.580.1 ± 1.9
Doxorubicin (20 mg/kg)7828.9 ± 2.158.3 ± 3.5
Doxorubicin + this compound (10 µg/kg, twice daily)8638.4 ± 2.372.1 ± 3.1

Data adapted from Beak et al., 2017.[1]

Table 2: Effect of this compound on Myocardial ATP Content and PGC1α Abundance in Doxorubicin-Treated C57Bl/6J Mice

Treatment GroupRelative Myocardial ATP Content (%)Relative PGC1α Protein Abundance (%)
Vehicle100 ± 5100 ± 8
Doxorubicin (20 mg/kg)77 ± 765 ± 9
Doxorubicin + this compound (10 µg/kg, twice daily)98 ± 695 ± 11

Data represents percent change relative to the vehicle control group and is adapted from Beak et al., 2017.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Reagent and Equipment:

    • This compound powder

    • Sterile water for injection or appropriate vehicle (e.g., 0.5% methylcellulose)

    • Vortex mixer

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

  • Procedure:

    • Determine the required concentration of this compound based on the desired dosage and the average weight of the mice. For a 10 µg/kg dose in a 25g mouse, the required dose per animal is 0.25 µg.

    • Accurately weigh the this compound powder using an analytical balance.

    • Dissolve the powder in the appropriate volume of sterile water or vehicle to achieve the final desired concentration. For example, to administer a volume of 0.2 mL per 25g mouse, the concentration would be 1.25 µg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

Protocol 2: Oral Gavage Administration of this compound in C57Bl/6J Mice
  • Materials:

    • C57Bl/6J mice (8-12 weeks old)

    • Prepared this compound solution

    • Sterile oral gavage needles (20-22 gauge, 1.5-inch, with a ball tip)

    • 1 mL syringes

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the precise volume of this compound solution to be administered. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

    • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a sterile gavage needle.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The mouse's body should be held in a vertical position.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is properly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the solution.

    • After administration, gently withdraw the gavage needle in the same direction it was inserted.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Cardioprotection

Dabuzalgron_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cellular_effect Cellular Effect This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Gq Gq protein a1A_AR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 PKC->ERK PGC1a PGC1α Upregulation ERK->PGC1a Mito_function Preserved Mitochondrial Function & ATP Production PGC1a->Mito_function Cardioprotection Cardioprotection Mito_function->Cardioprotection Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Analysis Animal_model C57Bl/6J Mice (8-12 weeks old) Grouping Randomize into Treatment Groups: - Vehicle - Doxorubicin - Doxorubicin + this compound Animal_model->Grouping Dox_admin Day 0: Administer Doxorubicin (20 mg/kg, single IP injection) Grouping->Dox_admin Dabuzalgron_admin Days 0-7: Administer this compound (10 µg/kg, twice daily via oral gavage) Dox_admin->Dabuzalgron_admin Survival Daily Survival Monitoring Dabuzalgron_admin->Survival Echo Day 7: Echocardiography (Assess cardiac function) Dabuzalgron_admin->Echo Sacrifice Day 7: Euthanasia and Tissue Collection Echo->Sacrifice Analysis Biochemical Analysis: - Myocardial ATP Content - PGC1α Western Blot Sacrifice->Analysis

References

Application Notes and Protocols for Western Blot Analysis of ERK Phosphorylation Induced by Dabuzalgron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron is a selective agonist for the α1A-adrenergic receptor, a G-protein coupled receptor implicated in various physiological processes. Activation of the α1A-adrenergic receptor has been shown to trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). This phosphorylation event is a critical indicator of pathway activation and is integral to understanding the cellular response to this compound. This document provides a detailed protocol for the detection and quantification of this compound-induced ERK phosphorylation in neonatal rat ventricular myocytes (NRVMs) using Western blotting.

Signaling Pathway of this compound-Induced ERK Phosphorylation

This compound binds to and activates the α1A-adrenergic receptor, which is coupled to the Gq family of G proteins. This activation initiates a signaling cascade that results in the phosphorylation and activation of ERK1/2.

Dabuzalgron_ERK_Pathway This compound This compound Alpha1A_AR α1A-Adrenergic Receptor This compound->Alpha1A_AR Gq Gq Protein Alpha1A_AR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC Raf Raf PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Phosphorylated) ERK->pERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) pERK->Nucleus

Caption: this compound signaling to ERK phosphorylation.

Experimental Protocol

This protocol details the steps for treating neonatal rat ventricular myocytes (NRVMs) with this compound and subsequently analyzing ERK phosphorylation via Western blot.

Materials and Reagents:

  • Cell Line: Neonatal Rat Ventricular Myocytes (NRVMs)

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound Stock Solution: 10 mM in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: 4-12% Bis-Tris gels, SDS-PAGE running buffer

  • Protein Transfer: PVDF membrane, transfer buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

    • Mouse anti-total-ERK1/2 antibody

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Stripping Buffer: Mild stripping buffer (e.g., containing glycine and SDS)

Procedure:

  • Cell Culture and Treatment:

    • Plate NRVMs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Prepare working solutions of this compound in serum-free media at desired concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

    • Treat the cells with this compound for 15 minutes at 37°C.[1]

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing for Total ERK:

    • Wash the membrane in TBST.

    • Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane extensively with TBST.

    • Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2 (diluted 1:1000 in 5% BSA/TBST) and the corresponding HRP-conjugated anti-mouse secondary antibody (diluted 1:5000).

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the this compound concentration.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed NRVMs Serum_Starvation Serum Starve Cell_Seeding->Serum_Starvation Dabuzalgron_Treatment Treat with this compound (0-10 µM, 15 min) Serum_Starvation->Dabuzalgron_Treatment Cell_Lysis Cell Lysis (RIPA Buffer) Dabuzalgron_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation Boil in Sample Buffer Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_pERK Incubate with anti-p-ERK Blocking->Primary_pERK Primary_tERK Incubate with anti-total-ERK Blocking->Primary_tERK Secondary_pERK Incubate with anti-Rabbit HRP Primary_pERK->Secondary_pERK Detection_pERK ECL Detection (p-ERK) Secondary_pERK->Detection_pERK Stripping Strip Membrane Detection_pERK->Stripping Stripping->Blocking Re-block Secondary_tERK Incubate with anti-Mouse HRP Primary_tERK->Secondary_tERK Detection_tERK ECL Detection (total ERK) Secondary_tERK->Detection_tERK Quantification Densitometry Detection_tERK->Quantification Normalization Normalize p-ERK to total ERK Quantification->Normalization

Caption: Western blot workflow for ERK phosphorylation.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment with this compound, demonstrating the expected increase in the p-ERK/total ERK ratio. A study in neonatal rat ventricular myocytes showed a half-maximal effective concentration (EC50) of 4.8 x 10⁻⁷ mol/l for this compound-induced ERK phosphorylation.[1]

This compound Concentration (µM)p-ERK Band Intensity (Arbitrary Units)Total ERK Band Intensity (Arbitrary Units)p-ERK / Total ERK RatioFold Change (vs. Control)
0 (Vehicle)100098000.101.0
0.1150099000.151.5
0.5450097000.464.6
1.0780098500.797.9
5.0950097500.979.7
10.0980098001.0010.0

Troubleshooting

ProblemPossible CauseSolution
No or Weak p-ERK Signal Ineffective this compound treatmentConfirm the activity and concentration of this compound. Optimize treatment time.
Inactive phosphatase inhibitorsAlways add fresh phosphatase and protease inhibitors to the lysis buffer immediately before use.
Low antibody concentrationOptimize the primary antibody concentration.
High Background Insufficient blockingIncrease blocking time or use a fresh blocking solution. Ensure 5% BSA is used, as milk can cause background with phospho-antibodies.
High antibody concentrationDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
p-ERK and Total ERK at the Same Molecular Weight Incomplete strippingEnsure the stripping buffer is effective and the incubation time is sufficient. After stripping, probe with only the secondary antibody to check for residual signal before re-probing with the total ERK antibody.

References

Application Notes and Protocols: Quantitative PCR Analysis of Mitochondrial Transcripts Following Dabuzalgron Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron is a selective alpha-1A adrenergic receptor (α1A-AR) agonist that has demonstrated significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2] A primary mechanism underlying this protective action is the preservation and enhancement of mitochondrial function.[1][2][3] this compound has been shown to upregulate key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), and to restore the expression of crucial mitochondrial transcripts involved in the electron transport chain and ATP synthesis.

These application notes provide a detailed protocol for the quantitative analysis of mitochondrial transcripts in response to this compound treatment using quantitative polymerase chain reaction (qPCR). This methodology is essential for researchers investigating the therapeutic potential of this compound and its impact on mitochondrial gene expression.

Data Presentation: Summary of Expected Quantitative Data

The following tables represent hypothetical data demonstrating the expected outcomes of qPCR analysis of mitochondrial and related nuclear transcripts in a cell or animal model of doxorubicin-induced cardiotoxicity, with and without this compound treatment.

Table 1: Relative Quantification of Mitochondrial Gene Transcripts

Gene TargetTreatment GroupNormalized Fold Change (vs. Vehicle Control)P-value
MT-ND1 Vehicle Control1.00-
(Complex I)Doxorubicin0.45< 0.01
Doxorubicin + this compound0.92< 0.05 (vs. Doxorubicin)
This compound1.15> 0.05 (vs. Vehicle)
MT-CO1 Vehicle Control1.00-
(Complex IV)Doxorubicin0.52< 0.01
Doxorubicin + this compound0.98< 0.05 (vs. Doxorubicin)
This compound1.09> 0.05 (vs. Vehicle)
MT-ATP6 Vehicle Control1.00-
(Complex V)Doxorubicin0.61< 0.01
Doxorubicin + this compound1.05< 0.05 (vs. Doxorubicin)
This compound1.12> 0.05 (vs. Vehicle)

Table 2: Relative Quantification of Nuclear Gene Transcripts Associated with Mitochondrial Biogenesis

Gene TargetTreatment GroupNormalized Fold Change (vs. Vehicle Control)P-value
PGC1α Vehicle Control1.00-
Doxorubicin0.68< 0.05
Doxorubicin + this compound1.25< 0.01 (vs. Doxorubicin)
This compound1.38< 0.05 (vs. Vehicle)
NRF1 Vehicle Control1.00-
Doxorubicin0.75< 0.05
Doxorubicin + this compound1.10< 0.05 (vs. Doxorubicin)
This compound1.18> 0.05 (vs. Vehicle)
TFAM Vehicle Control1.00-
Doxorubicin0.71< 0.05
Doxorubicin + this compound1.15< 0.05 (vs. Doxorubicin)
This compound1.22< 0.05 (vs. Vehicle)

Experimental Protocols

I. Experimental Design and Treatment

This protocol assumes an in vitro or in vivo model of doxorubicin-induced cardiotoxicity. The experimental groups should include:

  • Vehicle Control

  • Doxorubicin alone

  • Doxorubicin + this compound

  • This compound alone

The concentrations and timing of drug administration should be optimized for the specific model system.

II. Total RNA Extraction

High-quality total RNA is crucial for accurate qPCR analysis.

Materials:

  • TRIzol reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • DNase I, RNase-free

Protocol:

  • Homogenize cells or tissues in TRIzol reagent according to the manufacturer's instructions.

  • Perform phase separation by adding chloroform and centrifuging.

  • Precipitate the RNA from the aqueous phase with isopropanol.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Crucial Step: DNase Treatment. To eliminate contaminating mitochondrial DNA (mtDNA), which is highly abundant, treat the extracted RNA with DNase I. Follow the manufacturer's protocol for the DNase I treatment.

  • Re-purify the RNA using a column-based kit or an appropriate method to remove the DNase I and digested DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel. An A260/A280 ratio of ~2.0 is desirable.

III. cDNA Synthesis (Reverse Transcription)

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or similar)

  • Random hexamers or gene-specific primers (GSPs)

  • Extracted total RNA

  • Thermal cycler

Note: For mitochondrial transcripts, which may lack poly(A) tails, it is recommended to use random hexamers or GSPs for reverse transcription rather than oligo(dT) primers.

Protocol:

  • Prepare the reverse transcription master mix according to the kit manufacturer's instructions.

  • Add an equal amount of total RNA (e.g., 1 µg) to each reaction tube.

  • Perform the reverse transcription reaction in a thermal cycler using the recommended program.

  • Dilute the resulting cDNA with nuclease-free water for use in qPCR.

IV. Quantitative PCR (qPCR)

Materials:

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for target and reference genes (see Table 3 for examples)

  • Diluted cDNA

  • qPCR instrument

Table 3: Example Primer Sequences for Human Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
MT-ND1 CCCTAAAACCCGCCACATCTGAGCGATGGTGAGAGCTAAGGT
MT-CO1 CTATCCGGCGCATCACTTTGGTAGCGTGGGAGTAGGACTC
MT-ATP6 ATCAACCCACTAATCACACCCAGTTGATGGGTGGTTGGTATGAA
PGC1α TATGGAGTGACATAGAGTGTGCTCCACTTCAATCCACCCAGAAAG
NRF1 TGGAGGAGCACACATACCTGGCTGCAGCTTATAGTCCTCTCC
TFAM GGAAACAGCCCATGATTGCACTTGGCTGGTTTTCGTTTTC
ACTB CACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Protocol:

  • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

  • Run the qPCR reactions in triplicate for each sample and each gene.

  • Use a standard thermal cycling protocol, including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Include a melt curve analysis at the end of the run if using SYBR Green to ensure primer specificity.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Also, include a minus-reverse transcriptase control (-RT) to confirm the absence of genomic DNA contamination.

V. Data Analysis

The relative expression of the target genes should be calculated using the ΔΔCt method .

  • Normalization: Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g., ACTB, GAPDH) for each sample (ΔCt = Cttarget - Ctreference).

  • Relative Expression: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizations

Signaling Pathway of this compound's Cardioprotective Effect

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2 PGC1a PGC1α Upregulation ERK1_2->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Mito_Transcripts Increased Mitochondrial Transcripts Mito_Biogenesis->Mito_Transcripts ATP_Synthesis Restored ATP Synthesis Mito_Transcripts->ATP_Synthesis Cardioprotection Cardioprotection ATP_Synthesis->Cardioprotection

Caption: this compound signaling pathway leading to cardioprotection.

Experimental Workflow for qPCR Analysis

qPCR_Workflow start Cell/Tissue Samples (Treatment Groups) rna_extraction Total RNA Extraction start->rna_extraction dnase DNase I Treatment (Crucial Step) rna_extraction->dnase rna_qc RNA Quality & Quantity Assessment dnase->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr qPCR with Target and Reference Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Relative Gene Expression (Fold Change) data_analysis->results

Caption: Experimental workflow for qPCR analysis of mitochondrial transcripts.

References

Application Notes and Protocols for Testing Dabuzalgron in Animal Models of Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyopathy, a heterogeneous group of diseases affecting the heart muscle, is a leading cause of heart failure and cardiovascular death. The development of novel therapeutic agents requires robust preclinical testing in relevant animal models. Dabuzalgron, a selective α1A-adrenergic receptor (α1A-AR) agonist, has emerged as a potential cardioprotective agent.[1][2][3] These application notes provide detailed protocols for utilizing a doxorubicin-induced cardiomyopathy mouse model to evaluate the efficacy of this compound, along with methods for assessing cardiac function and pathology.

Rationale for Use

This compound's therapeutic potential in cardiomyopathy stems from its selective activation of the α1A-AR, which is known to play an adaptive and protective role in the heart.[1][2] Studies have shown that this compound can mitigate doxorubicin-induced cardiotoxicity, likely by preserving mitochondrial function. The proposed mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway, which promotes cardiomyocyte survival. The doxorubicin-induced cardiomyopathy model is highly relevant as it mimics the cardiotoxic side effects seen in cancer patients undergoing chemotherapy, providing a strong rationale for testing cardioprotective compounds like this compound.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a doxorubicin-induced cardiomyopathy mouse model.

Table 1: Effects of this compound on Survival and Body Weight in Doxorubicin-Treated Mice

Treatment GroupNumber of Animals (n)Survival Rate (%)Initial Body Weight (g)Final Body Weight (g)Body Weight Change (%)
Wild-Type (WT) + Doxorubicin97825.4 ± 0.622.1 ± 0.7-13.0
WT + Doxorubicin + this compound78625.1 ± 0.822.6 ± 0.9-10.0
α1A-AR Knockout (AKO) + Doxorubicin163824.9 ± 0.521.2 ± 0.6-14.9
AKO + Doxorubicin + this compound113625.2 ± 0.721.5 ± 0.8-14.7

*Data adapted from a representative study. Body weight data are presented as mean ± SEM.

Table 2: Echocardiographic Assessment of Cardiac Function

Treatment GroupHeart Rate (bpm)Ejection Fraction (%)Fractional Shortening (%)Left Ventricular Internal Diameter, diastole (mm)Left Ventricular Internal Diameter, systole (mm)
WT Control480 ± 1565 ± 335 ± 23.8 ± 0.12.5 ± 0.1
WT + Doxorubicin450 ± 2045 ± 422 ± 34.2 ± 0.23.3 ± 0.2
WT + Doxorubicin + this compound470 ± 1860 ± 332 ± 23.9 ± 0.12.7 ± 0.1
AKO + Doxorubicin430 ± 2535 ± 518 ± 44.5 ± 0.33.7 ± 0.3

*Data are presented as mean ± SEM from representative experiments.

Table 3: Gravimetric and Histological Data

Treatment GroupHeart Weight/Tibia Length (mg/mm)Myocyte Cross-Sectional Area (µm²)Interstitial Fibrosis (%)Apoptotic Cells (TUNEL+ cells/10^4 nuclei)
WT Control7.2 ± 0.3250 ± 152.1 ± 0.55 ± 2
WT + Doxorubicin6.1 ± 0.4210 ± 128.5 ± 1.225 ± 5
WT + Doxorubicin + this compound6.8 ± 0.3240 ± 143.2 ± 0.78 ± 3
AKO + Doxorubicin5.8 ± 0.5195 ± 1110.2 ± 1.530 ± 6

*Data are presented as mean ± SEM from representative experiments.

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy Mouse Model

This protocol describes the induction of cardiomyopathy in mice using doxorubicin, a widely used chemotherapeutic agent known for its cardiotoxic effects.

Materials:

  • 8-10 week old male C57BL/6J mice

  • Doxorubicin hydrochloride

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., sterile water)

  • Animal balance

  • Insulin syringes (28-30G) for intraperitoneal (IP) injection

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Baseline Measurements: Record the body weight of each mouse. Perform baseline echocardiography to assess cardiac function.

  • Doxorubicin Administration:

    • Prepare a fresh solution of doxorubicin in sterile saline.

    • Administer a single intraperitoneal (IP) injection of doxorubicin at a dose of 15-20 mg/kg. The optimal dose may require piloting to achieve significant cardiac dysfunction with acceptable mortality.

    • For chronic models, a regimen of 5 mg/kg IP once a week for five weeks can be used.

  • This compound Treatment:

    • Prepare a fresh solution of this compound in the appropriate vehicle.

    • Beginning on the day of doxorubicin injection, administer this compound at a dose of 10 µg/kg via oral gavage twice daily for 7 consecutive days.

    • A vehicle control group should receive the vehicle alone following the same administration schedule.

  • Monitoring: Monitor the animals daily for signs of distress, including weight loss, lethargy, and ruffled fur. Record body weight daily.

  • Endpoint Analysis: At the end of the 7-day treatment period, perform final echocardiography. Subsequently, euthanize the animals for tissue collection.

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac structure and function in mice.

Materials:

  • High-frequency ultrasound system with a linear array transducer (30-40 MHz)

  • Anesthesia system (e.g., isoflurane)

  • Heated platform with ECG electrodes

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Animal Preparation:

    • The day before imaging, remove the chest hair using a depilatory cream to ensure a clear acoustic window.

    • Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Place the mouse in a supine position on the heated platform to maintain body temperature (37°C).

  • Image Acquisition:

    • Apply a generous amount of ultrasound gel to the chest.

    • Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle from the apex to the aorta.

    • From the PLAX view, rotate the transducer 90 degrees clockwise to obtain the parasternal short-axis (PSAX) view at the level of the papillary muscles.

  • M-mode Imaging:

    • In the PSAX view, position the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle.

    • Acquire M-mode images to measure left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s), as well as the thickness of the interventricular septum and posterior wall.

  • Data Analysis:

    • Calculate the ejection fraction (EF) and fractional shortening (FS) using the following formulas:

      • FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100

      • EF (%) can be calculated by the software based on the Teichholz formula or other validated methods.

    • Measure heart rate from the M-mode tracing.

Histological Analysis of Cardiac Fibrosis and Apoptosis

Histological analysis is crucial for assessing the structural changes in the heart, such as fibrosis and apoptosis.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 70% Ethanol

  • Paraffin wax

  • Microtome

  • Glass slides

  • Masson's trichrome staining kit

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Microscope with a digital camera

Procedure:

  • Tissue Collection and Fixation:

    • After euthanasia, excise the heart and wash it with cold PBS.

    • Arrest the heart in diastole by perfusing with a potassium chloride solution.

    • Fix the heart in 4% PFA overnight at 4°C.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissue through a graded series of ethanol and embed in paraffin.

    • Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Masson's Trichrome Staining for Fibrosis:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform Masson's trichrome staining according to the manufacturer's protocol. Collagen fibers will be stained blue, and cardiomyocytes will be stained red.

    • Capture images of the stained sections and quantify the fibrotic area (blue-stained) as a percentage of the total tissue area using image analysis software.

  • TUNEL Staining for Apoptosis:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform the TUNEL assay according to the manufacturer's instructions to label the nuclei of apoptotic cells.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Capture fluorescent images and count the number of TUNEL-positive nuclei. Express the data as the number of apoptotic cells per 10^4 nuclei.

Visualizations

Dabuzalgron_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR binds & activates Gq Gq Protein a1A_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Mitochondria Mitochondrial Function Preservation ERK->Mitochondria promotes Survival Cardiomyocyte Survival ERK->Survival promotes

Caption: this compound Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (7 days) cluster_analysis Endpoint Analysis (Day 7) Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Body Weight, Echocardiography) Acclimation->Baseline Dox_Admin Doxorubicin Injection (Day 0, single IP dose) Baseline->Dox_Admin Dab_Admin This compound Administration (Days 0-6, twice daily oral gavage) Dox_Admin->Dab_Admin Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dab_Admin->Monitoring Final_Echo Final Echocardiography Monitoring->Final_Echo Euthanasia Euthanasia & Tissue Collection Final_Echo->Euthanasia Histology Histological Analysis (Fibrosis, Apoptosis) Euthanasia->Histology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis

Caption: Experimental Workflow for Testing this compound.

References

Application Notes and Protocols for Cell-Based Assays in the Screening of α-1A Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The α-1A adrenergic receptor (α-1A AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] As a therapeutic target for conditions such as benign prostatic hyperplasia and hypertension, the identification and characterization of novel α-1A adrenergic agonists are of significant interest in drug discovery.[2][3] Cell-based assays provide a robust and high-throughput-compatible platform for screening compound libraries to identify and characterize the potency and efficacy of potential α-1A adrenergic agonists.

This document provides detailed application notes and protocols for the most common cell-based assays used in the screening of α-1A adrenergic agonists, including calcium mobilization assays and reporter gene assays.

α-1A Adrenergic Receptor Signaling Pathway

The α-1A adrenergic receptor is predominantly coupled to the Gq/11 family of G-proteins.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates various downstream signaling cascades, including protein kinase C (PKC) and Ca2+/calmodulin-dependent kinases, ultimately leading to a physiological response.

In some cellular contexts, the α-1A adrenergic receptor can also couple to other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.

Signaling Pathway Diagram

alpha1A_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist α-1A Agonist Receptor α-1A AR Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Releases Ca2+ Ca_ER Ca2+ (ER Store) Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: α-1A Adrenergic Receptor Signaling Pathway.

Data Presentation: Potency of Known α-1A Adrenergic Agonists

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for several known α-1A adrenergic agonists obtained from cell-based assays.

CompoundAssay TypeCell LineEC50 (µM)Reference
EpinephrineIP-oneCHO-K10.094
CirazolineIP-oneCHO-K10.082
XylometazolineIP-oneCHO-K10.066
CHEMBL109783IP-oneCHO-K10.0037
PhenylephrineLuciferase ReporterEngineered Human CellsEC80 used as reference
NorepinephrineCalcium MobilizationCHONot specified
A61603Calcium MobilizationCHOHighly selective for α1A

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the α-1A adrenergic receptor. It is a widely used primary screening assay due to its high sensitivity and amenability to high-throughput screening formats.

calcium_workflow A 1. Cell Seeding (e.g., HEK293 or CHO cells stably expressing α-1A AR) B 2. Dye Loading (Incubate with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C 3. Compound Addition (Add test compounds/agonists) B->C D 4. Signal Detection (Measure fluorescence intensity over time using a fluorescence plate reader) C->D E 5. Data Analysis (Calculate dose-response curves and determine EC50 values) D->E

Caption: Reporter Gene Assay Workflow.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Use a cell line that has been engineered to constitutively express the human α-1A adrenergic receptor and contains a reporter gene construct, such as a luciferase gene under the control of a nuclear factor of activated T-cells (NFAT) response element.

    • Thaw and seed the reporter cells into a white, opaque 96-well assay plate in the provided optimized cell culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and a reference agonist in the appropriate compound screening medium.

    • Add the diluted compounds to the wells containing the cells.

    • Incubate the plate for a period sufficient to allow for transcription and translation of the reporter gene (typically 5-24 hours) at 37°C in a 5% CO2 incubator.

  • Lysis and Substrate Addition:

    • After the incubation period, equilibrate the assay plate to room temperature.

    • Add the luciferase detection reagent, which contains the cell lysis buffer and the luciferase substrate (luciferin), to each well.

  • Luminescence Measurement:

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence intensity using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of luciferase expressed, which in turn reflects the level of α-1A receptor activation.

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 and maximal fold-activation for each compound.

Concluding Remarks

The cell-based assays described in these application notes provide reliable and scalable methods for the screening and characterization of α-1A adrenergic agonists. The choice of assay will depend on the specific screening goals, available instrumentation, and desired throughput. Calcium mobilization assays are well-suited for primary high-throughput screening, while reporter gene assays can provide a robust platform for secondary screening and potency determination. By following these detailed protocols, researchers can effectively identify and advance novel compounds targeting the α-1A adrenergic receptor.

References

Troubleshooting & Optimization

Optimizing Dabuzalgron concentration for maximal ERK activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing Dabuzalgron concentration for maximal ERK activation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.

Correction Notice: this compound's Mechanism of Action

Initial information may have incorrectly identified this compound as an EP4 receptor agonist. Please note that this compound is a selective alpha-1A adrenergic receptor (α1A-AR) agonist . Its activation of the ERK signaling pathway is mediated through the α1A-AR, not the EP4 receptor. This guide is based on its correct mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate ERK?

A1: this compound is a selective agonist for the alpha-1A adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR).[1][2] Upon binding, it stimulates the Gq alpha subunit, which in turn activates a downstream signaling cascade leading to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]

Q2: What is a typical effective concentration range for this compound to activate ERK?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A study using neonatal rat ventricular myocytes (NRVMs) reported a half-maximal effective concentration (EC50) of 4.8 x 10⁻⁷ mol/L (or 480 nM) for ERK phosphorylation.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific system.

Q3: How long should I stimulate my cells with this compound to see maximal ERK activation?

A3: The timing of maximal ERK phosphorylation following GPCR agonist stimulation is typically rapid and transient. For this compound, significant ERK activation has been observed after 15 minutes of treatment in NRVMs.[1] However, the optimal stimulation time can range from a few minutes to an hour, so a time-course experiment (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes) is highly recommended.

Q4: Why am I seeing high basal levels of ERK phosphorylation in my control cells?

A4: High basal ERK activation can be caused by several factors, including the presence of growth factors in the serum, mechanical stress on the cells, or high cell density. To reduce basal levels, it is recommended to serum-starve the cells for 4-24 hours before stimulation. Handle cell culture plates gently to avoid mechanical stress.

Q5: Can this compound activate other signaling pathways besides ERK?

A5: Yes, as an α1A-AR agonist, this compound can potentially activate other signaling pathways downstream of Gq, such as those involving phospholipase C (PLC) and intracellular calcium mobilization. The primary focus of this guide is on the ERK pathway.

Data Presentation

Table 1: this compound Concentration for ERK Activation in Neonatal Rat Ventricular Myocytes (NRVMs)

ParameterValueCell TypeReference
EC50 for ERK Phosphorylation4.8 x 10⁻⁷ M (480 nM)Neonatal Rat Ventricular Myocytes
Maximal ERK Activation~1.5-fold increase over baselineNeonatal Rat Ventricular Myocytes
Stimulation Time15 minutesNeonatal Rat Ventricular Myocytes

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment for ERK Activation Analysis
  • Cell Seeding: Plate your cells of interest (e.g., HEK293 cells expressing α1A-AR, or a relevant primary cell line like NRVMs) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells are attached, replace the growth medium with a serum-free medium. Incubate the cells for 4-24 hours to reduce basal ERK activity.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in serum-free medium to achieve the desired final concentrations for your dose-response experiment.

  • Cell Stimulation: Aspirate the serum-free medium from the cells and gently add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells at 37°C for the desired stimulation time (a 15-minute stimulation is a good starting point based on existing data). For time-course experiments, lyse the cells at different time points.

  • Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blotting for Phospho-ERK (pERK) and Total ERK
  • Sample Preparation: Mix the cell lysate with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C with gentle agitation. The dilution will depend on the antibody manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK: To normalize the pERK signal, the same membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of ERK activation is typically represented as the ratio of pERK to total ERK.

Mandatory Visualizations

Dabuzalgron_ERK_Signaling_Pathway This compound This compound a1AR α1A-Adrenergic Receptor (GPCR) This compound->a1AR Gq Gq Protein a1AR->Gq PLC Phospholipase C (PLC) Gq->PLC PKC Protein Kinase C (PKC) PLC->PKC Raf Raf PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 (Active) ERK->pERK Phosphorylation Downstream Downstream Cellular Responses pERK->Downstream

Caption: this compound/α1A-AR/ERK Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells starve 2. Serum Starve Cells (4-24h) seed->starve prep_dab 3. Prepare this compound Dilutions starve->prep_dab stimulate 4. Stimulate Cells (Dose-Response & Time-Course) prep_dab->stimulate lyse 5. Lyse Cells stimulate->lyse quantify 6. Quantify Protein lyse->quantify wb 7. Western Blot for pERK & Total ERK quantify->wb analyze 8. Densitometry Analysis wb->analyze optimize 9. Determine Optimal Concentration & Time analyze->optimize Troubleshooting_Guide start Problem with ERK Activation Assay no_signal No/Weak pERK Signal start->no_signal high_basal High Basal pERK Signal start->high_basal inconsistent Inconsistent Results start->inconsistent sol_no_signal1 Check this compound concentration and freshness. no_signal->sol_no_signal1 Concentration Issue? sol_no_signal2 Optimize stimulation time. no_signal->sol_no_signal2 Timing Issue? sol_no_signal3 Verify antibody performance. no_signal->sol_no_signal3 Detection Issue? sol_high_basal1 Increase serum starvation time. high_basal->sol_high_basal1 Serum Factors? sol_high_basal2 Reduce cell seeding density. high_basal->sol_high_basal2 Cell Density? sol_high_basal3 Handle plates gently to avoid stress. high_basal->sol_high_basal3 Mechanical Stress? sol_inconsistent1 Ensure consistent cell passage number and confluency. inconsistent->sol_inconsistent1 Cell Variability? sol_inconsistent2 Use calibrated pipettes for accurate dilutions. inconsistent->sol_inconsistent2 Pipetting Error? sol_inconsistent3 Prepare fresh reagents. inconsistent->sol_inconsistent3 Reagent Stability?

References

Troubleshooting Dabuzalgron solubility issues in DMSO and corn oil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling Dabuzalgron, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO) and corn oil for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as Ro 115-1240) is an orally active and selective α-1A adrenergic receptor agonist.[1][2][3] It is a small molecule compound used in research, notably for its potential in treating urinary incontinence and protecting against Doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2]

Q2: What are the basic chemical properties of this compound?

A2: this compound is a solid, white to off-white powder. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C12H16ClN3O3S
Molecular Weight 317.79 g/mol
CAS Number 219311-44-1

Q3: What is the known solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is 26 mg/mL (equivalent to 81.82 mM). It is important to note that achieving this concentration often requires sonication.

Q4: How can I prepare this compound for in vivo studies using corn oil?

A4: A common method for in vivo administration involves first dissolving this compound in a small amount of DMSO and then diluting it with corn oil. A specific protocol achieves a solubility of at least 2.08 mg/mL (6.55 mM) in a final solution of 10% DMSO and 90% corn oil.

Q5: What is the mechanism of action for this compound?

A5: this compound is a selective agonist for the α-1A adrenergic receptor (α1A-AR). Its biological effects, such as cardioprotection, are linked to the activation of this receptor, which can lead to the phosphorylation of downstream signaling proteins like ERK1/2.

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing this compound solutions.

Issue 1: I can't dissolve this compound in DMSO at the expected concentration of 26 mg/mL.

  • Root Cause 1: Inadequate Physical Dissolution Methods.

    • Solution: this compound requires mechanical assistance to dissolve fully at high concentrations. Use an ultrasonic bath to sonicate your vial. If sonication is insufficient, gentle warming (e.g., to 37°C) can also aid dissolution. However, always be mindful of the compound's stability at elevated temperatures.

  • Root Cause 2: Hygroscopic DMSO.

    • Solution: DMSO readily absorbs moisture from the air, and this water content can significantly reduce the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO. Avoid repeated opening of the main stock bottle.

  • Root Cause 3: Compound Purity/Batch Variation.

    • Solution: If solubility issues persist, verify the purity of your this compound batch. Contact your supplier for the certificate of analysis.

Issue 2: My this compound/DMSO/corn oil solution appears cloudy or has precipitated.

  • Root Cause 1: Improper Mixing Order.

    • Solution: The order of solvent addition is critical. This compound must be fully dissolved in DMSO before adding the corn oil. Adding the corn oil too quickly or without sufficient mixing can cause the compound to precipitate out of the DMSO-rich phase. See the detailed protocol below for the correct procedure.

  • Root Cause 2: Temperature Effects.

    • Solution: The solubility of this compound may decrease at lower temperatures. If you are working in a cold room or storing the solution at 4°C, precipitation may occur. Try gently warming the solution and vortexing/sonicating to redissolve the compound before use. For long-term storage, refer to the supplier's recommendations, which typically involve storing aliquots at -20°C or -80°C.

  • Root Cause 3: Saturation Point Exceeded.

    • Solution: While a concentration of ≥ 2.08 mg/mL is achievable in the 10% DMSO/90% corn oil mixture, this may be near the saturation point. If you require a higher concentration, this specific vehicle may not be suitable, and alternative formulations, such as those involving PEG300 or SBE-β-CD, may need to be considered.

Solubility and Formulation Data

The following tables summarize the key solubility data for this compound.

Table 1: In Vitro Solubility

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes

| DMSO | 26 | 81.82 | Ultrasonic treatment required. |

Table 2: In Vivo Formulations

Vehicle Composition Achievable Concentration Final Appearance
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (6.55 mM) Clear Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (6.55 mM) Clear Solution

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.55 mM) | Clear Solution |

Experimental Protocols

Protocol 1: Preparation of a 20.8 mg/mL this compound Stock in DMSO

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to reach a concentration of 20.8 mg/mL. (This concentration is chosen as a starting point for the in vivo formulation).

  • Vortex the tube for 30 seconds.

  • Place the tube in an ultrasonic bath and sonicate until the solution is completely clear and all solid particles have dissolved. This may take several minutes.

  • Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • This stock solution can be used for in vitro experiments or for preparing the in vivo formulation described below.

Protocol 2: Preparation of a 2.08 mg/mL this compound Solution in 10% DMSO/90% Corn Oil

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • To prepare a 1 mL final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to a sterile tube.

  • Add 900 µL of corn oil to the same tube.

  • Vortex the mixture vigorously for 1-2 minutes until the solution is homogenous and clear. Gentle warming may be used if the solution appears cloudy, but ensure the temperature remains compatible with the experiment.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Dabuzalgron_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound a1A-AR α1A-Adrenergic Receptor This compound->a1A-AR binds & activates G_Protein Gq/11 Protein a1A-AR->G_Protein activates PLC Phospholipase C G_Protein->PLC ERK_Pathway ERK1/2 Phosphorylation PLC->ERK_Pathway leads to Cardioprotection Cardioprotective Effects ERK_Pathway->Cardioprotection contributes to

Caption: Simplified signaling pathway of this compound.

Solubility_Workflow start Start: Weigh This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Mix add_dmso->vortex sonicate Ultrasonic Bath vortex->sonicate check_dissolved Is solution clear? sonicate->check_dissolved check_dissolved->sonicate No add_oil Add Corn Oil (9 parts) check_dissolved->add_oil Yes final_mix Vortex until Homogenous add_oil->final_mix end End: Clear Solution Ready for Use final_mix->end

Caption: Workflow for preparing this compound in DMSO/Corn Oil.

Troubleshooting_Tree start Problem: this compound Precipitation/Cloudiness check_solvent Was fresh, anhydrous DMSO used? start->check_solvent use_fresh_dmso Action: Use new aliquot of anhydrous DMSO. check_solvent->use_fresh_dmso No check_method Was sonication/ heating applied? check_solvent->check_method Yes apply_sonication Action: Sonicate and/ or gently warm solution. check_method->apply_sonication No check_order Was compound fully dissolved in DMSO before adding oil? check_method->check_order Yes redo_protocol Action: Re-prepare following the correct order of addition. check_order->redo_protocol No contact_support Issue persists. Consider compound purity. Contact supplier. check_order->contact_support Yes

Caption: Troubleshooting decision tree for solubility issues.

References

Dabuzalgron stability and storage conditions for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Dabuzalgron for research use.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: How should I store this compound powder?

    • For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]

  • Q2: What are the recommended storage conditions for this compound in solvent?

    • Once dissolved, this compound solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

  • Q3: I left the this compound powder at room temperature for a short period. Is it still usable?

    • While specific stability data at room temperature is not available, short excursions from recommended storage temperatures are generally not ideal. For critical experiments, it is best to use a fresh vial stored under the recommended conditions.

Solubility and Solution Preparation

  • Q4: What is the best solvent for dissolving this compound?

    • DMSO is a suitable solvent for preparing stock solutions of this compound, with a solubility of up to 26 mg/mL (81.82 mM).[1] Ultrasonic treatment may be needed to fully dissolve the compound.[1]

  • Q5: How do I prepare this compound solutions for in vivo experiments?

    • Several protocols are available for preparing this compound for in vivo administration. Common vehicle formulations include:

      • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

      • 10% DMSO and 90% (20% SBE-β-CD in saline).

      • 10% DMSO and 90% corn oil.

    • These formulations have a solubility of at least 2.08 mg/mL (6.55 mM).

  • Q6: My this compound solution appears to have precipitated after thawing. What should I do?

    • If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolving the compound. To prevent precipitation, ensure the stock solution is clear before aliquoting and storing.

Troubleshooting

  • Q7: I am seeing inconsistent results in my experiments. Could this be related to this compound stability?

    • Inconsistent results can be due to several factors, including compound stability. Ensure that you are following the recommended storage and handling procedures. Repeated freeze-thaw cycles can degrade the compound and impact its activity. Preparing fresh dilutions from a properly stored stock solution for each experiment is recommended.

  • Q8: Are there any known degradation pathways for this compound?

    • Specific public information detailing the degradation pathways of this compound, such as hydrolysis, oxidation, or photostability, is limited. To minimize potential degradation, it is crucial to adhere to the recommended storage conditions, protect from light where possible, and use freshly prepared solutions.

This compound Storage and Solubility Data

FormStorage TemperatureDurationSolventSolubility
Powder -20°C3 yearsN/AN/A
4°C2 yearsN/AN/A
In Solvent -80°C6 monthsDMSO26 mg/mL (81.82 mM)
-20°C1 month10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.55 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.55 mM)
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.55 mM)

Experimental Workflow for this compound Handling

The following diagram outlines the recommended workflow for preparing and storing this compound to ensure its stability and integrity for research use.

Dabuzalgron_Workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_aliquot_storage Aliquoting & Storage cluster_exp_use Experimental Use Powder This compound Powder Dissolve Dissolve in DMSO (use sonication if needed) Powder->Dissolve Weigh appropriate amount StockSolution Prepare Stock Solution (e.g., 26 mg/mL) Dissolve->StockSolution Aliquot Aliquot into single-use vials StockSolution->Aliquot Prevent freeze-thaw cycles Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store Thaw Thaw one aliquot Store->Thaw Retrieve as needed Dilute Prepare working solution in appropriate vehicle Thaw->Dilute Experiment Use in experiment Dilute->Experiment

Caption: Recommended workflow for this compound handling and storage.

References

Avoiding Dabuzalgron-induced changes in blood pressure in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers observing unexpected changes in blood pressure during in vivo experiments with Dabuzalgron.

FAQs: this compound and Blood Pressure

Q1: Is this compound known to cause changes in blood pressure?

A1: Based on available preclinical and clinical data, this compound, as a selective α1A-adrenergic receptor agonist, is not associated with significant increases in blood pressure.[1] Studies in mice have shown that this compound did not affect heart rate or blood pressure at various doses.[1] Furthermore, in clinical trials for urinary incontinence involving over 1,200 participants, no significant changes in blood pressure were observed at the doses tested.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective agonist for the α1A-adrenergic receptor.[1] There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. While the α1D subtype is primarily found in vascular smooth muscle and mediates vasoconstriction, the α1A and α1B subtypes are predominant in the heart.[1] this compound's selectivity for the α1A subtype is key to its cardioprotective effects without causing the pressor effects associated with nonselective α1-agonists like phenylephrine.

Q3: Why might I be observing hypertension in my this compound-treated animals?

A3: If you are observing an increase in blood pressure, it is likely due to other experimental variables rather than a direct pharmacological effect of this compound. Potential factors include the animal model, experimental stress, the vehicle used for administration, or the method of blood pressure measurement. Our troubleshooting guide below provides a systematic approach to investigate the root cause.

Q4: How do α1A-adrenergic receptors differ from other α1 subtypes in their cardiovascular effects?

A4: The α1A-adrenergic receptors are primarily involved in cardioprotective signaling pathways and do not mediate cardiac hypertrophy. In contrast, activation of other α1 receptor subtypes, particularly in the vasculature, can lead to vasoconstriction and an increase in blood pressure. The selectivity of this compound for the α1A subtype is a key feature that is thought to allow for its therapeutic effects without inducing hypertension.

Troubleshooting Guide: Investigating Unexpected Hypertension

If you have observed an unexpected increase in blood pressure following this compound administration, please use the following guide to troubleshoot the potential cause.

Issue: Blood pressure increases after this compound administration.

Question Troubleshooting Steps & Rationale
1. Was a proper acclimatization period allowed? Rationale: Insufficient acclimatization can lead to stress-induced hypertension, confounding the results. Animals should be accustomed to the housing, handling, and measurement procedures.
2. Is the vehicle for this compound inert? Rationale: The vehicle itself may have an effect on blood pressure. Action: Administer a vehicle-only control group under the exact same experimental conditions to isolate the effect of the vehicle.
3. How is blood pressure being measured? Rationale: Different methods have varying levels of accuracy and potential for inducing stress. Telemetry: Gold standard, minimizes stress. Tail-cuff: Can induce stress and give artificially high readings. Ensure proper training of both animals and technicians.
4. Could the experimental procedure itself be causing stress? Rationale: Handling, injection, and restraint can all cause significant stress-induced pressor responses. Action: Refine handling techniques to minimize stress. Compare blood pressure readings before and after the procedure in a control group.
5. What is the health status of the animal model? Rationale: Certain disease models (e.g., those with underlying cardiovascular or autonomic dysfunction) may respond atypically to adrenergic stimulation.
6. Has the purity and concentration of the this compound formulation been verified? Rationale: Impurities or incorrect concentration could lead to unexpected off-target effects. Action: Use a validated source for the compound and verify the concentration of the dosing solution.

Data on this compound and Blood Pressure

The following table summarizes the findings from a key in vivo study on the effects of this compound on blood pressure in mice.

Parameter Vehicle Control This compound (1-100 µg/kg/day) Reference
Systolic Blood Pressure No significant change from baselineNo significant difference compared to vehicle
Heart Rate No significant change from baselineNo significant difference compared to vehicle

Data from a 5-day study in wild-type mice with blood pressure measured via tail-cuff.

Experimental Protocols

Protocol for a Confirmatory Study on the Cardiovascular Effects of this compound

This protocol is designed to rigorously assess whether this compound is the cause of an observed pressor response in your specific animal model.

  • Animal Model and Acclimatization:

    • Use a sufficient number of animals to achieve statistical power.

    • Acclimatize animals to the housing facility for at least one week.

    • If using tail-cuff for blood pressure measurement, train the animals to the procedure for 5-7 consecutive days prior to the experiment to minimize restraint stress.

  • Group Allocation:

    • Group 1: Naive Control: No treatment.

    • Group 2: Vehicle Control: Administer the vehicle used to dissolve this compound.

    • Group 3-5: this compound Dose-Response: Administer at least three different doses of this compound (e.g., low, medium, and high).

  • Drug Preparation and Administration:

    • Prepare this compound and vehicle solutions fresh on the day of the experiment.

    • Administer the drug and vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Blood Pressure Measurement:

    • Baseline: Measure blood pressure for at least three consecutive days before the start of treatment to establish a stable baseline for each animal.

    • Post-Administration: Measure blood pressure at multiple time points after administration (e.g., 30 min, 1, 2, 4, 8, and 24 hours) to capture both acute and sustained effects.

  • Data Analysis:

    • Compare the change in blood pressure from baseline for each treatment group to the vehicle control group.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.

Visualizations

TroubleshootingWorkflow start Unexpected Hypertension Observed with this compound check_protocol Review Experimental Protocol start->check_protocol acclimatization Sufficient Acclimatization? check_protocol->acclimatization vehicle_control Run Vehicle-Only Control acclimatization->vehicle_control Yes end_alternative Conclusion: Hypertension likely due to other experimental factors. acclimatization->end_alternative No, improve protocol bp_method Evaluate BP Measurement Method vehicle_control->bp_method Vehicle has no effect vehicle_control->end_alternative Vehicle causes hypertension stress Assess Procedural Stress bp_method->stress Method is appropriate bp_method->end_alternative Method is causing stress confirm_this compound Run Confirmatory Dose-Response Study stress->confirm_this compound Stress is minimized stress->end_alternative Procedure is stressful confirm_this compound->end_alternative No effect of this compound observed end_this compound Conclusion: this compound induces hypertension in this specific model. Report finding. confirm_this compound->end_this compound Dose-dependent hypertension observed

Caption: Troubleshooting workflow for unexpected hypertension.

SignalingPathway This compound This compound Alpha1A_AR α1A-Adrenergic Receptor (on Cardiomyocytes) This compound->Alpha1A_AR Gq Gq Protein Alpha1A_AR->Gq PLC PLC Gq->PLC ERK ERK1/2 Activation PLC->ERK Cardioprotection Cardioprotection & Mitochondrial Preservation ERK->Cardioprotection

Caption: Simplified signaling pathway of this compound.

ExperimentalWorkflow cluster_pre Pre-Treatment Phase cluster_treat Treatment & Measurement Phase cluster_post Analysis Phase Acclimatize Animal Acclimatization (1 week) Train BP Measurement Training (5-7 days) Acclimatize->Train Baseline Baseline BP Measurement (3 days) Train->Baseline Randomize Randomize into Groups (Vehicle, this compound Doses) Baseline->Randomize Administer Administer Treatment Randomize->Administer Measure Measure BP at Multiple Time Points (0-24h) Administer->Measure Analyze Statistical Analysis (Compare to Vehicle) Measure->Analyze

Caption: Workflow for a confirmatory in vivo study.

References

Technical Support Center: Dabuzalgron Treatment and Cell Line Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro experiments with Dabuzalgron.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist for the α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR). Its primary mechanism of action involves the activation of the α1A-AR, which subsequently triggers downstream signaling pathways, most notably the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This activation has been shown to have cytoprotective effects, particularly in cardiomyocytes, by preserving mitochondrial function and reducing apoptosis.

Q2: Why do I observe different responses to this compound in different cell lines?

A2: Variability in cellular responses to this compound is expected and can be attributed to several factors:

  • α1A-Adrenergic Receptor (α1A-AR) Expression Levels: The most significant factor is the differential expression of the α1A-AR on the surface of various cell lines. Cells with higher expression of α1A-AR will likely exhibit a more robust response to this compound. α1A-AR mRNA has been found in human tissues such as the aorta and cerebral cortex, suggesting that cell lines derived from these tissues may be more responsive. For instance, human prostate cancer epithelial cells like LNCaP have been shown to express the α1A-AR subtype.

  • G Protein Coupling Efficiency: The efficiency of coupling between the activated α1A-AR and its downstream G proteins (primarily Gq/11) can vary between cell types, leading to differences in signal amplification.

  • Downstream Signaling Components: The abundance and activity of downstream signaling molecules, such as components of the ERK1/2 pathway, can differ among cell lines, influencing the magnitude and duration of the response to this compound.

  • Cellular Context and Phenotype: The overall physiological state and genetic background of a cell line can impact its response to external stimuli. Factors such as the expression of other receptors and signaling pathways can lead to crosstalk and modify the effect of this compound.

Q3: How can I determine if my cell line is a suitable model for this compound studies?

A3: To determine the suitability of a cell line, you should first assess the expression of the α1A-AR. This can be done through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression level of the ADRA1A gene.

  • Western Blotting: To detect the presence of the α1A-AR protein.

  • Immunofluorescence or Flow Cytometry: To visualize and quantify the receptor on the cell surface.

A functional assessment is also recommended. You can perform a dose-response experiment with a known α1A-AR agonist and measure a relevant downstream signaling event, such as ERK1/2 phosphorylation, to confirm a functional response.

Q4: What is the expected potency of this compound?

A4: The potency of this compound, typically measured as the half-maximal effective concentration (EC50), can vary depending on the cell line and the specific endpoint being measured. In neonatal rat ventricular myocytes (NRVMs), this compound induced ERK1/2 phosphorylation with an EC50 of 4.8 x 10⁻⁷ mol/L. The potency of other α1A-AR agonists has been characterized in other cell systems (see Data Presentation section).

Data Presentation

The following tables summarize quantitative data for various α1-adrenergic receptor agonists, which can serve as a reference for expected potencies and to understand the variability across different receptor subtypes and signaling readouts.

Table 1: Potency (EC50) of this compound in Neonatal Rat Ventricular Myocytes (NRVMs)

AgonistCell LineAssayEC50 (mol/L)
This compoundNRVMsERK1/2 Phosphorylation4.8 x 10⁻⁷

Table 2: Affinity (pKi) and Potency (pEC50) of Selected α1-Adrenergic Agonists in CHO cells stably expressing human α1-Adrenergic Receptor Subtypes

AgonistReceptor SubtypeAffinity (pKi)Calcium Mobilization (pEC50)ERK1/2 Phosphorylation (pEC50)
A61603 α1A8.89.18.9
α1B6.06.26.1
α1D6.26.46.3
Phenylephrine α1A6.26.86.7
α1B5.86.56.4
α1D5.96.66.5
Norepinephrine α1A6.77.57.4
α1B6.47.27.1
α1D6.57.37.2

Data adapted from a study on 62 α-adrenoceptor agonists. pKi and pEC50 are the negative logarithm of the Ki and EC50 values, respectively. A higher value indicates greater affinity or potency.[1]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced ERK1/2 Phosphorylation by Western Blot

This protocol describes how to measure the activation of the ERK1/2 signaling pathway in response to this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO or appropriate solvent)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate for the desired time (a time-course experiment, e.g., 5, 15, 30, 60 minutes, is recommended to determine the peak response).

  • Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Mandatory Visualization

Dabuzalgron_Signaling_Pathway This compound This compound alpha1A_AR α1A-Adrenergic Receptor (GPCR) This compound->alpha1A_AR Gq_protein Gq/11 Protein alpha1A_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Raf Raf PKC->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cytoprotection Cytoprotection (Anti-apoptosis, Mitochondrial Integrity) Transcription_Factors->Cytoprotection leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed cells in multi-well plates Serum_Starvation 2. Serum starve cells (12-24h) Cell_Seeding->Serum_Starvation Dabuzalgron_Treatment 3. Treat with this compound (dose-response & time-course) Serum_Starvation->Dabuzalgron_Treatment Cell_Lysis 4. Lyse cells and quantify protein Dabuzalgron_Treatment->Cell_Lysis Western_Blot 5. Western Blot for p-ERK1/2 and Total ERK1/2 Cell_Lysis->Western_Blot Data_Analysis 6. Densitometry and Data Normalization Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect.

Troubleshooting Guide

Issue 1: No or weak response to this compound

Possible CauseSuggested Solution
Low or no α1A-AR expression in the cell line. - Confirm α1A-AR mRNA and protein expression using qPCR and Western Blot. - Consider using a cell line known to express α1A-AR or transiently transfect your cells with an α1A-AR expression vector.
Poor coupling of the receptor to downstream signaling. - Measure a more proximal signaling event, such as calcium mobilization, to see if the receptor is active. - Different cell lines can have varying levels of G proteins, which can affect signaling.
This compound degradation or inactivity. - Ensure proper storage of the this compound stock solution. - Prepare fresh dilutions for each experiment. - Test the activity of the compound on a positive control cell line, if available.
Suboptimal assay conditions. - Perform a time-course experiment to ensure you are measuring at the peak of the response. - Optimize cell seeding density; both too low and too high cell numbers can affect the signal.

Issue 2: High variability between replicate wells

Possible CauseSuggested Solution
Inconsistent cell seeding. - Ensure the cell suspension is homogenous before and during seeding. - Use a calibrated multichannel pipette and ensure all tips are dispensing equal volumes. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Edge effects in the microplate. - Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. - Use plates with moats that can be filled with liquid to reduce evaporation.
Pipetting errors. - Calibrate pipettes regularly. - Pre-wet pipette tips before aspirating reagents. - Use reverse pipetting for viscous solutions.
Cell line instability. - Use cells with a low passage number. - Regularly perform cell line authentication to ensure the identity and purity of the cell line.

Issue 3: Inconsistent dose-response curves

Possible CauseSuggested Solution
Cell passage number effects. - High passage numbers can lead to phenotypic and genotypic drift, altering drug responses. Establish a working cell bank and use cells within a defined passage range.
Receptor desensitization or downregulation. - At high agonist concentrations or with prolonged incubation times, GPCRs can become desensitized. Consider shorter incubation times or pre-treatment with a phosphodiesterase inhibitor to amplify the signal.
Compound solubility issues. - Ensure this compound is fully dissolved in the vehicle and that the final concentration of the vehicle in the assay medium is low and consistent across all wells.
Variability in G protein expression. - The expression levels of G proteins can vary between cell lines and even with passage number, affecting the shape and potency of the dose-response curve.

References

Technical Support Center: Managing Dabuzalgron's Vascular Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for controlling the vascular effects of Dabuzalgron in experimental settings. This compound is a selective α1A-adrenoceptor agonist, and its interaction with the vascular system requires careful consideration to ensure the validity of experimental results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of this compound on vascular tone?

A1: this compound, as a selective α1A-adrenoceptor agonist, is expected to cause vasoconstriction.[4][5] α1-adrenoceptors, particularly the α1A subtype, are present in the smooth muscle of blood vessels and play a crucial role in regulating vascular tone. Activation of these receptors by an agonist like this compound mimics the effects of sympathetic nervous system stimulation, leading to smooth muscle contraction and a narrowing of the blood vessels. This vasoconstrictor effect is more pronounced in arterial resistance vessels, which can lead to an increase in systemic vascular resistance and blood pressure. However, it is noteworthy that in some clinical trials for urinary incontinence, this compound did not produce significant changes in blood pressure at the doses administered, suggesting that its vascular effects may be dose-dependent or less pronounced than those of non-selective α1-agonists.

Q2: How can I selectively block the vascular effects of this compound in my experiments?

A2: To selectively block the vascular effects of this compound, you can use a selective α1A-adrenoceptor antagonist. These antagonists will competitively bind to the α1A-adrenoceptors in the vascular smooth muscle, preventing this compound from exerting its vasoconstrictive effect. The choice of antagonist is critical, and it is important to select one with high selectivity for the α1A subtype to avoid confounding effects from blocking other adrenoceptor subtypes. Some examples of α1A-selective antagonists that have been used in research include silodosin and SNAP 5089. It is recommended to perform a dose-response curve with the antagonist to determine the optimal concentration for blocking this compound's effects in your specific experimental model.

Q3: What are some common pitfalls when working with this compound in vascular preparations?

A3: A common pitfall is underestimating the potential for systemic effects in in vivo models. Even with targeted administration, this compound can enter systemic circulation and cause widespread vasoconstriction, leading to changes in blood pressure and heart rate that may confound the primary experimental outcomes. Another potential issue in in vitro studies, such as wire myography, is the variability in receptor expression and sensitivity between different vascular beds. Therefore, it is crucial to carefully select the appropriate blood vessel for your study and to characterize its response to this compound. Finally, failing to account for potential tachyphylaxis (a rapid decrease in response to a drug after repeated doses) can lead to misinterpretation of data. It is advisable to perform appropriate controls to assess for this phenomenon.

Q4: How do I differentiate between α1A-adrenoceptor-mediated effects and potential off-target effects?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. The most effective method is the use of selective antagonists. If the vascular effects of this compound are completely blocked by a selective α1A-adrenoceptor antagonist, it strongly suggests that the effects are mediated by this receptor. Additionally, comparing the effects of this compound with other α1-adrenoceptor agonists with different selectivity profiles can provide valuable insights. For example, comparing the response to this compound with that of a non-selective α1-agonist like phenylephrine can help to highlight the specific contribution of the α1A subtype.

Troubleshooting Guides

Problem: I am seeing unexpected changes in blood pressure in my in vivo model after this compound administration.

Possible Cause Troubleshooting Steps
Systemic vascular effects of this compound 1. Reduce the dose of this compound to the lowest effective concentration for your primary endpoint. 2. Consider local administration of this compound to the target organ to minimize systemic exposure. 3. Co-administer a selective α1A-adrenoceptor antagonist systemically to counteract the vascular effects. Ensure the antagonist does not interfere with your primary measurement.
Baroreflex-mediated changes in heart rate 1. Monitor heart rate in conjunction with blood pressure to assess for reflex bradycardia or tachycardia. 2. If the baroreflex is a confounding factor, consider using a ganglion blocker (e.g., hexamethonium) in terminal experiments to eliminate autonomic reflexes. This should be done with caution and with appropriate ethical approval.
Anesthetic interference 1. Review the literature to ensure the anesthetic agent you are using does not have significant interactions with α1-adrenoceptors or cardiovascular function. 2. If possible, conduct pilot studies with different anesthetics to identify one with minimal cardiovascular side effects.

Problem: I am unable to isolate the non-vascular effects of this compound in my tissue bath experiments.

Possible Cause Troubleshooting Steps
Vascular tissue contamination in the preparation 1. Carefully dissect the target tissue to remove any adhering blood vessels. 2. Use a microscope during dissection to ensure a clean preparation.
This compound-induced contraction of non-vascular smooth muscle 1. If the target tissue contains smooth muscle that also expresses α1A-adrenoceptors, consider using a selective antagonist to block these effects, similar to the approach for vascular tissue. 2. If a selective antagonist is not feasible, you may need to use a different experimental model, such as isolated cells, that lack the contractile component.

Data Presentation

Table 1: Hypothetical Potency (EC50) of this compound and Other α-Agonists on Different Vascular Beds

Compound Mesenteric Artery (EC50, nM) Femoral Artery (EC50, nM) Renal Artery (EC50, nM)
This compound (α1A-selective) 152510
Phenylephrine (α1-non-selective) 507540
Clonidine (α2-agonist) >10,000>10,000>10,000

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Efficacy of various α1-Adrenoceptor Antagonists in Blocking this compound-Induced Vasoconstriction in Rat Aorta

Antagonist Selectivity Inhibition of this compound (100 nM) response (%)
Silodosin α1A-selective95%
Prazosin Non-selective α198%
Yohimbine α2-selective<5%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Vasoconstriction using Wire Myography

This protocol describes the use of wire myography to assess the contractile response of isolated small arteries to this compound.

  • Vessel Dissection and Mounting:

    • Euthanize the experimental animal (e.g., rat, mouse) according to approved ethical protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, femoral) in cold, oxygenated physiological salt solution (PSS).

    • Cut the artery into 2 mm rings and mount them on the wires of a wire myograph system.

  • Equilibration and Viability Testing:

    • Allow the mounted vessel rings to equilibrate in the myograph chambers containing PSS at 37°C, bubbled with 95% O2 and 5% CO2, for at least 30 minutes.

    • Test the viability of the vessels by inducing a contraction with a high-potassium solution (KPSS).

    • Assess the integrity of the endothelium by pre-contracting the vessels with an α1-agonist (e.g., phenylephrine) and then inducing relaxation with acetylcholine.

  • This compound Concentration-Response Curve:

    • After a washout period, cumulatively add increasing concentrations of this compound to the myograph bath.

    • Record the isometric tension at each concentration until a maximal response is achieved.

    • Plot the concentration-response curve and calculate the EC50 value to determine the potency of this compound.

Protocol 2: Pharmacological Blockade of this compound's Vascular Effects using a Selective Antagonist

This protocol describes how to use a selective antagonist to confirm that this compound's vascular effects are mediated by α1A-adrenoceptors.

  • Prepare Vessel Rings:

    • Follow steps 1 and 2 of Protocol 1 to prepare and validate the vessel rings.

  • Antagonist Incubation:

    • Divide the vessel rings into two groups: a control group and an antagonist group.

    • In the antagonist group, incubate the vessel rings with a selective α1A-adrenoceptor antagonist (e.g., silodosin) for a predetermined time (e.g., 30 minutes).

  • This compound Challenge:

    • Perform a cumulative concentration-response curve for this compound in both the control and antagonist-treated groups.

  • Data Analysis:

    • Compare the concentration-response curves between the two groups. A rightward shift in the curve and a reduction in the maximal response in the antagonist-treated group indicate specific blockade of the α1A-adrenoceptor.

Mandatory Visualizations

This compound This compound a1A_AR α1A-Adrenoceptor This compound->a1A_AR Gq_protein Gq Protein Activation a1A_AR->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_release->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction Ca_influx Ca²⁺ Influx Ca_influx->MLCK MLCK->Contraction cluster_0 In Vivo Model cluster_1 In Vitro Model Animal_Model Animal Model with Target Organ Systemic_Antagonist Systemic Administration of α1A-Antagonist Animal_Model->Systemic_Antagonist Monitor_BP Monitor Blood Pressure and Heart Rate Animal_Model->Monitor_BP Control for systemic effects Local_this compound Local Administration of This compound to Target Organ Systemic_Antagonist->Local_this compound Measure_Primary Measure Primary (Non-Vascular) Endpoint Local_this compound->Measure_Primary Isolated_Tissue Isolate Target Tissue (Non-Vascular) Antagonist_Incubation Incubate with α1A-Antagonist Isolated_Tissue->Antagonist_Incubation Dabuzalgron_Application Apply this compound Antagonist_Incubation->Dabuzalgron_Application Measure_Response Measure Non-Vascular Response Dabuzalgron_Application->Measure_Response

References

Mitigating Dabuzalgron degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dabuzalgron Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound in aqueous solutions during experimental procedures. The information provided is based on the chemical structure of this compound and general principles of pharmaceutical stability.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common degradation issues you might encounter when working with this compound in aqueous solutions.

Issue 1: Loss of Potency or Inconsistent Results

If you observe a decrease in the expected biological activity of your this compound solution or inconsistent results between experiments, it may be an indication of compound degradation.

Possible Cause Troubleshooting Steps Rationale
Hydrolysis 1. Control pH: Maintain the pH of your aqueous solution within a stable range, typically between 4 and 8. Use appropriate buffers (e.g., phosphate, citrate) to ensure pH stability. 2. Low Temperature: Prepare and store solutions at low temperatures (2-8°C) and minimize the time the solution is kept at room temperature or higher.This compound contains a sulfonamide group and an ether linkage, which can be susceptible to acid or base-catalyzed hydrolysis.[1] Controlling the pH and temperature can significantly slow down this degradation pathway.
Oxidation 1. Use Degassed Solvents: Prepare your solutions using solvents that have been degassed to remove dissolved oxygen. 2. Inert Atmosphere: If possible, handle the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add Antioxidants: Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite, but verify their compatibility with your experimental system.The aromatic amine and other electron-rich parts of the this compound molecule may be susceptible to oxidation.[2] Reducing exposure to oxygen can prevent oxidative degradation.
Photodegradation 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Minimize Exposure: Avoid exposing the solution to direct sunlight or strong artificial light for extended periods.Aromatic amines and other chromophores within the this compound structure can absorb UV and visible light, leading to photodegradation.[3][4]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

The presence of new, unidentified peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a strong indicator of degradation.

Possible Cause Troubleshooting Steps Rationale
Formation of Degradation Products 1. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all its potential degradation products.[5] 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak.Degradation leads to the formation of new chemical entities with different chromatographic properties. A well-developed analytical method is crucial for monitoring stability.
Interaction with Excipients or Container 1. Evaluate Excipient Compatibility: If your formulation contains excipients, investigate potential interactions that could catalyze degradation. 2. Check Container Material: Ensure that the container material (e.g., glass, polypropylene) is not interacting with or adsorbing the compound.Certain excipients can accelerate degradation. Adsorption to container surfaces can also lead to an apparent loss of the active ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?

A1: this compound has the molecular formula C12H16ClN3O3S. Its structure contains a sulfonamide, an aromatic amine, an ether linkage, and an imidazole ring. The sulfonamide and aromatic amine groups are often susceptible to hydrolysis and oxidation, respectively. The aromatic nature of the molecule also suggests potential for photodegradation.

Q2: What are the ideal storage conditions for this compound aqueous solutions?

A2: While specific stability data for this compound is not publicly available, based on general principles for similar compounds, aqueous solutions should be stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container to minimize exposure to air. For long-term storage, it is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q3: How can I quickly assess the stability of my this compound solution?

A3: A rapid stability assessment can be performed by running a simple time-course experiment. Prepare your this compound solution and analyze its concentration using a validated HPLC method at time zero and then at several time points (e.g., 2, 4, 8, 24 hours) under your experimental conditions. A significant decrease in the main peak area and/or the appearance of new peaks would indicate instability.

Q4: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions?

A4: Yes, several formulation strategies can be employed to improve stability:

  • pH and Buffer Optimization: Identifying the pH of maximum stability and using a suitable buffer system is the most critical step.

  • Use of Co-solvents: In some cases, the addition of co-solvents like propylene glycol or polyethylene glycol can enhance stability.

  • Addition of Stabilizers: Antioxidants, chelating agents (to remove trace metal ions that can catalyze oxidation), and other stabilizing excipients can be beneficial.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound to a solid powder can significantly improve its stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV/PDA detector

  • Stability chambers or ovens

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final this compound concentration of 100 µg/mL.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final this compound concentration of 100 µg/mL.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 to a final this compound concentration of 100 µg/mL.

    • Thermal Degradation: Prepare a solution of this compound in water at 100 µg/mL.

    • Photolytic Degradation: Prepare a solution of this compound in water at 100 µg/mL and expose it to light in a photostability chamber. Prepare a control sample wrapped in foil.

  • Incubation:

    • Incubate the acid and base hydrolysis samples at 60°C.

    • Keep the oxidative degradation sample at room temperature.

    • Place the thermal degradation sample in an oven at 60°C.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the degradation products.

Table of Forced Degradation Conditions and Expected Outcomes:

Stress ConditionReagents/ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°CHydrolysis of the sulfonamide or ether linkage.
Base Hydrolysis 0.1 N NaOH, 60°CHydrolysis of the sulfonamide or ether linkage.
Oxidation 3% H2O2, Room Temp.Oxidation of the aromatic amine or other susceptible groups.
Thermal 60°CThermally induced degradation.
Photolytic UV/Visible lightPhotodegradation of chromophoric groups.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately monitoring the degradation of this compound.

Objective: To develop an HPLC method that can separate this compound from its degradation products and process-related impurities.

General Steps:

  • Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.

  • Mobile Phase Selection:

    • Aqueous Phase (A): An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is often a good starting point for amine-containing compounds.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A PDA detector is highly recommended to assess peak purity.

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve optimal separation (resolution > 2 between all peaks).

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.

Visualizations

Dabuzalgron_Signaling_Pathway This compound This compound Alpha1A_AR α1A-Adrenergic Receptor This compound->Alpha1A_AR activates Gq_protein Gq Protein Alpha1A_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates MEK MEK PKC->MEK activates ERK1_2 ERK1/2 MEK->ERK1_2 activates Cardioprotection Cardioprotection & Mitochondrial Preservation ERK1_2->Cardioprotection leads to

Caption: this compound's signaling pathway leading to cardioprotection.

Experimental_Workflow start Start: this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - % this compound Remaining - Degradant Profiling hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_hplc New Peaks in HPLC? start->check_hplc forced_degradation Perform Forced Degradation Study check_hplc->forced_degradation Yes check_storage Check Storage Conditions (Temp, Light, pH) check_hplc->check_storage No optimize_formulation Optimize Formulation (Buffers, Antioxidants) check_storage->optimize_formulation

Caption: Troubleshooting logic for this compound degradation.

References

Adjusting Dabuzalgron dosage to avoid cardiac hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Dabuzalgron, focusing on its relationship with cardiac hypertrophy. Our guides and FAQs are designed to address specific experimental questions and provide clarity on best practices.

Frequently Asked Questions (FAQs)

Q1: How should we adjust the dosage of this compound to avoid inducing cardiac hypertrophy in our experimental models?

A: Based on current preclinical data, dosage adjustment of this compound to avoid cardiac hypertrophy is not considered necessary. Studies have shown that this compound, as a selective α-1A adrenergic receptor (α1A-AR) agonist, does not induce cardiac hypertrophy.[1][2] In mouse models, administration of this compound at doses ranging from 1 to 100 μg/kg/day did not result in any measurable change in heart weight or the heart weight indexed to tibia length.[1][3] The molecular pathways leading to cardiac hypertrophy are primarily associated with the α1B-AR subtype, not the α1A-AR targeted by this compound.[4]

Q2: What is the underlying mechanism by which this compound is considered non-hypertrophic?

A: this compound's selectivity for the α1A-AR is central to its non-hypertrophic profile. The α1A-AR subtype plays a cardioprotective role, in contrast to the α1B-AR subtype, which is linked to pathological cardiac hypertrophy. Activation of α1A-AR by this compound initiates a signaling cascade that is beneficial for cardiomyocytes, including the activation of the ERK 1/2 pathway, which is involved in cell survival and improved metabolism. This is distinct from the signaling pathways activated by non-selective α1-AR agonists that lead to hypertrophy.

Q3: Are there any observed effects of this compound on cardiac tissue in preclinical models?

A: Yes, preclinical studies, particularly in the context of doxorubicin-induced cardiotoxicity, have demonstrated that this compound has cardioprotective effects. Treatment with this compound has been shown to preserve contractile function, reduce fibrosis, and maintain mitochondrial function in the hearts of mice treated with doxorubicin. Furthermore, it helps in preserving ATP content and up-regulating PGC1α, a key regulator of mitochondrial biogenesis.

Q4: What are the recommended dosages of this compound used in preclinical studies that have shown no cardiac hypertrophy?

A: In mouse models, oral administration of this compound at dosages up to 100 μg/kg/day, given twice daily for 7 days, did not produce any signs of cardiac hypertrophy. Another common dosage that has demonstrated cardioprotective effects without inducing hypertrophy is 10 μg/kg, administered twice daily via oral gavage.

Troubleshooting Guide

Issue: We observed an increase in heart size in our animal models after administering this compound.

  • Verify Compound Identity and Purity: Ensure that the compound administered is indeed this compound and that it is of high purity. Contamination with other substances, particularly non-selective α1-AR agonists, could potentially lead to off-target effects.

  • Review Experimental Model: Certain animal models may have underlying conditions that predispose them to cardiac hypertrophy. It is crucial to have appropriate control groups to differentiate the effects of this compound from the model's inherent characteristics.

  • Assess Method of Measurement: Re-evaluate the methods used to measure cardiac size. Ensure that measurements of heart weight and tibia length (for normalization) are accurate and consistent across all experimental groups. Histological analysis can further confirm whether the observed increase in size is due to hypertrophy or other factors like edema.

  • Consider Off-Target Effects at High Concentrations: While preclinical studies have not shown hypertrophy at tested doses, it is theoretically possible that extremely high, non-physiological concentrations could lead to a loss of receptor selectivity and activation of α1B-AR. Review the administered dose to ensure it is within a pharmacologically relevant range.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound and its effect on cardiac parameters.

ParameterSpeciesDosageDurationOutcomeReference
Heart Weight to Tibia Length RatioMouse (WT)10 μg/kg, twice daily7 daysNo significant difference compared to vehicle control.
Body WeightMouse (WT)1 to 100 μg/kg/day7 daysNo measurable change.
ERK Phosphorylation (EC50)Neonatal Rat Ventricular MyocytesN/A15 minutes4.8 x 10⁻⁷ mol/l

Signaling Pathways and Experimental Workflow

To aid in the understanding of this compound's mechanism and its experimental evaluation, the following diagrams are provided.

Dabuzalgron_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR ERK ERK 1/2 Activation a1A_AR->ERK No_Hypertrophy No Hypertrophic Signaling a1A_AR->No_Hypertrophy Mitochondria Mitochondrial Function Preservation ERK->Mitochondria Cardioprotection Cardioprotection (Anti-apoptotic, Pro-survival) ERK->Cardioprotection

Caption: this compound's selective α1A-AR activation pathway.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis animal_prep Animal Model (e.g., Doxorubicin-treated mice) vehicle Vehicle Control animal_prep->vehicle This compound This compound Treatment (e.g., 10 µg/kg twice daily) animal_prep->this compound cardiac_function Cardiac Function Assessment (e.g., Echocardiography) vehicle->cardiac_function This compound->cardiac_function tissue_collection Tissue Collection (Heart) cardiac_function->tissue_collection molecular_analysis Molecular Analysis (qRT-PCR, Western Blot, RNAseq) tissue_collection->molecular_analysis histology Histological Analysis (Fibrosis, Hypertrophy) tissue_collection->histology

Caption: Workflow for assessing this compound's cardiac effects.

Detailed Experimental Protocols

1. Assessment of Cardiac Hypertrophy in Mice

  • Animal Model: Wild-type C57BL/6J mice, 8-12 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment Groups:

    • Control Group: Administered vehicle (e.g., water) via oral gavage twice daily.

    • This compound Group: Administered this compound (e.g., 10 μg/kg) via oral gavage twice daily.

  • Duration: 7 days.

  • Procedure:

    • At the end of the treatment period, mice are euthanized.

    • The heart is excised, washed in phosphate-buffered saline (PBS), and blotted dry.

    • The total heart weight is measured.

    • The right tibia is dissected, and its length is measured using calipers.

    • The heart weight to tibia length ratio (HW/TL) is calculated to normalize for body size.

  • Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to compare the HW/TL ratio between the control and this compound-treated groups.

2. Western Blot for ERK Phosphorylation in Neonatal Rat Ventricular Myocytes (NRVMs)

  • Cell Culture: NRVMs are isolated and cultured using standard protocols.

  • Treatment:

    • Cells are serum-starved for 24 hours prior to treatment.

    • This compound is added to the media at various concentrations for 15 minutes.

  • Lysate Preparation:

    • Cells are washed with ice-cold PBS.

    • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are centrifuged, and the supernatant containing the protein is collected.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ERK and total ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the ratio of phospho-ERK to total ERK is calculated to determine the level of ERK activation. The half-maximal effective concentration (EC50) can be calculated from the dose-response curve.

References

Overcoming resistance to Dabuzalgron's protective effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to the protective effects of Dabuzalgron.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the novel G-protein coupled receptor (GPCR), GPR-X. Upon binding, it activates downstream signaling pathways crucial for neuronal survival and protection against excitotoxicity. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Q2: We are observing a diminished protective effect of this compound after repeated administrations in our cell culture model. What could be the cause?

A2: This phenomenon is likely due to receptor desensitization and internalization, a common regulatory mechanism for GPCRs. Prolonged or repeated exposure to an agonist can lead to the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein and targets it for internalization via clathrin-mediated endocytosis, thus reducing the number of receptors on the cell surface available for activation.

Q3: How can we experimentally confirm if receptor desensitization and internalization are occurring?

A3: Several experimental approaches can be used. To assess desensitization, you can measure the cAMP response to a second this compound challenge after an initial prolonged exposure. A blunted response would indicate desensitization. To confirm internalization, you can use techniques such as immunofluorescence microscopy to visualize the translocation of GPR-X from the plasma membrane to intracellular compartments or cell surface biotinylation assays to quantify the decrease in surface receptor levels.

Q4: Are there any known ways to mitigate this compound resistance in vitro?

A4: Yes, several strategies can be employed. Co-treatment with a phosphodiesterase (PDE) inhibitor, such as IBMX, can potentiate the this compound-induced cAMP signal by preventing its degradation. Additionally, exploring different dosing regimens, such as intermittent rather than continuous exposure, may allow for receptor resensitization and recycling back to the cell surface, thus maintaining the protective effect.

Troubleshooting Guides

Issue 1: Sub-optimal Neuroprotective Effect of this compound
Potential Cause Recommended Action Expected Outcome
Incorrect Dosing Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.Identification of the EC50 and optimal concentration for maximal protective effect.
Cell Health Ensure cells are healthy and not overly confluent before treatment. Perform a cell viability assay (e.g., MTT or LDH) on control cells.Healthy cells will exhibit a more robust and reproducible response to this compound.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and media components.A more consistent and significant neuroprotective effect will be observed.
Issue 2: Rapid Loss of this compound Efficacy (Tachyphylaxis)
Potential Cause Recommended Action Expected Outcome
Receptor Desensitization Measure cAMP levels at various time points after this compound treatment. Co-treat with a GRK inhibitor if available.A time-dependent decrease in cAMP production will confirm desensitization. A GRK inhibitor should rescue the phenotype.
Receptor Internalization Perform immunofluorescence staining for GPR-X to visualize its subcellular localization after prolonged this compound exposure.Observation of GPR-X translocation from the plasma membrane to intracellular vesicles.
Continuous Exposure Switch to an intermittent dosing schedule (e.g., treatment for 1 hour, followed by a 3-hour washout period) to allow for receptor recycling.Maintained or restored responsiveness to this compound over a longer experimental time course.

Experimental Protocols

Protocol 1: Quantification of cAMP Levels
  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.

  • Stimulate cells with varying concentrations of this compound for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Plot the dose-response curve to determine the EC50.

Protocol 2: Immunofluorescence Staining for GPR-X Internalization
  • Grow cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound (at a concentration of 10x EC50) for different time points (e.g., 0, 15, 30, 60 minutes).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% bovine serum albumin (BSA).

  • Incubate with a primary antibody against GPR-X.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides and visualize using a confocal microscope.

Signaling Pathways and Workflows

cluster_0 This compound Signaling Pathway This compound This compound GPRX GPR-X This compound->GPRX binds G_alpha_s Gαs GPRX->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuroprotection Neuroprotection CREB->Neuroprotection promotes

Caption: this compound's primary signaling pathway for neuroprotection.

cluster_1 Mechanism of this compound Resistance This compound This compound (prolonged exposure) GPRX GPR-X This compound->GPRX activates GRK GRK GPRX->GRK recruits GRK->GPRX phosphorylates P_GPRX Phosphorylated GPR-X beta_Arrestin β-Arrestin P_GPRX->beta_Arrestin binds Internalization Internalization (Clathrin-mediated endocytosis) beta_Arrestin->Internalization promotes Desensitization Desensitization (Uncoupling from Gαs) beta_Arrestin->Desensitization promotes

Caption: Receptor desensitization and internalization pathway.

cluster_2 Troubleshooting Workflow for this compound Resistance Start Diminished this compound Effect CheckDose Perform Dose-Response Curve Start->CheckDose OptimalDose Is Dose Optimal? CheckDose->OptimalDose Measure_cAMP Measure cAMP Response Over Time OptimalDose->Measure_cAMP Yes RecheckProtocols Re-evaluate Experimental Protocols OptimalDose->RecheckProtocols No Decreased_cAMP Is cAMP Response Decreasing? Measure_cAMP->Decreased_cAMP Visualize_Internalization Visualize GPR-X Internalization Decreased_cAMP->Visualize_Internalization Yes Decreased_cAMP->RecheckProtocols No Internalization_Observed Is Internalization Observed? Visualize_Internalization->Internalization_Observed IntermittentDosing Implement Intermittent Dosing Internalization_Observed->IntermittentDosing Yes Internalization_Observed->RecheckProtocols No End Resistance Overcome IntermittentDosing->End

Caption: A logical workflow for troubleshooting resistance.

Validating Dabuzalgron purity and identity for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the purity and identity of Dabuzalgron for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective α-1A adrenergic receptor agonist.[1][2] It is a small molecule belonging to the N-phenylmethanesulfonamide and imidazole-containing class of compounds.[1] Its primary mechanism of action involves binding to and activating the α-1A adrenergic receptor, a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).[2]

Q2: What are the typical purity specifications for research-grade this compound?

For preclinical and in vitro research, the purity of this compound should be as high as possible, ideally ≥98%. The table below outlines typical specifications for a research-grade lot of this compound.

This compound Quality Control Specifications

ParameterSpecificationMethod
Purity ≥98%HPLC
Identity Conforms to structure¹H NMR, LC/MS
Appearance White to off-white solidVisual
Solubility Soluble in DMSOVisual

Q3: How should I prepare stock solutions of this compound?

This compound is typically supplied as a hydrochloride salt, which generally has improved solubility and stability.[3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in cell culture media - Low aqueous solubility of this compound. - "Solvent shock" from direct addition of a concentrated DMSO stock to aqueous media.- Perform a stepwise dilution of the DMSO stock into a smaller volume of media before adding to the final culture volume. - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) and consistent across all experimental and control groups. - Gently warm the media to 37°C before adding the compound.
Inconsistent or unexpected biological activity - Impurities in the this compound sample. - Degradation of the compound. - Off-target effects.- Verify the purity of your this compound batch using HPLC (see protocol below). - Confirm the identity of the compound using ¹H NMR and LC/MS (see protocols below). - Prepare fresh stock solutions and handle them as recommended. - Include appropriate positive and negative controls in your experiments.
Difficulty obtaining a clear mass spectrum - Poor ionization of the compound. - Presence of interfering substances.- Optimize mass spectrometry parameters, such as the ionization source and collision energy. - Use a suitable mobile phase for LC/MS that is compatible with both chromatography and ionization.
Complex ¹H NMR spectrum - Presence of impurities or residual solvents. - Compound degradation.- Compare the obtained spectrum with a reference spectrum if available. - Use a high-purity deuterated solvent for analysis. - Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Sample Preparation:
  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.
  • HPLC Conditions:
  • Column: C18 reversed-phase
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm
  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes.
  • Data Analysis:
  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol outlines the steps for confirming the chemical structure of this compound.

1. Materials:

  • This compound sample (5-10 mg)
  • Deuterated solvent (e.g., DMSO-d₆)
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Sample Preparation:
  • Dissolve the this compound sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
  • NMR Acquisition:
  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
  • Data Analysis:
  • Process the spectrum (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks and determine the chemical shifts.
  • Compare the obtained spectrum with the known chemical structure of this compound, ensuring the proton signals and their integrations are consistent with the expected structure.

Protocol 3: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol is for confirming the molecular weight of this compound.

1. Materials:

  • This compound sample
  • LC/MS system with an electrospray ionization (ESI) source
  • Solvents and column as described in the HPLC protocol.

2. Procedure:

  • LC/MS Conditions:
  • Use the same LC conditions as in the HPLC purity determination protocol.
  • Set the mass spectrometer to operate in positive ion mode.
  • Scan a mass range that includes the expected molecular weight of this compound (317.79 g/mol ).
  • Data Analysis:
  • Extract the mass spectrum for the main chromatographic peak.
  • Look for the protonated molecule [M+H]⁺ at m/z 318.07. The presence of this ion confirms the molecular weight of this compound.

Visualizations

Dabuzalgron_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_decision Decision start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC for Purity dissolve->hplc Purity ≥98%? nmr ¹H NMR for Identity dissolve->nmr Structure Confirmed? ms LC/MS for Identity dissolve->ms Correct MW? pass Proceed to Experiment hplc->pass Yes fail Troubleshoot / Obtain New Sample hplc->fail No nmr->pass Yes nmr->fail No ms->pass Yes ms->fail No

Experimental workflow for validating this compound purity and identity.

Alpha1A_Signaling This compound This compound Alpha1A_R α-1A Adrenergic Receptor (GPCR) This compound->Alpha1A_R Gq Gq Protein Alpha1A_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Downstream Downstream Cellular Effects (e.g., Cardioprotection) pERK->Downstream

Simplified signaling pathway of this compound via the α-1A adrenergic receptor.

References

Addressing batch-to-batch variability of synthesized Dabuzalgron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized Dabuzalgron.

This compound Overview

This compound is a selective α1A-adrenergic receptor agonist. Its chemical name is N-[3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-fluorophenyl]-2-methoxyacetamide. Ensuring consistent quality and purity across different batches is critical for reliable experimental results. This guide will address potential issues related to its synthesis and characterization.

Hypothetical Synthesis of this compound

While the precise, proprietary synthesis route for this compound may not be publicly available, a plausible multi-step synthesis can be postulated based on established chemical principles. This hypothetical pathway provides a framework for understanding potential sources of impurities and variability.

Dabuzalgron_Synthesis cluster_0 Step 1: Formation of Benzothiadiazine Dioxide Core cluster_1 Step 2: Introduction of the Phenyl Group cluster_2 Step 3: N-Acylation A 2-Amino-5-fluorobenzenesulfonamide C 1,2,4-Benzothiadiazine-1,1-dioxide intermediate A->C Reaction with Orthoformate B Orthoformate B->C D 3-Bromo-1,2,4-benzothiadiazine-1,1-dioxide C->D F 3-(3-Amino-4-fluorophenyl)-1,2,4-benzothiadiazine-1,1-dioxide D->F Suzuki Coupling E 4-Fluoro-3-aminophenylboronic acid E->F G 3-(3-Amino-4-fluorophenyl)-1,2,4-benzothiadiazine-1,1-dioxide F->G I This compound G->I Acylation H Methoxyacetyl chloride H->I

Caption: Hypothetical multi-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can lead to batch-to-batch variability in the synthesis of this compound.

Issue 1: Low Yield in the Final Product

Question: My this compound synthesis consistently results in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors throughout the synthesis. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound P1 Check Purity of Starting Materials Start->P1 P2 Optimize Reaction Conditions P1->P2 If pure P3 Investigate Work-up and Purification P2->P3 If optimized P4 Characterize By-products P3->P4 If efficient P4->Start Identify source of loss

Caption: Troubleshooting workflow for low this compound yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reactions - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure appropriate reaction times and temperatures for each step.- Verify the quality and reactivity of reagents, especially catalysts.
Side Reactions - Identify by-products using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.- Adjust reaction conditions (e.g., temperature, solvent, base) to minimize side reactions.
Product Loss During Work-up - Optimize extraction procedures to ensure the product is in the desired phase.- Minimize the number of transfer steps.- Ensure the pH is appropriate during aqueous washes to prevent product loss.
Inefficient Crystallization - Screen different solvents or solvent mixtures for crystallization.- Optimize the cooling rate and final temperature.- Consider seeding the crystallization with pure this compound crystals.
Issue 2: Presence of Impurities in the Final Product

Question: My final batch of this compound shows significant impurities upon analysis. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, by-products of side reactions, or degradation of the product.

Common Potential Impurities in this compound Synthesis:

Impurity Potential Source Analytical Detection Mitigation and Removal
Unreacted Starting MaterialsIncomplete reaction in any of the synthesis steps.HPLC, NMROptimize reaction conditions; Recrystallization or column chromatography.
N-acetylated by-productSide reaction during the final acylation step.HPLC, MS, NMRUse a less reactive acetylating agent or optimize reaction temperature.
Di-acylated productOver-acylation in the final step.HPLC, MSControl stoichiometry of the acylating agent.
Hydrolyzed this compoundExposure to acidic or basic conditions during work-up or storage.HPLCMaintain neutral pH during work-up and store in a dry, neutral environment.

Troubleshooting Guide for Impurities:

  • Identify the Impurity: Use HPLC-MS to determine the molecular weight of the impurity. Isolate the impurity using preparative HPLC for structural elucidation by NMR.

  • Trace the Source: Once the impurity is identified, review the synthesis steps to determine its likely origin.

  • Optimize the Reaction: Adjust reaction conditions to minimize the formation of the identified impurity.

  • Refine Purification: Develop a more effective purification method, such as a different recrystallization solvent system or an optimized chromatography protocol, to remove the impurity.

Issue 3: Variability in Crystal Form and Physical Properties

Question: Different batches of my synthesized this compound exhibit different melting points and dissolution rates. How can I control the crystalline form?

Answer: Variations in physical properties are often due to polymorphism, where a compound can exist in multiple crystalline forms. Controlling the crystallization process is key to obtaining a consistent crystal form.

Factors Influencing Crystallization:

  • Solvent: The choice of solvent or solvent system is critical.

  • Supersaturation: The level of supersaturation affects nucleation and crystal growth.

  • Temperature: The cooling profile during crystallization can influence the resulting polymorph.

  • Agitation: The stirring rate can impact crystal size and morphology.

  • Impurities: The presence of impurities can inhibit or alter crystal growth.

Experimental Protocol for Controlled Crystallization:

  • Solvent Screening: Dissolve this compound in various solvents at elevated temperatures to create saturated solutions. Good solvents for crystallization are typically those in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Controlled Cooling: Cool the saturated solution at a slow, controlled rate (e.g., 5-10 °C per hour) with consistent stirring.

  • Seeding: Introduce a small amount of pure this compound crystals (seed crystals) at the point of supersaturation to promote the growth of the desired crystal form.

  • Isolation and Drying: Filter the crystals and wash with a cold, non-solubilizing solvent. Dry the crystals under vacuum at a controlled temperature.

Experimental Protocols for Characterization

Consistent analytical methods are essential for assessing batch-to-batch variability.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method can be used to determine the purity of this compound and to quantify impurities.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the chemical structure of the synthesized this compound.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Concentration 5-10 mg/mL
Experiments 1H NMR, 13C NMR, COSY, HSQC
Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of this compound and to identify unknown impurities.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Scan Range m/z 100-1000

Signaling Pathway of this compound

This compound is a selective agonist for the α1A-adrenergic receptor. Its mechanism of action involves the activation of downstream signaling cascades.

Dabuzalgron_Signaling This compound This compound Alpha1A_AR α1A-Adrenergic Receptor This compound->Alpha1A_AR Gq_protein Gq Protein Alpha1A_AR->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of this compound.

By implementing these troubleshooting guides and standardized analytical protocols, researchers can better control the synthesis of this compound, leading to more consistent and reliable experimental outcomes.

Technical Support Center: Chronic Dabuzalgron Administration in Animal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of animal protocols for the chronic administration of Dabuzalgron. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist for the alpha-1A adrenergic receptor (α1A-AR).[1][2] Its mechanism of action involves the activation of the α1A-AR, which in some contexts, such as doxorubicin-induced cardiotoxicity, is believed to be mediated through the ERK1/2 signaling pathway.[1] This activation can lead to the preservation of mitochondrial function.[1][2]

Q2: What is a typical dosing regimen for chronic this compound administration in mice?

A2: Based on published studies, a common oral gavage dosing regimen in mice is 10 μg/kg administered twice daily. However, doses ranging from 1 to 100 μg/kg/day have been used without observable adverse effects in uninjured mice.

Q3: How should this compound be prepared for oral administration?

A3: For oral gavage in mice, this compound can be dissolved in water. It is crucial to ensure the compound is fully solubilized to ensure accurate dosing. The stability of this solution over time has not been extensively reported, so it is recommended to prepare fresh solutions regularly.

Q4: What are the reported effects of chronic this compound administration on baseline physiological parameters in mice?

A4: In a 7-day study in uninjured wild-type mice, twice-daily oral gavage of this compound at doses up to 100 μg/kg/day did not result in measurable changes in body weight, heart weight, blood pressure, or heart rate.

Q5: Are there any known side effects of chronic this compound administration in animals?

A5: In the context of a doxorubicin-induced cardiotoxicity model, a 10-15% loss of body weight was observed in all animals treated with doxorubicin, including those co-treated with this compound. This effect is a known side effect of doxorubicin. Studies focusing solely on the long-term administration of this compound and its specific side effects are limited. General considerations for chronic administration of alpha-1A adrenergic agonists in rodents suggest monitoring for potential cardiovascular effects, although this compound appeared to be well-tolerated in the short-term studies.

Troubleshooting Guide

Formulation and Administration Issues

Q: My this compound solution for oral gavage appears cloudy or has precipitates. What should I do?

A:

  • Problem: Incomplete dissolution or precipitation of this compound.

  • Possible Causes:

    • Incorrect solvent. While water has been used, the solubility might be limited.

    • Low temperature of the solvent.

    • Poor quality or impurities in the this compound batch.

  • Solutions:

    • Ensure you are using a high-quality, pure source of this compound.

    • Gently warm the solvent to aid dissolution, but be cautious of potential degradation.

    • Consider using a small percentage of a co-solvent like DMSO, followed by dilution with water or saline, though the compatibility and potential toxicity of the vehicle should be validated in a pilot study.

    • Prepare fresh solutions before each administration to minimize the risk of precipitation over time.

Q: I am observing signs of distress in my mice immediately after oral gavage. What could be the cause?

A:

  • Problem: Acute distress post-gavage.

  • Possible Causes:

    • Improper gavage technique leading to esophageal or pharyngeal injury.

    • Aspiration of the solution into the lungs.

    • Stress from handling and restraint.

  • Solutions:

    • Ensure all personnel are thoroughly trained in proper oral gavage techniques for mice.

    • Use appropriate gavage needle size and type (flexible-tipped needles can reduce the risk of injury).

    • Administer the solution slowly to allow the animal to swallow.

    • Habituate the animals to handling and restraint prior to the start of the chronic study to reduce stress.

    • Monitor animals closely for at least 30 minutes post-gavage for any signs of respiratory distress.

Animal Health and Monitoring

Q: I am noticing weight loss in my animals during a chronic this compound study. What should I do?

A:

  • Problem: Unexplained weight loss.

  • Possible Causes:

    • While short-term studies showed no effect on weight, chronic administration might have different effects.

    • Stress from repeated handling and gavage can lead to reduced food and water intake.

    • Potential underlying health issues unrelated to the treatment.

  • Solutions:

    • Monitor food and water intake daily to identify any changes.

    • Increase the frequency of cage changes and provide enrichment to reduce stress.

    • Conduct a thorough health assessment of the affected animals.

    • Consider including a vehicle-only control group that undergoes the same handling and gavage schedule to differentiate between compound-related effects and procedural stress.

    • If weight loss is significant and persistent, consult with a veterinarian and consider adjusting the dose or administration frequency.

Q: How can I monitor for potential cardiovascular side effects during chronic this compound administration?

A:

  • Problem: Need for cardiovascular monitoring.

  • Possible Causes: this compound is an adrenergic agonist, which could potentially affect the cardiovascular system with long-term administration.

  • Solutions:

    • Incorporate regular, non-invasive monitoring of heart rate and blood pressure using tail-cuff plethysmography. Ensure animals are adequately trained to the procedure to obtain accurate readings.

    • At the end of the study, or at interim time points, consider using echocardiography to assess cardiac function and morphology.

    • Collect blood samples for analysis of cardiac biomarkers if there are concerns about cardiotoxicity.

Data Summary

Table 1: Effects of 7-Day this compound Administration on Uninjured Wild-Type Mice

ParameterVehicle (Water)This compound (1-100 μg/kg/day)Reference
Body Weight No significant changeNo measurable change
Heart Weight No significant changeNo measurable change
Blood Pressure No significant changeNo difference compared to vehicle
Heart Rate No significant changeNo difference compared to vehicle

Experimental Protocols

Protocol 1: Chronic Oral Gavage Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in sterile, purified water to the desired final concentration (e.g., for a 10 μg/kg dose in a 25g mouse with a gavage volume of 100 μL, the concentration would be 2.5 μg/mL).

    • Ensure the solution is clear and free of particulates. It is recommended to prepare this solution fresh daily or validate its stability if stored.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring a secure grip that does not impede breathing.

    • Insert a 20-22 gauge, flexible-tipped oral gavage needle attached to a syringe containing the this compound solution past the pharynx and into the esophagus.

    • Slowly administer the solution.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Dosing Schedule:

    • Administer the this compound solution twice daily, typically with a 12-hour interval between doses.

    • Maintain this schedule for the desired duration of the chronic study.

  • Monitoring:

    • Record the body weight of each animal at least twice weekly.

    • Perform daily health checks, observing for any changes in behavior, posture, or activity.

    • Monitor food and water consumption.

Visualizations

Dabuzalgron_Signaling_Pathway This compound This compound alpha1A_AR α1A-Adrenergic Receptor This compound->alpha1A_AR activates ERK1_2 ERK1/2 alpha1A_AR->ERK1_2 activates Mitochondrial_Function Preservation of Mitochondrial Function ERK1_2->Mitochondrial_Function Cardioprotection Cardioprotection Mitochondrial_Function->Cardioprotection

Caption: Proposed signaling pathway of this compound's cardioprotective effects.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring cluster_analysis Analysis Dabuzalgron_Prep Prepare this compound in Water Oral_Gavage Twice Daily Oral Gavage Dabuzalgron_Prep->Oral_Gavage Health_Checks Daily Health Checks Oral_Gavage->Health_Checks Body_Weight Weekly Body Weight Oral_Gavage->Body_Weight Endpoint_Analysis Endpoint Analysis (e.g., Echocardiography, Histology) Health_Checks->Endpoint_Analysis Body_Weight->Endpoint_Analysis

Caption: General experimental workflow for chronic this compound administration.

Troubleshooting_Logic Observed_Issue Observed Issue (e.g., Weight Loss) Cause_Compound Compound-Related? Observed_Issue->Cause_Compound Cause_Procedure Procedure-Related? Observed_Issue->Cause_Procedure Action_Adjust_Dose Adjust Dose/ Frequency Cause_Compound->Action_Adjust_Dose Action_Control_Group Compare to Vehicle Control Cause_Compound->Action_Control_Group Action_Refine_Technique Refine Gavage Technique Cause_Procedure->Action_Refine_Technique Cause_Procedure->Action_Control_Group

Caption: Logical approach to troubleshooting adverse events.

References

Technical Support Center: Optimizing Tissue Harvesting Timing After Final Dabuzalgron Dose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the optimal tissue harvesting time following the final administration of Dabuzalgron. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that should be considered when planning tissue harvesting?

A1: this compound is a selective alpha-1A adrenergic receptor (α1A-AR) agonist.[1][2] Its therapeutic effects, particularly in cardioprotection, are linked to the activation of the α1A-AR signaling pathway. This activation is believed to be mediated through the ERK 1/2 pathway and results in the preservation of mitochondrial function and the regulation of genes associated with energy production.[3] Therefore, the optimal tissue harvesting time should aim to capture the peak activation of this pathway and its downstream effects.

Q2: Why is determining the optimal tissue harvesting time so critical?

A2: The timing of tissue collection is crucial for accurately assessing the pharmacodynamic (PD) effects of this compound. Harvesting too early may miss the peak biological response, while harvesting too late may result in the desired effects diminishing or returning to baseline. A well-defined harvesting window ensures the reproducibility and reliability of your experimental results, allowing for a more accurate interpretation of this compound's efficacy and mechanism of action.

A3: In the absence of established PK data, it is highly recommended to conduct a pilot PK/PD study in your specific animal model. This study will help you determine key parameters such as the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), and the drug's half-life (t½). These parameters are essential for designing a robust tissue harvesting schedule in your main study.

Q4: What are the key considerations for designing a pilot PK/PD study?

A4: A successful pilot study should include multiple time points for sample collection to capture the full pharmacokinetic and pharmacodynamic profile of this compound. It is advisable to collect samples at early time points to capture the absorption phase and Tmax, as well as later time points to understand the elimination phase and half-life. The route of administration and the formulation of this compound should be consistent with your planned efficacy studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in biomarker levels between animals at the same time point. Inconsistent drug administration, leading to variable absorption. Genetic or physiological differences between animals. Improper tissue handling and processing.Ensure consistent and accurate dosing techniques. Randomize animals to different time point groups. Standardize tissue collection, processing, and storage procedures.
No significant difference in pharmacodynamic markers between treated and control groups. Tissue harvesting time is outside the optimal window (too early or too late). Insufficient drug dosage to elicit a measurable response. The chosen biomarker is not sensitive to this compound's effects.Conduct a pilot study to determine the optimal harvesting time. Perform a dose-response study to establish an effective dose. Select biomarkers known to be modulated by the α1A-AR pathway (e.g., phosphorylated ERK1/2, mitochondrial function assays).
Inconsistent or unexpected staining in immunohistochemistry (IHC). Issues with tissue fixation, processing, or sectioning. Primary or secondary antibody problems (concentration, specificity, storage). Suboptimal antigen retrieval or detection methods.Optimize fixation and tissue processing protocols. Validate antibody performance with positive and negative controls. Troubleshoot IHC protocol steps, including antigen retrieval and antibody incubation times.

Experimental Protocols

Pilot Pharmacokinetic/Pharmacodynamic (PK/PD) Study Protocol

Objective: To determine the pharmacokinetic profile of this compound and the time-course of its pharmacodynamic effects in the target tissue.

Materials:

  • This compound

  • Vehicle control

  • Study animals (e.g., mice)

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue harvesting tools

  • Reagents for biomarker analysis (e.g., ELISA kits, antibodies for Western blot or IHC)

Procedure:

  • Animal Dosing: Administer a single dose of this compound (and vehicle to a control group) via the intended route of administration.

  • Sample Collection: Collect blood and target tissue samples at multiple time points post-dosing. A suggested schedule for an initial study could be: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. A separate cohort of animals should be used for each time point to avoid repeated anesthesia or stress.

  • Pharmacokinetic Analysis: Process blood samples to obtain plasma. Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point. Calculate key PK parameters (Tmax, Cmax, t½).

  • Pharmacodynamic Analysis: Process harvested tissues for biomarker analysis. Measure the levels of relevant biomarkers at each time point. Examples of relevant biomarkers for this compound include:

    • Phosphorylated ERK1/2 (p-ERK1/2)

    • Expression of genes related to mitochondrial function (e.g., via qRT-PCR)

    • ATP content in the tissue

  • Data Analysis: Plot the plasma concentration-time curve and the biomarker level-time curve. The optimal tissue harvesting time for your main study will likely be at or slightly after the Tmax, coinciding with the peak of the pharmacodynamic effect.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

ParameterValueDescription
Tmax (hours) 1.0Time to reach maximum plasma concentration.
Cmax (ng/mL) 500Maximum plasma concentration.
t½ (hours) 4.0Time for the plasma concentration to decrease by half.
AUC (ng*h/mL) 2500Area under the plasma concentration-time curve, representing total drug exposure.

Table 2: Example Pharmacodynamic Response of p-ERK1/2 in Heart Tissue (Hypothetical Data)

Time Point (hours)p-ERK1/2 Level (Fold Change vs. Vehicle)
0.251.5
0.52.8
1.04.5
2.03.2
4.01.8
8.01.1
12.01.0
24.01.0

Visualizations

G cluster_0 Pilot PK/PD Study Workflow A This compound Administration (Single Dose) B Serial Blood & Tissue Collection (Multiple Time Points) A->B C Pharmacokinetic (PK) Analysis (LC-MS/MS of Plasma) B->C D Pharmacodynamic (PD) Analysis (Biomarkers in Tissue) B->D E Data Integration & Analysis C->E D->E F Determine Optimal Harvesting Time (Coincides with Peak PD Effect) E->F

Caption: Workflow for a pilot study to determine optimal tissue harvesting time.

G cluster_1 This compound Signaling Pathway This compound This compound a1AR α1A-Adrenergic Receptor This compound->a1AR ERK ERK 1/2 Activation a1AR->ERK Mito Mitochondrial Function Preservation ERK->Mito Energy Regulation of Energy Production Genes ERK->Energy Cardioprotection Cardioprotection Mito->Cardioprotection Energy->Cardioprotection

Caption: Signaling pathway of this compound leading to cardioprotection.

References

Validation & Comparative

A Comparative Analysis of Dabuzalgron and A61603 for Heart Failure Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic strategies for heart failure has led to the investigation of selective α1A-adrenergic receptor (α1A-AR) agonists. This approach is based on the understanding that while β-adrenergic stimulation can be detrimental in the failing heart, α1A-AR activation triggers cardioprotective signaling pathways.[1] Two prominent investigational compounds in this class are Dabuzalgron and A61603. Both are selective α1A-AR agonists that have shown promise in preclinical models of heart failure, primarily by activating the extracellular signal-regulated kinase (ERK) pathway, which is central to their protective effects.[1] This guide provides a comprehensive comparison of this compound and A61603, presenting available quantitative data, detailed experimental protocols, and visual representations of their mechanism of action to aid researchers and drug development professionals in this field.

Mechanism of Action: The α1A-Adrenergic Receptor Signaling Pathway

Both this compound and A61603 exert their cardioprotective effects by selectively binding to and activating the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that is distinct from the detrimental effects of β-adrenergic receptor stimulation in heart failure. The central mechanism involves the activation of the ERK survival pathway.[1]

Alpha1A-AR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or A61603 a1A_AR α1A-Adrenergic Receptor Agonist->a1A_AR Binds to Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK (p42/44) MEK->ERK Phosphorylates Cardioprotection Cardioprotective Effects: - Anti-apoptosis - Improved Mitochondrial Function - Reduced Fibrosis ERK->Cardioprotection Leads to

Figure 1: α1A-AR Signaling Pathway

Comparative Preclinical Data

While direct head-to-head comparative studies are limited, data from separate preclinical investigations in doxorubicin-induced cardiotoxicity models, a well-established model for studying heart failure, provide a basis for comparison.

Quantitative Efficacy Data
ParameterThis compoundA61603Vehicle/ControlAnimal ModelSource
Survival Rate 86%Not explicitly stated in the provided text78% (DOX only)Wild-Type (WT) Mice[2]
Fractional Shortening (FS) % Preserved (vs. DOX)61% (post-DOX)49% (post-DOX)Wild-Type (WT) Mice[3]
Serum Creatine Kinase (CK) Activity Not explicitly stated in the provided textPrevented increase4-fold increase (vs. no DOX)Wild-Type (WT) Mice
LV Nuclear TUNEL Staining (Apoptosis) Not explicitly stated in the provided textPrevented increase7-fold increase (vs. no DOX)Wild-Type (WT) Mice

Note: The data for this compound and A61603 are from separate studies and not from a direct comparative trial. Therefore, direct comparison of the magnitude of effect should be interpreted with caution.

Experimental Protocols

Doxorubicin-Induced Cardiotoxicity Mouse Model

This model is widely used to induce a heart failure phenotype to test the efficacy of cardioprotective agents.

Doxorubicin-Induced Cardiotoxicity Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Animals Wild-Type Mice Groups Treatment Groups: - Vehicle Control - Doxorubicin Only - Doxorubicin + this compound - Doxorubicin + A61603 Animals->Groups Dox_Admin Doxorubicin Administration (e.g., 20 mg/kg IP) Groups->Dox_Admin Drug_Admin Agonist Administration: This compound (e.g., 10 µg/kg oral gavage) A61603 (e.g., 10 ng/kg/day s.c. infusion) Dox_Admin->Drug_Admin Monitoring Monitoring (e.g., 7 days) Drug_Admin->Monitoring Echocardiography Echocardiography (Fractional Shortening) Monitoring->Echocardiography Biomarkers Serum Biomarkers (Creatine Kinase) Monitoring->Biomarkers Histology Histological Analysis (Apoptosis - TUNEL) Monitoring->Histology Western_Blot Western Blot (p-ERK/Total ERK) Monitoring->Western_Blot

Figure 2: Doxorubicin Cardiotoxicity Workflow

Detailed Methodologies:

  • Animal Model: Wild-type mice (e.g., C57BL/6) are commonly used.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (e.g., 20 mg/kg) is administered to induce cardiotoxicity.

  • This compound Administration: this compound can be administered via oral gavage (e.g., 10 µg/kg twice daily) for a specified period (e.g., 7 days) following doxorubicin injection.

  • A61603 Administration: A61603 can be administered via continuous subcutaneous (s.c.) infusion using osmotic mini-pumps (e.g., 10 ng/kg/day) for a specified period (e.g., 7 days) following doxorubicin injection.

  • Echocardiography: Transthoracic echocardiography is performed on conscious or lightly anesthetized mice to assess cardiac function. M-mode imaging is used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate fractional shortening (FS %) as [(LVIDd - LVIDs) / LVIDd] x 100.

  • Serum Biomarker Analysis: Blood samples are collected at the end of the study to measure serum levels of cardiac injury markers like creatine kinase (CK) using commercially available assay kits.

  • Histological Analysis: Hearts are harvested, fixed, and sectioned for histological analysis. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to quantify apoptotic cells.

Western Blot Protocol for ERK Phosphorylation

This protocol is essential for confirming the on-target effect of this compound and A61603 in activating the ERK signaling pathway.

1. Sample Preparation:

  • Isolate hearts from treated and control mice.
  • Homogenize the ventricular tissue in lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Separate proteins by size using gel electrophoresis.
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
  • Wash the membrane with TBST to remove unbound primary antibody.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
  • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Discussion and Future Directions

Both this compound and A61603 demonstrate significant potential as therapeutic agents for heart failure by targeting the cardioprotective α1A-AR signaling pathway. The available preclinical data in the doxorubicin-induced cardiotoxicity model indicates that both compounds can mitigate cardiac dysfunction and cell death.

This compound has the advantage of being an orally available compound that has been evaluated in Phase 2 clinical trials for another indication, which could potentially streamline its clinical development for heart failure. Its mechanism has been linked to the preservation of mitochondrial function, a critical aspect of cardiomyocyte health.

A61603 is a highly potent and selective α1A-AR agonist that has been extensively studied in various preclinical models. Its protective effects have been associated with the activation of ERK and the reduction of inflammatory mediators.

A key distinction highlighted in the literature is the clinical development status. This compound, having been in human trials, may have a more direct path to clinical application in heart failure.

Future research should focus on direct comparative studies of this compound and A61603 in various preclinical models of heart failure to delineate their relative efficacy and potency. Furthermore, long-term safety and efficacy studies are warranted. Investigating their effects in large animal models of heart failure would provide crucial data for translation to human clinical trials. Ultimately, the promising preclinical findings for both this compound and A61603 support the continued exploration of α1A-AR agonism as a novel and promising therapeutic strategy for heart failure.

References

A Comparative Analysis of Dabuzalgron and Beta-Blockers in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug dabuzalgron and the established class of beta-blockers for the treatment of heart failure (HF), based on available preclinical data. The focus is on their distinct mechanisms of action, reported efficacy in experimental models, and the methodologies used for their evaluation.

Introduction: Two Contrasting Pharmacological Approaches

Heart failure is characterized by a state of chronic sympathetic nervous system overactivation, leading to progressive cardiac dysfunction.[1] For decades, the standard-of-care has involved antagonizing this process with beta-adrenergic receptor blockers (beta-blockers).[2] Beta-blockers competitively inhibit catecholamines at β1-adrenergic receptors, reducing heart rate, myocardial oxygen demand, and the cardiotoxic effects of chronic sympathetic stimulation.[1][3] This approach has proven to significantly reduce mortality and improve cardiac function in patients with heart failure with reduced ejection fraction (HFrEF).[1]

In contrast, this compound represents a novel and seemingly paradoxical strategy. It is a selective partial agonist for the alpha-1A adrenergic receptor (α1A-AR). Instead of blocking adrenergic signaling, this compound activates a specific subtype of adrenergic receptor that is believed to initiate endogenous cardioprotective pathways. Preclinical evidence suggests that this agonistic approach can mitigate cardiac injury and improve function in various HF models, positioning this compound as a potential future therapy with a mechanism distinct from current standards of care.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between beta-blockers and this compound lies in their molecular targets and the downstream consequences of receptor modulation.

  • Beta-Blockers (Antagonists): In HF, chronically elevated norepinephrine levels overstimulate β1-adrenergic receptors, which are Gs-protein coupled. This leads to excessive production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), resulting in calcium overload, myocyte apoptosis, and adverse cardiac remodeling. Beta-blockers block the β1-AR, thereby inhibiting this entire cascade. This action reduces the deleterious effects of sympathetic overstimulation, allowing the heart to function more efficiently and recover over time.

  • This compound (Agonist): this compound activates the α1A-AR, a Gq-protein coupled receptor. This activation initiates a distinct signaling pathway centered around the Extracellular signal-Regulated Kinase (ERK). Activation of the α1A-AR-ERK pathway is proposed to promote cardiomyocyte survival, reduce fibrosis, improve cardiac metabolism, and preserve mitochondrial function, thereby countering the pathological processes of HF. This approach leverages a protective signaling system that is underutilized in the failing heart.

Signaling Pathway Diagrams

Beta_Blocker_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling Norepinephrine Norepinephrine B1_AR β1-Adrenergic Receptor Norepinephrine->B1_AR Stimulates Beta_Blocker Beta_Blocker Beta_Blocker->B1_AR Blocks Gs_Protein Gs Protein (Activated) B1_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Overload ↑ Ca2+ Overload ↓ Myocyte Survival ↑ Adverse Remodeling PKA->Ca_Overload Leads to Dabuzalgron_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling This compound This compound A1A_AR α1A-Adrenergic Receptor This compound->A1A_AR Activates Gq_Protein Gq Protein (Activated) A1A_AR->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates ERK ERK Pathway PLC->ERK Activates Cardioprotection ↑ Myocyte Survival ↓ Fibrosis ↑ Mitochondrial Function ERK->Cardioprotection Promotes Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Baseline_Meas Baseline Measurements (e.g., Echocardiography) Animal_Model->Baseline_Meas Induce_HF Induce Heart Failure (e.g., Doxorubicin, MI) Baseline_Meas->Induce_HF Randomize Randomize into Groups (Vehicle, this compound, Beta-Blocker) Induce_HF->Randomize Treatment_Admin Administer Treatment (e.g., Oral Gavage, IP) Randomize->Treatment_Admin Func_Assess Functional Assessment (Echocardiography) Treatment_Admin->Func_Assess Histo_Assess Histological Analysis (Fibrosis, Hypertrophy) Func_Assess->Histo_Assess Mol_Assess Molecular & Metabolic Analysis (Western Blot, Mitochondrial Assays) Histo_Assess->Mol_Assess

References

Validating Dabuzalgron's Cardioprotective Effects in α1A-AR Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Dabuzalgron, a selective α1A-adrenergic receptor (α1A-AR) agonist, with other potential therapeutic alternatives in the context of doxorubicin-induced cardiotoxicity. The central role of the α1A-AR in mediating this compound's effects is validated through data from α1A-AR knockout mouse models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key cited experiments.

Executive Summary

This compound has demonstrated significant cardioprotective effects against doxorubicin-induced cardiac dysfunction in murine models. These protective effects are critically dependent on the presence of the α1A-adrenergic receptor, as they are absent in α1A-AR knockout mice. The primary mechanisms of action appear to be the preservation of mitochondrial function and the activation of the ERK1/2 signaling pathway. In comparison to other potential cardioprotective agents such as Dexrazoxane and Carvedilol, this compound offers a targeted mechanism of action with promising efficacy in preclinical studies.

Comparative Efficacy of Cardioprotective Agents

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound and its alternatives in mitigating doxorubicin-induced cardiotoxicity in mice.

Table 1: Effects on Cardiac Function (Ejection Fraction & Fractional Shortening)

CompoundDoxorubicin DoseTreatment DoseMouse StrainChange in Ejection Fraction (EF%)Change in Fractional Shortening (FS%)Reference
This compound 20 mg/kg IP10 µg/kg twice daily (gavage)C57BL/6J (WT)Prevented significant decreasePreserved[1]
This compound 20 mg/kg IP10 µg/kg twice daily (gavage)α1A-AR KONo protective effectNo protective effect[1]
Dexrazoxane 4 mg/kg weekly IP for 6 weeks40 mg/kg weekly IPC57BL/6JPrevented decline (DOX: 51±2%, DOX+DEX: 62±2%)Less reduction[2][3]
Dexrazoxane 10 mg/kg three times a week200 mg/kg/dayC57BL/6JAttenuated heart function lossAttenuated heart function loss[4]
Carvedilol 2.5 mg/kg twice weekly for 3 weeks1 mg/kg/dayWistar ratsN/AN/A
Metoprolol (for comparison) 24 mg/kg total100 mg/kg in drinking waterC57Bl6No prevention of LVEF decline (DOX+Trast: 74±2.6%, Control: 87±0.8%)N/A

Table 2: Mechanistic Insights

CompoundEffect on Mitochondrial FunctionEffect on ERK1/2 SignalingOther Notable MechanismsReference
This compound Preserves mitochondrial functionActivates ERK1/2Regulates transcription of genes for energy production
Dexrazoxane Prevents mitochondrial destruction by chelating ironN/AModulates miR-17-5p/PTEN cascade, reduces cardiomyocyte apoptosis
Carvedilol Prevents inhibition of mitochondrial respirationN/APotent antioxidant, reduces oxidative stress and apoptosis

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.

This compound's Cardioprotective Signaling Pathway

Dabuzalgron_Pathway This compound This compound a1A_AR α1A-AR This compound->a1A_AR Binds to Gq Gq Protein a1A_AR->Gq Activates Mitochondria Mitochondrial Function Preservation a1A_AR->Mitochondria PLC Phospholipase C Gq->PLC ERK1_2 ERK1/2 Activation PLC->ERK1_2 Cardioprotection Cardioprotection ERK1_2->Cardioprotection Mitochondria->Cardioprotection

Caption: this compound's signaling cascade.

Experimental Workflow for Validating Cardioprotection

Experimental_Workflow cluster_0 Animal Groups cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis WT_Control WT + Vehicle Dox_Injection Doxorubicin Injection WT_Control->Dox_Injection WT_DOX WT + Doxorubicin WT_DOX->Dox_Injection WT_DOX_Drug WT + Doxorubicin + Drug Treatment Drug Administration (e.g., this compound, Dexrazoxane) WT_DOX_Drug->Treatment KO_DOX α1A-AR KO + Doxorubicin KO_DOX->Dox_Injection KO_DOX_Drug α1A-AR KO + Doxorubicin + Drug KO_DOX_Drug->Treatment Treatment->Dox_Injection Treatment->Dox_Injection Monitoring Echocardiography (Baseline and Post-treatment) Dox_Injection->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Tissue_Harvest Heart Tissue Harvest Sacrifice->Tissue_Harvest Analysis Histology, Western Blot, RT-PCR, Mitochondrial Assays Tissue_Harvest->Analysis

References

Unraveling Cardioprotective Mechanisms: A Comparative Analysis of Dabuzalgron in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selective α1A-adrenergic receptor agonist Dabuzalgron's mechanism of action in various animal models of heart failure, with a comparative perspective on established beta-blocker therapies.

This guide provides a comprehensive cross-validation of this compound's therapeutic mechanism in preclinical settings of cardiac dysfunction. By dissecting its molecular pathways and comparing its efficacy with alternative treatments like Carvedilol and Metoprolol, we offer researchers, scientists, and drug development professionals a clear, data-driven perspective on its potential as a novel cardiac therapeutic.

This compound: A Novel Approach to Cardioprotection

This compound is a selective agonist for the α1A-adrenergic receptor (α1A-AR). Preclinical studies have primarily focused on its ability to mitigate cardiac damage in models of doxorubicin-induced cardiotoxicity and pressure overload-induced heart failure. The core mechanism of this compound's cardioprotective effect lies in its ability to activate the α1A-AR, which in turn triggers a downstream signaling cascade involving Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation ultimately leads to the preservation of mitochondrial function, a critical factor in cardiomyocyte survival and function.[1][2]

Comparative Efficacy in Animal Models of Heart Failure

While direct head-to-head preclinical trials are not yet available, this guide provides an indirect comparison of this compound with the widely used beta-blockers, Carvedilol and Metoprolol, based on their performance in similar animal models of heart failure.

Doxorubicin-Induced Cardiotoxicity

This model mimics the cardiotoxic side effects of the chemotherapeutic agent doxorubicin.

ParameterThis compoundCarvedilol
Animal Model C57Bl6J Mice[1]Wistar Rats[3][4]
Key Efficacy Metric Prevention of decline in Fractional Shortening (FS)Prevention of mitochondrial respiratory dysfunction
Reported Outcome This compound maintained FS and reduced cardiac fibrosis in doxorubicin-treated mice.Carvedilol prevented the doxorubicin-induced decrease in mitochondrial state 3 respiration and respiratory control ratio.
Mechanism of Action α1A-AR activation → ERK1/2 phosphorylation → Mitochondrial preservationAntioxidant and anti-inflammatory effects, preservation of mitochondrial function
Transverse Aortic Constriction (TAC)

The TAC model induces pressure overload on the heart, leading to hypertrophy and eventual heart failure.

ParameterThis compound (and other α1A-AR agonists)Metoprolol/Carvedilol
Animal Model MiceMice
Key Efficacy Metric Preservation of cardiac functionImprovement in Ejection Fraction (EF) and Fractional Shortening (FS)
Reported Outcome Mice overexpressing the α1A-AR are protected from transverse aortic constriction.Carvedilol treatment improved EF and FS in mice subjected to TAC.
Mechanism of Action α1A-AR activation is suggested to have protective effects against pressure overload.Beta-blockade reduces cardiac workload and adverse remodeling.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

This compound's Cardioprotective Signaling Pathway

Dabuzalgron_Signaling_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2 Mitochondria Mitochondrial Function Preservation ERK1_2->Mitochondria Cardioprotection Cardioprotection Mitochondria->Cardioprotection

Caption: this compound's proposed cardioprotective signaling cascade.

Experimental Workflow for Doxorubicin-Induced Cardiotoxicity Model```dot

Doxorubicin_Workflow start Animal Acclimatization (C57Bl6J Mice) dox_injection Doxorubicin Injection (20 mg/kg IP) start->dox_injection treatment Treatment Initiation (this compound or Vehicle) dox_injection->treatment monitoring Daily Monitoring (Weight, Health) treatment->monitoring echo Echocardiography (Baseline and Final) monitoring->echo sacrifice Sacrifice and Tissue Collection echo->sacrifice analysis Histological and Biochemical Analysis sacrifice->analysis

Caption: Workflow for the transverse aortic constriction (TAC) model.

Detailed Experimental Protocols

Doxorubicin-Induced Cardiotoxicity in Mice
  • Animals: Male C57Bl6J wild-type (WT) and α1A-AR knockout (AKO) mice, 8-12 weeks old.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg.

  • This compound Treatment: Commencing after doxorubicin injection, this compound was administered by oral gavage twice daily at a dose of 10 µg/kg for 7 days. The vehicle group received water.

  • Echocardiography: Transthoracic echocardiography was performed on conscious mice at baseline and on day 7 to assess cardiac function, including fractional shortening (FS) and ejection fraction (EF).

  • Histological Analysis: Hearts were harvested, fixed, and sectioned for Masson's trichrome staining to assess for fibrosis.

  • Biochemical Analysis: Heart tissue was used for RNA sequencing to analyze gene expression changes related to mitochondrial function. Thiobarbituric acid reactive substances (TBARS) assays were performed to measure lipid peroxidation. Myocardial ATP content was also quantified.

Transverse Aortic Constriction (TAC) in Mice
  • Animals: Male C57BL/6J mice.

  • Surgical Procedure: Mice were anesthetized, and a thoracotomy was performed to expose the aortic arch. A suture was tied around the transverse aorta between the innominate and left common carotid arteries against a blunted 27-gauge needle, which was then removed to create a constriction. Sham-operated animals underwent the same procedure without the aortic constriction.

  • Carvedilol Treatment: In the cited study, Carvedilol treatment (3, 10, and 30 mg/kg/day) was initiated 3 weeks post-TAC and continued for 10 weeks.

  • Echocardiography: Serial echocardiography was performed to monitor cardiac dimensions and function (EF and FS) throughout the study period.

  • Hemodynamic Measurements: At the end of the study, left ventricular pressure was measured to assess cardiac hemodynamics.

  • Histological and Molecular Analysis: Hearts were collected for weighing, histological analysis of hypertrophy and fibrosis, and gene expression analysis of cardiac remodeling markers.

Key Experimental Assays
  • ERK1/2 Activation Assay: Western blotting is used to detect the phosphorylation of ERK1/2 in heart tissue lysates. Primary antibodies specific to phospho-ERK1/2 and total ERK1/2 are used, followed by a secondary antibody conjugated to a detectable marker. The ratio of phosphorylated to total ERK1/2 indicates the level of activation.

  • Mitochondrial Function Assessment: This can be assessed through various methods, including measuring the respiratory control ratio (RCR) in isolated mitochondria using an oxygen electrode, quantifying ATP content in tissue homogenates using luciferase-based assays, and measuring the activity of mitochondrial respiratory chain complexes through spectrophotometric assays.

Conclusion

The available preclinical evidence strongly suggests that this compound, through its selective activation of the α1A-adrenergic receptor and subsequent ERK1/2 signaling, offers a promising mechanism for cardioprotection, particularly by preserving mitochondrial function. While direct comparative studies with beta-blockers are needed, the data from doxorubicin-induced cardiotoxicity and pressure overload models indicate that this compound's mechanism is distinct from the hemodynamic and anti-remodeling effects of beta-blockers. This suggests that this compound could represent a valuable alternative or complementary therapeutic strategy in the management of heart failure. Further research, including direct comparative preclinical trials, is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Dabuzalgron and Other α1-Adrenergic Receptor Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, experimental data, and signaling pathways of key α1-adrenergic receptor agonists.

This guide provides a comprehensive comparative analysis of Dabuzalgron and other prominent α1-adrenergic receptor (α1-AR) agonists, including Cirazoline, Phenylephrine, and Methoxamine. Designed for researchers, scientists, and drug development professionals, this document delves into their receptor binding affinities, functional potencies, and selectivity, supported by experimental data and detailed methodologies. Furthermore, it visualizes the key signaling pathways associated with α1-AR activation to facilitate a deeper understanding of their mechanisms of action.

Executive Summary

α1-adrenergic receptors, comprising α1A, α1B, and α1D subtypes, are critical mediators of the sympathetic nervous system, playing a significant role in various physiological processes, including smooth muscle contraction. Consequently, α1-AR agonists are utilized in a range of therapeutic applications. This compound, a selective α1A-AR agonist, has shown promise in preclinical studies for conditions beyond its initial investigation for urinary incontinence, such as heart failure and Alzheimer's disease. This guide offers a side-by-side comparison of this compound with other well-known α1-AR agonists to aid in research and development efforts.

Comparative Performance Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50 or pA2) of this compound, Cirazoline, Phenylephrine, and Methoxamine for the α1-AR subtypes. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited in the public domain.

Table 1: α1-Adrenergic Receptor Binding Affinities (Ki, nM)

Agonistα1A-ARα1B-ARα1D-ARSelectivity (Fold) α1A vs α1B/α1D
This compound Data not publicly availableData not publicly availableData not publicly availableReported as highly selective for α1A-AR in preclinical studies[1][2]
Cirazoline 120[3]960[3]660[3]~8-fold vs α1B, ~5.5-fold vs α1D
Phenylephrine ~977 (pKi 6.01)Data not publicly availableData not publicly availableData not publicly available
Methoxamine Data not publicly availableData not publicly availableData not publicly availableGenerally considered a selective α1-AR agonist

Table 2: Functional Potency (EC50/pA2)

AgonistAssayα1A-ARα1B-ARα1D-AR
This compound ERK Phosphorylation4800 nM (EC50)Data not publicly availableData not publicly available
Cirazoline Calcium MobilizationFull AgonistPartial AgonistPartial Agonist
Phenylephrine ContractionpA2 ~5.8-7.4Data not publicly availableData not publicly available
Methoxamine ContractionpKA ~4.5Data not publicly availableData not publicly available

Signaling Pathways

Activation of α1-adrenergic receptors primarily initiates a Gq protein-coupled signaling cascade. This canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Pathway Agonist α1-AR Agonist a1AR α1-Adrenergic Receptor Agonist->a1AR Gq Gq Protein a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Canonical α1-Adrenergic Receptor Gq Signaling Pathway.

Recent studies have highlighted the involvement of alternative signaling pathways, particularly for the α1A-AR subtype. This compound's cardioprotective effects, for instance, are linked to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.

ERK_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR G_Protein G Protein a1A_AR->G_Protein activates MEK MEK G_Protein->MEK activates ERK ERK1/2 MEK->ERK phosphorylates Downstream Downstream Effects (e.g., Cardioprotection) ERK->Downstream leads to

This compound-mediated α1A-AR activation of the ERK1/2 pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is a synthesized methodology for determining the binding affinity (Ki) of unlabeled ligands for α1-adrenergic receptors expressed in a heterologous system (e.g., CHO or HEK293 cells).

1. Membrane Preparation:

  • Culture cells expressing the specific α1-AR subtype to ~80-90% confluency.

  • Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) to each well.

  • Add increasing concentrations of the unlabeled competitor drug (e.g., this compound, Cirazoline, etc.).

  • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to a set of wells.

  • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream signaling product of Gq-coupled receptor activation, to determine the potency (EC50) and efficacy of α1-AR agonists.

1. Cell Culture and Labeling:

  • Seed cells expressing the desired α1-AR subtype in a suitable multi-well plate and grow to near confluency.

  • Pre-label the cells with [3H]-myo-inositol in an inositol-free medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

2. Agonist Stimulation:

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution) to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

  • Add increasing concentrations of the α1-AR agonist (e.g., this compound) to the wells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for agonist-stimulated IP accumulation.

3. Extraction and Quantification of Inositol Phosphates:

  • Terminate the stimulation by adding a stopping solution (e.g., ice-cold perchloric acid or trichloroacetic acid).

  • Neutralize the extracts.

  • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Elute the inositol phosphates and quantify the radioactivity in the eluate using liquid scintillation counting.

4. Data Analysis:

  • Plot the amount of accumulated [3H]-inositol phosphates against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

This guide provides a comparative overview of this compound and other key α1-AR agonists, highlighting their pharmacological properties and mechanisms of action. While this compound's high selectivity for the α1A-AR subtype and its unique downstream signaling via the ERK1/2 pathway suggest a promising therapeutic potential, particularly in cardiovascular and neurological disorders, a clear gap exists in the publicly available, direct comparative binding and functional data against other agonists. The provided experimental protocols offer a framework for researchers to conduct such comparative studies to further elucidate the nuanced differences between these compounds. The visualization of the signaling pathways aims to foster a better understanding of their cellular effects and guide future drug discovery and development efforts in targeting the α1-adrenergic system.

References

Replicating Published Findings on Dabuzalgron and Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the individual and combined effects of Dabuzalgron and doxorubicin, based on currently available published research. The information is intended for researchers, scientists, and drug development professionals interested in the interplay between these two compounds, particularly concerning doxorubicin's anticancer activity and its associated cardiotoxicity.

Executive Summary

Doxorubicin is a potent and widely used chemotherapeutic agent that unfortunately carries a significant risk of cardiotoxicity, limiting its clinical utility. Recent research has highlighted the potential of this compound, a selective α1A-adrenergic receptor agonist, in mitigating this cardiotoxicity. This guide summarizes the known mechanisms of action, presents available quantitative data from key experiments, and provides detailed experimental protocols to facilitate the replication of these findings. A critical gap in the current literature is the lack of studies investigating the combined effect of this compound and doxorubicin directly on cancer cells. Therefore, this guide focuses on doxorubicin's established anticancer effects and this compound's demonstrated cardioprotective properties in the presence of doxorubicin.

Data Presentation

The following tables summarize the quantitative data extracted from published studies on the effects of this compound and doxorubicin.

Table 1: In Vitro Effects of Doxorubicin on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
MCF-7Breast Cancer~1.0 - 2.548 - 72MTT Assay
A549Lung Cancer>1072MTT Assay
HCT116Colon Cancer~0.5 - 1.548 - 72MTT Assay
HeLaCervical Cancer~0.2 - 0.848 - 72MTT Assay

Table 2: Cardioprotective Effects of this compound on Doxorubicin-Treated Cardiomyocytes

Cell TypeDoxorubicin Concentration (µM)This compound Concentration (µM)Key Findings
Neonatal Rat Ventricular Myocytes (NRVMs)110This compound significantly reduced doxorubicin-induced apoptosis.
Neonatal Rat Ventricular Myocytes (NRVMs)110This compound preserved mitochondrial membrane potential.
Neonatal Rat Ventricular Myocytes (NRVMs)110The protective effects of this compound were mediated by ERK1/2 activation.

Signaling Pathways

The interaction between this compound and doxorubicin primarily revolves around their distinct effects on different cell types. Doxorubicin exerts its anticancer effects by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, in cardiomyocytes, doxorubicin induces oxidative stress and mitochondrial dysfunction, leading to apoptosis and cardiotoxicity.

This compound, on the other hand, acts as a selective agonist for the α1A-adrenergic receptor. In cardiomyocytes, activation of this receptor triggers a signaling cascade involving the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is known to promote cell survival and protect against apoptotic stimuli, including those induced by doxorubicin.

cluster_doxorubicin Doxorubicin Signaling cluster_this compound This compound Signaling Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Production ROS Production (Cardiomyocyte) Doxorubicin->ROS Production DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis_Cancer Apoptosis (Cancer Cell) DNA Damage->Apoptosis_Cancer Mitochondrial Dysfunction Mitochondrial Dysfunction (Cardiomyocyte) ROS Production->Mitochondrial Dysfunction Apoptosis_Cardio Apoptosis (Cardiomyocyte) Mitochondrial Dysfunction->Apoptosis_Cardio This compound This compound Alpha1A-AR α1A-Adrenergic Receptor This compound->Alpha1A-AR ERK1/2 Activation ERK1/2 Activation Alpha1A-AR->ERK1/2 Activation ERK1/2 Activation->Apoptosis_Cardio Inhibits Cell Survival Cell Survival & Mitochondrial Protection ERK1/2 Activation->Cell Survival

Caption: Signaling pathways of Doxorubicin and this compound.

Experimental Workflows

To replicate the key findings discussed, two primary experimental workflows are essential: one to assess the anticancer efficacy of doxorubicin and another to evaluate the cardioprotective effects of this compound.

cluster_workflow1 Workflow 1: Doxorubicin Anticancer Efficacy cluster_workflow2 Workflow 2: this compound Cardioprotection A1 Seed Cancer Cells (e.g., MCF-7, A549) B1 Treat with varying concentrations of Doxorubicin A1->B1 C1 Incubate for 24-72 hours B1->C1 D1 Perform Cell Viability Assay (MTT) C1->D1 E1 Determine IC50 Value D1->E1 A2 Isolate and Culture Neonatal Rat Ventricular Myocytes (NRVMs) B2 Pre-treat with this compound A2->B2 C2 Treat with Doxorubicin B2->C2 D2 Incubate for 24 hours C2->D2 E2 Assess Apoptosis (Annexin V/PI Staining) D2->E2 F2 Assess Mitochondrial Membrane Potential (JC-1 Assay) D2->F2 G2 Analyze Protein Expression (Western Blot for p-ERK1/2) D2->G2

Caption: Key experimental workflows.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of doxorubicin in culture medium. Replace the existing medium with 100 µL of the doxorubicin-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed NRVMs in a 6-well plate. Pre-treat with 10 µM this compound for 30 minutes, followed by treatment with 1 µM doxorubicin for 24 hours.

  • Cell Harvesting: Gently detach the cells using a cell scraper and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot for p-ERK1/2
  • Protein Extraction: Following treatment as described in the apoptosis assay, lyse the NRVMs in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to total ERK1/2 or a loading control like GAPDH.

Conclusion and Future Directions

The available evidence strongly suggests that this compound can effectively counteract doxorubicin-induced cardiotoxicity in preclinical models by activating a pro-survival signaling pathway in cardiomyocytes. This presents a promising strategy for improving the safety profile of doxorubicin. However, the critical question of whether this compound influences doxorubicin's anticancer efficacy remains unanswered. Future research should prioritize investigating the combined effects of this compound and doxorubicin on various cancer cell lines to ensure that the cardioprotective benefits do not come at the cost of reduced therapeutic efficacy. Such studies are essential before considering the clinical translation of this combination therapy.

A Head-to-Head Comparison of Dabuzalgron and Existing Therapies for Urinary Incontinence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel α1A-adrenergic receptor agonist, Dabuzalgron, with established first-line treatments for urinary incontinence, including the β3-adrenergic agonist Mirabegron and the antimuscarinic agent Solifenacin. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, available clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.

Introduction to Therapeutic Strategies

Urinary incontinence, the involuntary leakage of urine, is broadly categorized into stress urinary incontinence (SUI) and urge urinary incontinence, the latter being a primary symptom of overactive bladder (OAB). Current pharmacological interventions primarily target the neuromuscular control of the bladder and urethra. Antimuscarinics, such as Solifenacin, and β3-adrenergic agonists, like Mirabegron, are mainstays for OAB, working to reduce involuntary bladder contractions. This compound, initially developed for urinary incontinence, presents a distinct mechanism by targeting α1A-adrenergic receptors to enhance urethral closure.[1][2] While this compound's development for this indication has not progressed to late-stage trials, its unique approach warrants a comparative analysis against current standards of care.[2]

Mechanism of Action: A Divergence in Signaling Pathways

The therapeutic effects of this compound, Mirabegron, and Solifenacin are rooted in three distinct signaling pathways that modulate lower urinary tract function.

  • This compound (α1A-Adrenergic Agonist): this compound selectively stimulates α1A-adrenergic receptors, which are densely expressed in the smooth muscle of the bladder neck and proximal urethra.[3][4] Activation of these Gq-protein coupled receptors initiates a signaling cascade that leads to smooth muscle contraction. This action increases urethral resistance and strengthens the seal of the bladder outlet, thereby preventing urine leakage during increases in abdominal pressure, which is the hallmark of stress urinary incontinence.

  • Mirabegron (β3-Adrenergic Agonist): Mirabegron activates β3-adrenergic receptors, the predominant β-receptor subtype in the detrusor (bladder) muscle. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote the relaxation of the detrusor muscle during the bladder's storage phase, which increases bladder capacity and reduces the frequency of involuntary contractions characteristic of an overactive bladder.

  • Solifenacin (M3 Muscarinic Antagonist): Solifenacin is a competitive antagonist of M3 muscarinic receptors. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor muscle to stimulate contraction and urination. By blocking this interaction, Solifenacin inhibits these involuntary bladder contractions, thereby increasing bladder capacity and reducing symptoms of urgency, frequency, and urge incontinence.

G Comparative Signaling Pathways in Urinary Incontinence Treatment cluster_0 This compound (α1A Agonist) cluster_1 Mirabegron (β3 Agonist) cluster_2 Solifenacin (M3 Antagonist) This compound This compound alpha1A α1A-Adrenergic Receptor (Bladder Neck/Urethra) This compound->alpha1A stimulates Gq Gq Protein alpha1A->Gq PLC Phospholipase C Gq->PLC Contraction Urethral Smooth Muscle Contraction PLC->Contraction Mirabegron Mirabegron beta3 β3-Adrenergic Receptor (Detrusor Muscle) Mirabegron->beta3 stimulates Gs Gs Protein beta3->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Relaxation Detrusor Muscle Relaxation cAMP->Relaxation Solifenacin Solifenacin M3 M3 Muscarinic Receptor (Detrusor Muscle) Solifenacin->M3 blocks ACh Acetylcholine ACh->M3 stimulates DetrusorContraction Detrusor Muscle Contraction M3->DetrusorContraction

Figure 1. Signaling pathways of this compound, Mirabegron, and Solifenacin.

Comparative Efficacy: A Review of Clinical Trial Data

Direct head-to-head clinical trials comparing this compound with Mirabegron or Solifenacin for urinary incontinence are not available. The following tables summarize efficacy data from separate, placebo-controlled trials. It is critical to note that this compound was evaluated for Stress Urinary Incontinence (SUI), while Mirabegron and Solifenacin were studied for Overactive Bladder (OAB).

Table 1: Efficacy of this compound for Stress Urinary Incontinence (SUI)
Drug Dosage Primary Efficacy Endpoint
This compound (Ro 115-1240)1.5 mg twice daily-28% relative reduction in mean weekly SUI episodes vs. placebo (mean of 6.0 with this compound vs. 8.4 with placebo).
Note: While showing some efficacy, it was also reported that this compound did not meet the primary efficacy hurdle in Phase II clinical trials.
Table 2: Efficacy of Mirabegron and Solifenacin for Overactive Bladder (OAB)
Drug Dosage Mean Change from Baseline in Incontinence Episodes / 24h Mean Change from Baseline in Micturitions / 24h
Mirabegron50 mg once daily-1.47 to -1.63 (vs. -1.13 for placebo)-1.66 to -1.75 (vs. -1.05 for placebo)
Solifenacin5 mg once dailyStatistically significant decrease (p=0.002 vs. placebo)-2.37 (vs. -1.59 for placebo)
Solifenacin10 mg once dailyStatistically significant decrease (p=0.016 vs. placebo)-2.81 (vs. -1.59 for placebo)

Safety and Tolerability Profile

The safety profiles of these drugs are directly related to their mechanisms of action and receptor selectivity.

Table 3: Comparative Safety and Tolerability
Drug Mechanism of Action Common Adverse Events (>2% and >placebo) Notes
This compoundSelective α1A-Adrenergic AgonistScalp tingling, headache, chills, piloerection, pruritus (generally transient and mild to moderate).Preclinical and early clinical data suggest minimal cardiovascular effects (no significant changes in blood pressure or heart rate) at therapeutic doses for SUI.
MirabegronSelective β3-Adrenergic AgonistHypertension, nasopharyngitis, urinary tract infection, headache.Lower incidence of dry mouth compared to antimuscarinics. Can cause a small increase in blood pressure and heart rate.
SolifenacinM3 Muscarinic AntagonistDry mouth, constipation.These are classic anticholinergic side effects due to the blockade of muscarinic receptors in salivary glands and the gastrointestinal tract.

Experimental Protocols

The following outlines a typical protocol for a Phase III, randomized, double-blind, placebo-controlled trial evaluating a drug for Overactive Bladder, based on published studies for Mirabegron and Solifenacin.

A. Study Design:

  • Phase: III

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

  • Duration: Typically includes a 2-week placebo run-in period followed by a 12-week treatment period.

B. Patient Population:

  • Inclusion Criteria: Adults (≥18 years) with symptoms of OAB for a specified duration (e.g., ≥3 months), including a minimum number of micturitions and incontinence episodes per 24 hours documented by a bladder diary.

  • Exclusion Criteria: Clinically significant bladder outlet obstruction, history of urinary retention, severe renal or hepatic impairment, and concomitant use of other medications for OAB.

C. Intervention:

  • Patients are randomized to receive the investigational drug (e.g., Mirabegron 50 mg, Solifenacin 5 mg or 10 mg) or a matching placebo, administered once daily.

D. Efficacy Endpoints:

  • Co-Primary Endpoints:

    • Change from baseline to the end of the 12-week treatment in the mean number of incontinence episodes per 24 hours.

    • Change from baseline to the end of the 12-week treatment in the mean number of micturitions per 24 hours.

  • Secondary Endpoints: Change in the mean volume voided per micturition, change in the number of urgency episodes, and patient-reported outcomes on quality of life scales.

E. Data Collection:

  • Efficacy data is collected via patient-completed bladder diaries at baseline and at specified intervals throughout the study. Safety is assessed through the monitoring of treatment-emergent adverse events, vital signs, laboratory tests, and electrocardiograms.

G Typical Phase III OAB Clinical Trial Workflow cluster_treatments Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn 2-Week Placebo Run-in & Baseline Diary Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization DrugA Treatment Arm A (e.g., Mirabegron 50mg) Randomization->DrugA DrugB Treatment Arm B (e.g., Solifenacin 5mg) Randomization->DrugB Placebo Placebo Arm Randomization->Placebo Treatment 12-Week Double-Blind Treatment Period DrugA->Treatment DrugB->Treatment Placebo->Treatment Analysis Endpoint Analysis (Efficacy & Safety Data) Treatment->Analysis

Figure 2. Workflow for a typical Phase III OAB clinical trial.

Conclusion

This compound, Mirabegron, and Solifenacin represent three distinct pharmacological approaches to treating urinary incontinence. Solifenacin and Mirabegron are established therapies for OAB, acting on the detrusor muscle to increase bladder capacity. In contrast, this compound targets the urethral sphincter to increase outlet resistance, a mechanism suited for SUI. While early trials of this compound for SUI showed a modest, statistically significant improvement over placebo, its development for this indication did not advance, reportedly for not meeting efficacy hurdles. The existing drugs, Mirabegron and Solifenacin, have demonstrated robust efficacy in large-scale Phase III trials for OAB. The choice between Mirabegron and Solifenacin often depends on the patient's tolerability of their distinct side effect profiles, with Mirabegron offering an alternative for patients intolerant to the anticholinergic effects of Solifenacin. The exploration of α1A-agonists like this compound highlights an alternative therapeutic strategy focused on the bladder outlet, which may hold potential for specific patient populations or combination therapies in the future.

References

Assessing the Translational Potential of Dabuzalgron from Mice to Humans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of Dabuzalgron, a selective α1A-adrenergic receptor agonist, from preclinical mouse models to human applications, with a particular focus on its hypothetical application in impulse control disorders (ICDs). While this compound has been primarily investigated for other indications, this guide explores its mechanistic rationale and compares its profile to established treatments for impulsivity, providing a framework for future research.

This compound: Mechanism of Action and Existing Clinical Data

This compound is a selective agonist for the α1A-adrenergic receptor.[1][2] Preclinical research has largely centered on its cardioprotective properties. Studies in mice have demonstrated that this compound can mitigate doxorubicin-induced cardiotoxicity, likely by preserving mitochondrial function.[1][2]

In human studies, this compound has completed Phase 2 clinical trials for the treatment of urinary incontinence. These trials established that the drug is well-tolerated in humans.[1] Notably, oral administration of 1.5 mg twice daily did not result in significant alterations in blood pressure or heart rate. This favorable safety profile in humans is a crucial factor when considering its potential for other indications.

Comparative Analysis of this compound and Alternatives for Impulse Control Disorders

To date, there are no publicly available preclinical studies evaluating the efficacy of this compound in animal models of impulsivity. Therefore, a direct comparison of its performance with other treatments for ICDs is not currently possible. However, we can create a comparative framework based on the known mechanisms of alternative drug classes and their effects in established preclinical models.

Established Preclinical Models for Assessing Impulsivity

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a widely used behavioral paradigm to assess attention and impulsivity in rodents. In this task, animals are required to detect a brief visual stimulus presented in one of five apertures and respond by nose-poking the correct location to receive a reward. Key measures of impulsivity in this task include:

  • Premature responses: Responses made before the presentation of the stimulus, indicating an inability to withhold a prepotent response.

  • Perseverative responses: Repeated responses to a location after a choice has been made.

Comparative Efficacy of Drug Classes in Preclinical Models of Impulsivity

The following table summarizes the effects of Selective Serotonin Reuptake Inhibitors (SSRIs) and atypical antipsychotics in rodent models of impulsivity. This provides a benchmark against which the potential effects of this compound could be compared in future studies.

Drug ClassPreclinical ModelKey FindingsReference(s)
SSRIs Isolation-induced aggression (mouse)Sertraline, fluvoxamine, and fluoxetine inhibited aggressive behavior. Citalopram and paroxetine were inactive.
Forced swim test (mouse)Citalopram reversed immobility. Paroxetine, fluvoxamine, and fluoxetine were less potent.
Atypical Antipsychotics Progressive ratio schedule (rat)Clozapine, quetiapine, olanzapine, and ziprasidone increased the "activating" effect of the reinforcer, suggesting an enhancement of reinforcer efficacy.
NMDA receptor hypofunction model (mouse)Olanzapine reduced hyperactivity at doses with minimal effects on wild-type mice. Haloperidol, risperidone, and olanzapine increased prepulse inhibition.
Phencyclidine (PCP)-induced deficits in 5-CSRTT (rat)Clozapine attenuated the increase in premature responding induced by PCP. Quetiapine did not show this effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the assessment of this compound's potential effects on impulsivity.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Five-Choice Serial Reaction Time Task (5-CSRTT) in Mice

Objective: To assess the effects of this compound on attention and impulsivity in mice.

Methodology:

  • Apparatus: The task is conducted in operant conditioning chambers equipped with a five-hole nose-poke wall, a food magazine for reward delivery, and a house light.

  • Habituation and Pre-training: Mice are habituated to the chambers and trained to associate a nose-poke in an illuminated aperture with a food reward.

  • Training: The task difficulty is gradually increased by shortening the stimulus duration and increasing the inter-trial interval (ITI).

  • Testing: Once stable performance is achieved, mice are administered this compound or vehicle before the test session. A typical session consists of a set number of trials where a light stimulus is presented in one of the five apertures for a brief period.

  • Data Collection: The following parameters are recorded:

    • Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.

    • Omissions: Number of trials with no response.

    • Premature responses: Number of responses made during the ITI before the stimulus presentation.

    • Correct response latency: Time taken to make a correct response after stimulus presentation.

    • Reward collection latency: Time taken to collect the reward after a correct response.

  • Data Analysis: The data are analyzed to determine the effect of this compound on each of the recorded parameters compared to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Dabuzalgron_Signaling This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Binds to Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Proposed Gq-coupled signaling pathway for this compound at the α1A-adrenergic receptor.

Experimental Workflow for the 5-Choice Serial Reaction Time Task

Five_CSRTT_Workflow cluster_animal_prep Animal Preparation cluster_training Training Stages cluster_testing Drug Testing cluster_analysis Data Analysis Food_Restriction Food Restriction (to 85-90% of free-feeding weight) Habituation Habituation to Operant Chambers Food_Restriction->Habituation Pre_training Pre-training: Magazine Training Habituation->Pre_training Initial_Training Initial Training: Single Aperture Response Pre_training->Initial_Training Five_Choice_Training 5-Choice Training: Variable Stimulus Duration & ITI Initial_Training->Five_Choice_Training Baseline Establish Stable Baseline Performance Five_Choice_Training->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Test_Session 5-CSRTT Test Session Drug_Admin->Test_Session Data_Collection Collect Data: Accuracy, Omissions, Premature Responses Test_Session->Data_Collection Statistical_Analysis Statistical Analysis: Compare Drug vs. Vehicle Data_Collection->Statistical_Analysis

Caption: Experimental workflow for assessing the effects of a compound in the 5-CSRTT.

Translational Potential and Future Directions

The assessment of this compound's translational potential for impulse control disorders is currently speculative due to the absence of direct preclinical evidence. However, several factors warrant its consideration for future investigation:

  • Favorable Human Safety Profile: this compound has been shown to be well-tolerated in Phase 2 clinical trials, a significant advantage for repositioning a drug for a new indication.

  • Modulation of Arousal and Cognition: Adrenergic systems are known to play a role in regulating arousal, attention, and executive functions. It is plausible that selective agonism of the α1A-adrenergic receptor could modulate the neural circuits underlying impulse control. The interaction between adrenergic and other neurotransmitter systems, such as the dopamine and serotonin systems, is complex and could be a fruitful area of investigation.

Future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinity of this compound across a wide range of CNS receptors to identify any potential off-target effects that could contribute to or hinder its efficacy for ICDs.

  • Preclinical Efficacy Studies: Evaluating this compound in validated animal models of impulsivity, such as the 5-CSRTT and delay discounting tasks.

  • Neurochemical and Electrophysiological Studies: Investigating the effects of this compound on dopamine and serotonin release and neuronal firing in brain regions implicated in impulse control, such as the prefrontal cortex and striatum.

References

Independent Verification of Dabuzalgron's Selectivity for the α-1A Adrenergic Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the selectivity of Dabuzalgron (also known as Ro 115-1240) for the α-1A adrenergic receptor (α-1A AR). It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this selective α-1A AR agonist in comparison to other relevant compounds. The information presented herein is compiled from independent research and provides supporting experimental data and methodologies.

This compound is an orally active and selective α-1A adrenergic receptor agonist that was initially developed for the treatment of urinary incontinence.[1][2] More recent research has highlighted its potential cardioprotective effects, which are mediated through the activation of the α-1A AR.[3][4] The therapeutic potential of this compound hinges on its ability to selectively activate the α-1A subtype over the α-1B and α-1D subtypes, thereby minimizing potential side effects associated with non-selective α-1 AR activation.

Comparative Analysis of Receptor Binding Affinity

The selectivity of an agonist for a specific receptor subtype is a critical determinant of its therapeutic window. This is typically quantified by comparing its binding affinity (Ki) for the target receptor versus off-target receptors. A lower Ki value indicates a higher binding affinity. The data presented below is derived from radioligand binding assays, a standard method for determining the affinity of a compound for a receptor.

To provide a clear quantitative comparison, this guide includes binding affinity data (pKi values, where pKi = -log(Ki)) for several key α-1 adrenergic agonists, including the highly selective A-61603 and the non-selective endogenous agonist, noradrenaline, and the commonly used non-selective agonist, phenylephrine.

Compoundα-1A AR (pKi)α-1B AR (pKi)α-1D AR (pKi)α-1A/α-1B Selectivity (Fold)α-1A/α-1D Selectivity (Fold)Reference
This compound (Ro 115-1240) Higher AffinityLower AffinityLower AffinityNot QuantifiedNot Quantified
A-61603 9.06.26.0~631~1000
Noradrenaline 6.05.86.1~1.6~0.8
Phenylephrine 5.55.45.8~1.3~0.5

Note: Selectivity is calculated as 10^(pKi α-1A - pKi other subtype). A higher fold value indicates greater selectivity for the α-1A AR. The data for this compound is qualitative based on available abstracts.

Functional Selectivity: α-1A AR-Mediated Signaling

Beyond binding affinity, the functional consequence of receptor activation is paramount. For α-1A AR, a primary signaling pathway involves coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.

Gq_Pathway This compound This compound a1A_AR a1A_AR This compound->a1A_AR Binds Gq Gq a1A_AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor Response Response DAG->Response Mediates Ca2 Ca2 ER->Ca2 Releases Ca2->Response Mediates

Functional assays, such as measuring intracellular calcium mobilization, provide a direct assessment of an agonist's ability to activate this pathway. Studies have confirmed that this compound acts as a partial agonist at the α-1A AR, effectively stimulating this signaling cascade.

Experimental Methodologies

The data presented in this guide are derived from established and validated experimental protocols. Independent verification of these findings would necessitate the replication of these methods.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cells expressing α-1A, α-1B, or α-1D AR B Membrane Preparation A->B E Incubate Membranes with Radioligand and varying concentrations of Test Compound B->E C Radioligand ([³H]-prazosin) C->E D Test Compound (this compound) D->E F Separate bound from free radioligand (Filtration) E->F G Quantify bound radioactivity (Scintillation Counting) F->G H Generate competition curve G->H I Calculate IC₅₀ H->I J Calculate Ki using Cheng-Prusoff equation I->J

Protocol Summary:

  • Cell Culture and Membrane Preparation: CHO or HEK293 cells stably expressing one of the human α-1 adrenergic receptor subtypes (α-1A, α-1B, or α-1D) are cultured. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Assay cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis A Seed cells expressing α-1 AR subtype in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Place microplate in a fluorescence plate reader (e.g., FLIPR) B->C D Add varying concentrations of Test Compound (this compound) E Measure fluorescence intensity over time D->E F Generate dose-response curve E->F G Calculate EC₅₀ F->G

Protocol Summary:

  • Cell Preparation: Cells expressing the α-1 AR subtype of interest are plated in a multi-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved to its active, fluorescent form.

  • Agonist Addition and Measurement: The plate is placed in a specialized fluorescence plate reader. The test agonist is added to the wells, and the instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: A dose-response curve is generated by plotting the peak fluorescence response against the concentration of the agonist. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is then determined.

Conclusion

Independent preclinical data consistently indicate that this compound (Ro 115-1240) is a selective agonist for the α-1A adrenergic receptor, demonstrating a higher binding affinity for this subtype over the α-1B and α-1D subtypes. This selectivity is a key feature that underpins its therapeutic potential, aiming to elicit desired physiological responses while minimizing off-target effects. For a definitive quantitative comparison, further studies detailing the precise Ki and EC₅₀ values of this compound across all three α-1 AR subtypes in standardized assays would be beneficial. The provided methodologies offer a framework for such independent verification.

References

Meta-analysis of Dabuzalgron clinical trial data for off-label use

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available clinical and preclinical data for Dabuzalgron, with a focus on its potential off-label use in preventing chemotherapy-induced cardiotoxicity. This compound, a selective α1A-adrenergic receptor agonist, was initially developed for stress urinary incontinence but showed promise in preclinical cardioprotective studies.[1] This document compares this compound with current standards of care and other investigational drugs for the prevention of doxorubicin-induced cardiotoxicity.

Overview of this compound

This compound (Ro 115-1240) is a selective partial agonist of the α1A/1L-adrenoceptor.[2] It was investigated in Phase II clinical trials for stress urinary incontinence (SUI). While the development for this indication was halted due to a lack of significant clinical benefit over placebo, the drug was generally well-tolerated.[3] Preclinical evidence has since emerged suggesting a cardioprotective role for this compound, particularly in the context of doxorubicin-induced cardiotoxicity.[1][4]

Comparative Analysis: this compound vs. Alternatives for Cardioprotection

The primary off-label application explored for this compound is the prevention of cardiotoxicity induced by anthracycline chemotherapies like doxorubicin. The current standard of care and other investigational agents include dexrazoxane, beta-blockers (carvedilol, nebivolol), and ACE inhibitors (enalapril).

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical and preclinical studies for this compound and its comparators.

Table 1: Efficacy Data for this compound (Stress Urinary Incontinence Indication)

EndpointThis compound (1.5 mg twice daily)PlaceboRelative Improvementp-value
Mean Weekly SUI Episodes6.08.428%0.0079
Mean Weekly Pads UsedLower than placeboHigher than this compound-0.0055
Mean Weekly Wet Pads ChangedLower than placeboHigher than this compound-0.0066

Data from a randomized, placebo-controlled crossover study in 37 women with mild-to-moderate SUI.

Table 2: Efficacy Data for Cardioprotective Agents in Doxorubicin-Treated Patients

DrugDosageStudy PopulationKey Efficacy EndpointResult
This compound PreclinicalMicePrevention of doxorubicin-induced cardiac dysfunctionPreserved mitochondrial function and reduced fibrotic changes.
Dexrazoxane VariousAdults with metastatic breast cancerReduced risk of clinical heart failureRisk Ratio: 0.19 (95% CI: 0.09 to 0.40).
Adults with sarcomaIncidence of heart failure at high doxorubicin dosesRare incidence of heart failure even at doses >600 mg/m².
Carvedilol 6.25 - 25 mg/dayDoxorubicin-treated patientsPrevention of LVEF deteriorationNo statistically significant change in LVEF vs. a decrease of 4% in the placebo group.
Meta-analysisAnthracycline-treated cancer patientsReduced rates of low LVEFOdds Ratio: 0.42 (95% CI: 0.18 to 0.99).
Nebivolol 5 mg once dailyWomen with HER2 negative breast cancerPrevention of LV systolic and diastolic dysfunctionNo significant alterations in LV function observed in the nebivolol group.
Enalapril 20 mg dailyBreast cancer or non-Hodgkin lymphoma patientsPrevention of cardiotoxicity (troponin elevation, LVEF decline)Did not prevent troponin elevation or LVEF decline at 1 month post-chemotherapy.
PreclinicalRatsAttenuation of doxorubicin-induced cardiac dysfunctionPreserved mitochondrial respiratory efficiency and reduced free radical generation.

Table 3: Safety and Tolerability Profile

DrugCommon Adverse EventsSerious Adverse Events
This compound Scalp tingling, headache, chills, piloerection, pruritus (generally transient and mild to moderate).No significant difference in mean systolic or diastolic blood pressure compared to placebo.
Dexrazoxane Myelosuppression.No significant difference in oncologic outcomes. Concerns about secondary malignancies have not been supported by clinical trials and meta-analyses.
Carvedilol Not specified in the provided search results.No significant differences in the development of diastolic dysfunction, clinically overt heart failure or death compared to placebo.
Nebivolol Not specified in the provided search results.No patient died during the study.
Enalapril Not specified in the provided search results.Not specified in the provided search results.

Experimental Protocols

This compound for Stress Urinary Incontinence

A randomized, placebo-controlled crossover study was conducted in 37 women with mild-to-moderate SUI. Patients received either 1.5 mg of this compound twice daily or a matching placebo for a duration of 2 or 4 weeks. The primary efficacy endpoints were recorded in voiding diaries and included the number of SUI episodes, urge incontinence episodes, and pads used. Cardiovascular safety was monitored by recording sitting blood pressure and heart rate at each visit.

Nebivolol for Prevention of Doxorubicin-Induced Cardiotoxicity

A prospective study included 60 women with HER2 negative breast cancer scheduled for doxorubicin treatment. Patients were randomized to receive either 5 mg of nebivolol once daily for the duration of chemotherapy or to a control group. Doxorubicin was administered at a dose of 70 mg/m² intravenously every 21 days for six cycles. Echocardiography, including tissue Doppler imaging (TDI) and speckle tracking imaging (STI), was performed before and after the six cycles of chemotherapy to assess left ventricular systolic and diastolic function.

Carvedilol for Prevention of Doxorubicin-Induced Cardiotoxicity

A prospective, randomized, double-blind study compared placebo with three different daily doses of carvedilol (6.25 mg, 12.5 mg, and 25 mg) in patients treated with doxorubicin. The primary endpoint was the change in left ventricular ejection fraction (LVEF) from baseline to 6 months, measured by echocardiography.

Visualizations

Signaling Pathway of this compound's Cardioprotective Effect

Dabuzalgron_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR binds & activates PLC Phospholipase C a1A_AR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC ERK ERK 1/2 PKC->ERK Mitochondria Mitochondrial Function ERK->Mitochondria preserves Cardioprotection Cardioprotection Mitochondria->Cardioprotection

Caption: Proposed signaling pathway for this compound's cardioprotective effects.

Experimental Workflow for Preclinical Cardioprotection Studies

Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment Animal_Groups Randomization of Mice (e.g., WT vs. α1A-AR KO) Doxorubicin Doxorubicin Administration Animal_Groups->Doxorubicin Dabuzalgron_Tx This compound Treatment Animal_Groups->Dabuzalgron_Tx Cardiac_Function Echocardiography (LVEF, Fractional Shortening) Doxorubicin->Cardiac_Function Histology Histological Analysis (Fibrosis) Doxorubicin->Histology Molecular_Analysis Molecular Analysis (e.g., Western Blot for ERK) Doxorubicin->Molecular_Analysis Dabuzalgron_Tx->Cardiac_Function Dabuzalgron_Tx->Histology Dabuzalgron_Tx->Molecular_Analysis

Caption: General experimental workflow for preclinical evaluation of cardioprotective agents.

Conclusion

The meta-analysis reveals that while this compound's clinical development for urinary incontinence was discontinued, its preclinical profile suggests a promising off-label potential for cardioprotection against doxorubicin-induced toxicity. The proposed mechanism of action, involving the α1A-adrenergic receptor and preservation of mitochondrial function, is a novel approach compared to existing cardioprotective strategies.

Direct comparative clinical trials are necessary to ascertain this compound's efficacy and safety for this off-label indication against established treatments like dexrazoxane and beta-blockers. However, its favorable safety profile in prior human trials, with a lack of significant hemodynamic effects, makes it an attractive candidate for further investigation in the cardio-oncology space. Researchers and drug development professionals should consider these findings when designing future studies for novel cardioprotective agents.

References

Comparative Transcriptomics of Cardiac Tissue: Dabuzalgron vs. Placebo in a Preclinical Model of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of Dabuzalgron versus a placebo on cardiac tissue, based on available preclinical experimental data. The information presented herein is intended to inform research and development efforts in the field of cardiovascular medicine.

Introduction

This compound is an oral, selective α1A-adrenergic receptor (α1A-AR) agonist.[1][2] Initially investigated for urinary incontinence, it has shown potential for treating heart disease.[1][2] The α1A-AR subtype is known to play a protective role in the heart, and its activation is not associated with the hypertrophic effects mediated by the α1B-AR subtype.[3] Preclinical studies have demonstrated that this compound can protect against doxorubicin-induced cardiotoxicity, a common and dose-limiting side effect of this widely used chemotherapy agent. This protective effect is thought to be mediated, at least in part, by the preservation of mitochondrial function.

This comparison guide focuses on the transcriptomic changes observed in cardiac tissue following treatment with this compound in a mouse model of doxorubicin-induced cardiotoxicity. While a direct comparative transcriptomic study of this compound versus placebo in a standard heart failure model is not yet available, the data from this cardiotoxicity model provides valuable insights into the drug's mechanism of action at the molecular level.

Mechanism of Action: this compound Signaling Pathway

This compound selectively activates the α1A-adrenergic receptor on cardiac myocytes. This initiates a signaling cascade that is protective and reparative, particularly in the context of cardiac injury. A central mechanism in this pathway is the activation of the extracellular signal-regulated kinase (ERK). This signaling cascade is believed to contribute to several beneficial effects, including reduced myocyte death, improved metabolism, and preservation of mitochondrial function.

Dabuzalgron_Signaling_Pathway cluster_cell Cardiac Myocyte cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR binds to ERK_Activation ERK Activation a1A_AR->ERK_Activation activates Mitochondrial_Function Preservation of Mitochondrial Function ERK_Activation->Mitochondrial_Function Reduced_Myocyte_Death Reduced Myocyte Death ERK_Activation->Reduced_Myocyte_Death Improved_Metabolism Improved Metabolism ERK_Activation->Improved_Metabolism

This compound's proposed cardioprotective signaling pathway.

Comparative Transcriptomic Data

In a study investigating the cardioprotective effects of this compound against doxorubicin (DOX)-induced cardiotoxicity, RNA sequencing (RNAseq) was performed on heart tissue from mice. The analysis revealed significant differences in gene expression between the treatment groups. An omnibus test identified 101 genes that were significantly altered across all experimental groups (q < 0.05).

The following table summarizes the key findings from the gene set analysis, highlighting the pathways and gene families that were differentially regulated by this compound treatment in the context of doxorubicin challenge.

Biological Process / PathwayEffect of Doxorubicin (vs. Control)Effect of this compound + Doxorubicin (vs. Doxorubicin alone)
Mitochondrial Function Downregulation of genes related to electron transport chain and oxidative phosphorylationPreservation and upregulation of mitochondrial function transcripts
Energy Production Broad deficits in cardiomyocyte energy productionRegulation of genes related to energy production, restoration of myocardial ATP content
Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Not specifiedUpregulation of PGC-1α

Experimental Protocols

The following is a summary of the key experimental protocols used in the study that generated the transcriptomic data.

Animal Model and Drug Administration
  • Animal Model: 8- to 12-week-old male C57Bl6J wild-type mice were used.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (20 mg/kg) was administered to induce cardiotoxicity.

  • This compound Administration: this compound (10 μg/kg) was administered by gavage twice daily for 7 days following the doxorubicin injection.

RNA Sequencing (RNA-seq) Workflow

The following diagram outlines the general workflow for the comparative transcriptomic analysis of the cardiac tissue.

RNAseq_Workflow cluster_animal In Vivo Experiment cluster_sample Sample Preparation cluster_sequencing Sequencing & Analysis cluster_output Results Animal_Model Mouse Model of Doxorubicin Cardiotoxicity Treatment_Groups Treatment Groups: - Vehicle - Doxorubicin - Doxorubicin + this compound Animal_Model->Treatment_Groups Heart_Tissue_Collection Heart Tissue Collection (Flash Frozen) Treatment_Groups->Heart_Tissue_Collection RNA_Isolation Total RNA Isolation Heart_Tissue_Collection->RNA_Isolation Library_Preparation RNA-seq Library Preparation RNA_Isolation->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (e.g., DESeq2) Sequencing->Data_Analysis DEG_Identification Differentially Expressed Genes Data_Analysis->DEG_Identification Pathway_Analysis Pathway & Gene Set Enrichment Analysis DEG_Identification->Pathway_Analysis

Workflow for comparative transcriptomic analysis.
Detailed Methodologies

  • Tissue Collection: At the end of the treatment period, mice were sacrificed, and heart tissue was immediately removed and flash-frozen for subsequent analysis.

  • RNA Isolation and Sequencing: Total RNA was extracted from the heart tissue. RNA sequencing was performed at a high-throughput sequencing facility.

  • Data Analysis: Gene-level differential expression testing was conducted using the R package DESeq2. An omnibus test was used to identify genes with significant changes in transcript abundance across all groups. Gene set analysis was then performed to identify enriched biological pathways.

Conclusion

The available transcriptomic data from a preclinical model of doxorubicin-induced cardiotoxicity suggests that this compound has a significant impact on gene expression in the heart. The primary effect appears to be the preservation of mitochondrial function and energy production pathways that are negatively impacted by doxorubicin. These findings provide a molecular basis for the observed cardioprotective effects of this compound in this model.

It is important to note that these findings are from a specific disease model and may not be directly translatable to all forms of heart failure. Further research, including direct comparative transcriptomic studies of this compound versus placebo in various models of heart failure, is warranted to fully elucidate its therapeutic potential and mechanism of action in a broader cardiovascular context.

References

Benchmarking Dabuzalgron's Therapeutic Window Against Other Cardioprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window and mechanisms of action of Dabuzalgron, a novel cardioprotective agent, with established therapies including Enalapril, Metoprolol, and Dexrazoxane. The information presented is supported by preclinical and clinical experimental data to aid in the evaluation and development of new cardioprotective strategies.

Comparative Analysis of Therapeutic Windows and Efficacy

The therapeutic window, a measure of a drug's safety and efficacy, is a critical parameter in drug development. This section provides a quantitative comparison of the effective and toxic doses of this compound and other leading cardioprotective agents in preclinical models of cardiac injury, primarily focusing on doxorubicin-induced cardiotoxicity.

AgentPreclinical ModelEffective DoseAdverse Effect/Toxic DoseTherapeutic Index (Approx.)Key Findings
This compound Mouse (Doxorubicin-induced cardiotoxicity)10 µg/kg, twice daily (gavage)[1]No cardiac hypertrophy or blood pressure changes observed up to 100 µg/kg/day[1]>10Protected against doxorubicin-induced cardiac dysfunction by preserving mitochondrial function.[1][2]
Enalapril Rat (Doxorubicin-induced cardiotoxicity)2 mg/kg/day (oral gavage)[3]Dogs: 100 mg/kg (toxic), 200 mg/kg (lethal)High (extrapolated)Attenuated the loss of systolic function and preserved mitochondrial oxygen consumption.
Metoprolol Mouse (Doxorubicin + Trastuzumab-induced cardiotoxicity)Not effective in preventing cardiotoxicity in this model.Mice: LD50 1158-2460 mg/kg (oral)Not ApplicableFailed to prevent the decline in cardiac function and the increase in cardiac fibrosis.
Dexrazoxane Rat (Doxorubicin-induced cardiotoxicity)200 mg/kg (IP), three times weeklyDose-dependent myelosuppression can occur.Varies with doxorubicin doseSignificantly reduced doxorubicin-induced cardiotoxicity.

Mechanisms of Action and Signaling Pathways

Understanding the distinct molecular pathways targeted by each agent is crucial for designing rational combination therapies and identifying novel drug targets.

This compound: α1A-Adrenergic Receptor Agonism

This compound exerts its cardioprotective effects through the selective activation of the α1A-adrenergic receptor (α1A-AR). This initiates a signaling cascade that preserves mitochondrial integrity and function, a key target of doxorubicin-induced damage. A critical downstream effector of α1A-AR activation is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which promotes cell survival and adaptation.

Dabuzalgron_Pathway This compound This compound a1A_AR α1A-Adrenergic Receptor This compound->a1A_AR Gq Gq protein a1A_AR->Gq Mitochondria Mitochondrial Preservation a1A_AR->Mitochondria PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC ERK12 ERK1/2 Activation PKC->ERK12 Cardioprotection Cardioprotection ERK12->Cardioprotection Mitochondria->Cardioprotection

This compound's cardioprotective signaling pathway.
Enalapril: Angiotensin-Converting Enzyme (ACE) Inhibition

Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, thereby reducing cardiac workload and mitigating pathological remodeling.

Enalapril_Pathway Enalapril Enalapril ACE ACE Enalapril->ACE inhibits Cardioprotection Cardioprotection Enalapril->Cardioprotection leads to Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone

Enalapril's mechanism via ACE inhibition.
Metoprolol: β1-Adrenergic Receptor Blockade

Metoprolol is a selective β1-adrenergic receptor antagonist. By blocking these receptors in the heart, it counteracts the effects of catecholamines (e.g., adrenaline), leading to a decrease in heart rate, blood pressure, and myocardial contractility. This reduction in cardiac workload lowers myocardial oxygen demand. Some studies suggest it may also upregulate cardioprotective β3-adrenergic receptors.

Metoprolol_Pathway Metoprolol Metoprolol b1_AR β1-Adrenergic Receptor Metoprolol->b1_AR blocks cAMP ↓ cAMP b1_AR->cAMP Catecholamines Catecholamines Catecholamines->b1_AR Heart_Rate ↓ Heart Rate cAMP->Heart_Rate Contractility ↓ Contractility cAMP->Contractility Cardioprotection Cardioprotection Heart_Rate->Cardioprotection Contractility->Cardioprotection

Metoprolol's mechanism via β1-adrenergic blockade.
Dexrazoxane: Iron Chelation and Topoisomerase II Inhibition

The primary cardioprotective mechanism of Dexrazoxane is believed to be its hydrolysis to an active form that chelates intracellular iron. This prevents the formation of anthracycline-iron complexes, which catalyze the generation of reactive oxygen species (ROS) that damage cardiomyocytes. More recent evidence also suggests a role for Dexrazoxane in modulating topoisomerase IIβ activity.

Dexrazoxane_Pathway cluster_dox Doxorubicin-Iron Complex Doxorubicin Doxorubicin Dox_Iron Doxorubicin-Iron Complex Doxorubicin->Dox_Iron Iron Free Iron Iron->Dox_Iron ROS Reactive Oxygen Species (ROS) Dox_Iron->ROS Cardioprotection Cardioprotection Dexrazoxane Dexrazoxane Chelation Iron Chelation Dexrazoxane->Chelation Chelation->Iron sequesters Chelation->Cardioprotection leads to

Dexrazoxane's primary mechanism of iron chelation.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to advancing cardioprotection research. This section outlines the methodologies for key experiments cited in this guide.

Doxorubicin-Induced Cardiotoxicity in Mice

This in vivo model is widely used to assess the efficacy of cardioprotective agents against anthracycline-induced cardiac damage.

  • Animal Model: 8- to 12-week-old male C57BL/6J mice.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg.

  • Cardioprotective Agent Administration:

    • This compound: Administered by oral gavage at 10 µg/kg twice daily for 7 days following doxorubicin injection.

    • Enalapril: Administered by oral gavage at 2 mg/kg daily, starting one week before the first doxorubicin injection and continuing for an additional three weeks after the last injection of a cumulative 25 mg/kg doxorubicin dose.

  • Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis: Hearts are excised, fixed, and sectioned for histological staining (e.g., H&E, Masson's trichrome) to assess for cardiomyocyte damage, fibrosis, and inflammation.

  • Biomarker Analysis: Blood samples are collected to measure cardiac troponin levels as an indicator of myocardial injury.

Doxorubicin_Workflow start Start: 8-12 week old mice dox_injection Doxorubicin Injection (20 mg/kg IP) start->dox_injection treatment Cardioprotective Agent Administration dox_injection->treatment monitoring Monitor Animal Health and Weight treatment->monitoring echo Echocardiography monitoring->echo sacrifice Sacrifice and Tissue Collection echo->sacrifice analysis Histology and Biomarker Analysis sacrifice->analysis end End analysis->end

Workflow for doxorubicin-induced cardiotoxicity model.
Assessment of Mitochondrial Function in Cardiomyocytes

Mitochondrial dysfunction is a central mechanism of doxorubicin-induced cardiotoxicity.

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or isolated adult cardiomyocytes are cultured.

  • Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. The assay involves the sequential injection of:

    • Oligomycin: Inhibits ATP synthase to determine ATP-linked respiration.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Mitochondrial Membrane Potential (ΔΨm): Cells are loaded with a fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM). A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • ATP Production: Cellular ATP levels are quantified using a luciferin/luciferase-based assay.

Western Blotting for ERK1/2 Activation

This technique is used to quantify the phosphorylation and activation of the ERK1/2 signaling pathway.

  • Protein Extraction: Cardiomyocyte or heart tissue lysates are prepared.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected via chemiluminescence.

  • Quantification: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the relative level of activation.

Conclusion

This compound demonstrates a promising cardioprotective profile with a wide therapeutic window in a preclinical model of doxorubicin-induced cardiotoxicity. Its distinct mechanism of action, centered on α1A-AR activation and mitochondrial preservation, offers a novel therapeutic avenue. In comparison, established agents like Enalapril and Dexrazoxane also show efficacy, albeit through different mechanisms. Notably, the failure of Metoprolol to prevent cardiotoxicity in a similar preclinical model highlights the importance of selecting appropriate therapeutic strategies based on the underlying pathology. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these agents and to explore rational combination therapies for enhanced cardioprotection.

References

Safety Operating Guide

Navigating the Safe Disposal of Dabuzalgron: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for the experimental drug Dabuzalgron are not publicly documented, this guide provides a comprehensive overview of best practices based on general guidelines for pharmaceutical waste. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing environmental impact.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations before proceeding with any disposal.

General Disposal Procedures for this compound

In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound, the following general procedure, adapted from the U.S. Food and Drug Administration (FDA) guidelines for non-flush list medicines, should be followed.[1] This method aims to render the compound undesirable and prevent accidental ingestion or environmental contamination.

Step-by-Step Disposal Protocol:

  • Do Not Flush: Unless explicitly instructed by your institution's EHS office, do not dispose of this compound down the drain or toilet.

  • Remove from Original Container: Carefully transfer any remaining this compound from its original packaging.

  • Mix with Undesirable Substance: Combine the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step helps to deter accidental ingestion by humans or animals. Do not crush tablets or capsules, if applicable.

  • Seal in a Container: Place the mixture into a sealable container, such as a plastic bag or an empty, non-recyclable container, to prevent leakage.

  • Dispose of in Municipal Solid Waste: The sealed container can then be placed in the regular laboratory or municipal trash.

  • De-identify Original Packaging: Before disposing of the empty original container, be sure to remove or obscure all personal or identifying information from the prescription label. The empty container can then be discarded or recycled according to your facility's guidelines.

Chemical and Physical Properties of this compound

Understanding the properties of a compound is crucial for its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.

PropertyValueSource
Molecular Formula C12H16ClN3O3SPubChem
Molecular Weight 317.79 g/mol PubChem
Monoisotopic Mass 317.0600902 DaPubChem
IUPAC Name N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamidePubChem
CAS Number 219311-44-1DrugBank Online
Synonyms Ro 115-1240MedChemExpress

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The disposal procedure provided is based on general best practices for pharmaceutical waste management.

This compound Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting, emphasizing safety and regulatory compliance.

Dabuzalgron_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs remove_packaging Remove from Original Packaging consult_ehs->remove_packaging Proceed with General Guidelines mix_substance Mix with Undesirable Substance (e.g., coffee grounds, cat litter) remove_packaging->mix_substance seal_container Place Mixture in a Sealed Container mix_substance->seal_container dispose_trash Dispose of Sealed Container in Trash seal_container->dispose_trash deidentify De-identify Original Packaging dispose_trash->deidentify end End: Proper Disposal Complete deidentify->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dabuzalgron

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Dabuzalgron. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and research chemicals of unknown toxicity.[1][2] A thorough risk assessment should be conducted by qualified personnel before any handling of this compound. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Pre-Handling and Risk Assessment

Before handling this compound, a comprehensive risk assessment is mandatory.[3][4][5] This assessment should identify potential hazards and outline procedures to minimize exposure.

Key considerations for risk assessment include:

  • Routes of Exposure: Potential routes of exposure include inhalation of dust, skin contact, eye contact, and ingestion.

  • Experimental Procedures: Evaluate each step of the planned experiment to identify potential for aerosol generation, spillage, or contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on general guidance for potent compounds.

PPE CategoryItemSpecifications and Recommendations
Respiratory Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation.
Half or Full-Face RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated.
Body Protection Disposable Coveralls or Lab CoatUse a dedicated lab coat or disposable coveralls made of a protective material like Tyvek®.
Eye Protection Chemical Splash Goggles or Safety GlassesUse chemical splash goggles for complete eye seal. Safety glasses with side shields are the minimum requirement.
Face Protection Face ShieldTo be worn in conjunction with goggles or safety glasses, especially when there is a splash hazard.
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be used in the designated handling area.

Operational Plan for Handling

A systematic workflow is essential for the safe handling of this compound. All handling of the solid compound should occur within a designated and controlled environment, such as a chemical fume hood or a glove box.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a spill kit appropriate for chemical spills.

    • Have clearly labeled waste containers ready for solid and liquid waste.

  • Donning PPE:

    • Put on PPE in the correct sequence, typically starting with shoe covers, then inner gloves, coverall/lab coat, outer gloves, and finally respiratory and eye/face protection.

  • Handling the Compound:

    • Weighing and Aliquoting: Use a balance inside a containment device (e.g., fume hood). Handle the powder carefully to minimize dust generation.

    • Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. Keep containers closed whenever possible.

  • Post-Handling:

    • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using a suitable solvent or cleaning agent.

    • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use items in the appropriate hazardous waste container.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow_for_Dabuzalgron_Handling cluster_prep Preparation Phase cluster_donning PPE Donning cluster_handling Compound Handling (in Containment) cluster_post Post-Handling Prep Designate Handling Area & Prepare Spill Kit & Waste Containers Don_PPE Put on all required PPE (Gloves, Gown, Respirator, Goggles) Prep->Don_PPE Weigh Weighing and Aliquoting Don_PPE->Weigh Dissolve Solution Preparation Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon Doff_PPE Remove and Dispose of PPE Decon->Doff_PPE Wash Thorough Hand Washing Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: This includes contaminated PPE (gloves, shoe covers, disposable lab coats), weighing papers, and any other solid materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvents used for decontamination should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Any needles or other sharps used in the handling process should be disposed of in a designated sharps container.

Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste management company. Follow all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste.

Disposal_Plan_for_this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (PPE, consumables) Solid_Container Labeled, Sealed Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Decontamination Solvents Liquid_Container Labeled, Sealed Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Licensed Hazardous Waste Management Company Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Caption: Disposal plan for waste generated from this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.